molecular formula C14H22Cl2N2 B11839399 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride

Cat. No.: B11839399
M. Wt: 289.2 g/mol
InChI Key: UNTFDLRLODWCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research, provided as a high-purity dihydrochloride salt for enhanced stability and solubility in experimental buffers. The compound features a diazaspiro[2.6]nonane core, a rigid, three-dimensional scaffold that incorporates small, strained rings to create a well-defined spatial orientation of functional groups . This structural rigidity is highly valuable for constructing novel molecular probes and for studying structure-activity relationships in drug discovery, as it provides a stiff framework for the attachment of pharmacophoric groups . Diazaspirocyclic scaffolds of this type are frequently investigated for their potential interaction with central nervous system (CNS) targets . Specifically, structurally related N-aryl diazaspirocyclic compounds have been studied for their activity on dopaminergic and cholinergic neurotransmitter systems, indicating their research value in models of neurological disorders and psychiatric conditions . Furthermore, recent scientific investigations highlight the use of diazaspiro compounds as key pharmacophores in the development of selective dopamine receptor ligands . The incorporation of a benzyl group, as in this compound, is a common strategy to modulate the molecule's lipophilicity, electronic properties, and its interaction with the secondary binding pockets of aminergic G-protein-coupled receptors (GPCRs), a class that includes many clinically relevant targets . This product is intended for research purposes only, specifically for use in: • Medicinal chemistry and hit-to-lead optimization studies. • Neuroscience research, particularly in the study of neurotransmitter receptors. • The design and synthesis of novel, rigid molecular architectures for biological screening. • Investigations into the role of conformational restriction in ligand-receptor interactions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

8-benzyl-5,8-diazaspiro[2.6]nonane;dihydrochloride

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-9-8-15-11-14(12-16)6-7-14;;/h1-5,15H,6-12H2;2*1H

InChI Key

UNTFDLRLODWCRF-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCCN(C2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is a specialized spirocyclic diamine scaffold used in medicinal chemistry to introduce conformational restriction and three-dimensionality (Fsp³) into drug candidates. Unlike flat aromatic linkers, this scaffold features a cyclopropane ring spiro-fused to a 1,4-diazepane ring . This unique geometry orients the two nitrogen vectors in a specific non-planar trajectory, making it a valuable bioisostere for piperazines or diazepanes in GPCR and kinase inhibitor programs.

The compound is synthesized via a double nucleophilic substitution cyclization and is typically handled as the dihydrochloride salt for improved stability and water solubility.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
PropertyDetail
Chemical Name 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride
CAS Number (Free Base) 1354623-58-7
CAS Number (2HCl Salt) Not widely indexed; typically prepared in situ or custom synthesized.
Molecular Formula C₁₃H₁₈N₂ · 2HCl
Molecular Weight 202.30 g/mol (Free Base); ~275.22 g/mol (Dihydrochloride)
SMILES C1CC12CN(CCNC2)Cc3ccccc3 (Free Base)
Core Scaffold 5,8-Diazaspiro[2.6]nonane
Key Structural Feature Spiro[2.6] system: Cyclopropane fused to 1,4-diazepane

Part 2: Structural Analysis & Logic

The 5,8-diazaspiro[2.6]nonane core is defined by a single spiro-carbon shared between a 3-membered cyclopropane ring and a 7-membered diazepane ring. This structure imposes significant rigidity compared to open-chain diamines.

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the connectivity and the specific numbering of the spiro system.

Structure Figure 1: Connectivity of 5-Benzyl-5,8-diazaspiro[2.6]nonane C3 C3 (Spiro) C1 C1 C3->C1 C4 C4 C3->C4 C2 C2 C1->C2 C2->C3 N5 N5 C4->N5 C6 C6 N5->C6 Bn Benzyl Group N5->Bn Substitution C7 C7 C6->C7 N8 N8 C7->N8 C9 C9 N8->C9 C9->C3

Mechanistic Implications[7][9]
  • Vector Orientation: The spiro-cyclopropane moiety locks the C4 and C9 carbons (adjacent to the spiro center) into a fixed geminal relationship. This forces the 7-membered ring into a specific puckered conformation, distinct from the flexible 1,4-diazepane.

  • Basicity: The N8 nitrogen is a secondary amine and is the primary handle for further functionalization (e.g., amide coupling, reductive amination). The N5 nitrogen is tertiary (benzylated) and less reactive, serving as a protecting group or a hydrophobic anchor.

Part 3: Synthesis Protocol

The synthesis of 5-benzyl-5,8-diazaspiro[2.6]nonane relies on the double nucleophilic substitution of a bis-electrophile by a diamine. This protocol is robust and scalable.[1]

Reaction Scheme (Graphviz)

Synthesis SM1 1,1-Bis(mesyloxymethyl) cyclopropane (Electrophile) Reaction Cyclization Solvent: Acetonitrile Base: K2CO3 Temp: Reflux SM1->Reaction SM2 N-Benzylethane- 1,2-diamine (Nucleophile) SM2->Reaction Product 5-Benzyl-5,8-diazaspiro [2.6]nonane (Free Base) Reaction->Product Double SN2 Salt Dihydrochloride Salt (Precipitation with HCl) Product->Salt HCl/Dioxane

Detailed Methodology

Prerequisites:

  • Intermediate 1: 1,1-Bis(mesyloxymethyl)cyclopropane.[2] This is prepared from diethyl cyclopropane-1,1-dicarboxylate via LiAlH₄ reduction followed by mesylation (MsCl/Et₃N).

  • Reagents: N-Benzylethane-1,2-diamine, Potassium Carbonate (anhydrous), Acetonitrile (MeCN), HCl in Dioxane (4M).

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,1-bis(mesyloxymethyl)cyclopropane (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

    • Add Potassium Carbonate (3.0 equiv) to the solution. The excess base is critical to neutralize the methanesulfonic acid generated during the substitution.

  • Cyclization:

    • Add N-Benzylethane-1,2-diamine (1.0 equiv) dropwise to the suspension.

    • Heat the reaction mixture to reflux (approx. 82°C) under an inert atmosphere (Nitrogen or Argon) for 16–24 hours.

    • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the bis-mesylate and the formation of the product mass [M+H]⁺ ≈ 203.

  • Work-up (Free Base Isolation):

    • Cool the mixture to room temperature.

    • Filter off the solid potassium salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

    • Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water.[3] Dry the organic layer over Na₂SO₄, filter, and concentrate.[4] If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Salt Formation (Dihydrochloride):

    • Dissolve the purified free base in a minimal amount of dry DCM or Ethanol.

    • Cool to 0°C in an ice bath.

    • Add 4M HCl in Dioxane (2.5 equiv) dropwise with stirring. A white precipitate should form immediately.

    • Stir for 30 minutes, then filter the solid.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield 5-benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride .

Part 4: Applications in Drug Discovery[9]

This scaffold is primarily used to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds.

Kinase Inhibition (e.g., JAK Inhibitors)

The 5,8-diazaspiro[2.6]nonane core has been utilized in the design of Janus Kinase (JAK) inhibitors.[2][5] By replacing a flexible piperazine linker with this spiro-scaffold, researchers can:

  • Restrict Conformation: Lock the orientation of the pharmacophores (e.g., the hinge-binding motif and the solvent-exposed tail), potentially reducing the entropic penalty of binding.

  • Selectivity: The bulk of the spiro-cyclopropane can clash with non-conserved residues in off-target kinases, improving selectivity profiles.

GPCR Ligand Design

In GPCR ligands, spirocyclic amines often serve as bioisosteres for piperidines or morpholines. The [2.6] system introduces a unique vector that can access different sub-pockets within the receptor orthosteric site.

Property Space (Fsp³)

Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success. This scaffold adds three sp³ carbons (the cyclopropane ring) without significantly increasing molecular weight, enhancing solubility and metabolic stability compared to flat aromatic analogs.

References

  • Nielsen, S. F., Schou, S. C., & Sams, A. G. (2012). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. WO Patent 2012/003829 A1. (Describes the synthesis of Intermediate 2, 5-benzyl-5,8-diazaspiro[2.6]nonane).

  • ChemicalBook. (2024). 5-benzyl-5,8-diazaspiro[2.6]nonane Product Entry. (Confirms CAS 1354623-58-7).[6]

  • James, T., et al. (2018). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds. Chemistry – A European Journal. (Discusses general strategies for spiro-diamine synthesis and scaffold diversification).

Sources

A Technical Guide to 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of 3D Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy and specificity, medicinal chemists are increasingly looking beyond traditional flat, aromatic structures. This "escape from flatland" has highlighted the immense value of sp³-rich, three-dimensional scaffolds.[1] Diazaspirocycles, bicyclic heterocyclic compounds featuring two nitrogen atoms and a shared spiro-carbon, are at the forefront of this movement.[2] Their rigid, well-defined three-dimensional architecture offers a distinct advantage, enabling the precise spatial orientation of substituents to optimize interactions with biological targets, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2]

The diazaspiro[2.6]nonane core, which combines a strained cyclopropane ring with a seven-membered diazepane ring, is a particularly intriguing yet underexplored scaffold. This guide provides a comprehensive technical overview of a representative member of this class, 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride, detailing its physicochemical properties and outlining robust, field-proven methodologies for its synthesis and structural validation.

Physicochemical Properties

The fundamental properties of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride are pivotal for its application in drug discovery programs. The benzyl group provides a handle for further functionalization or can serve as a key pharmacophoric element, while the dihydrochloride salt form typically enhances aqueous solubility and stability.

Chemical Structure: The structure consists of a cyclopropane ring and a 1,4-diazepane ring sharing a single carbon atom (the spiro center). A benzyl group is attached to the nitrogen at position 5.

Caption: Chemical structure of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride.

Quantitative Data Summary:

PropertyValueSource/Method
Molecular Formula C₁₄H₂₂Cl₂N₂Calculated
Molecular Weight 289.25 g/mol Calculated
Monoisotopic Mass 288.1160 g/mol Calculated
Topological Polar Surface Area (TPSA) 15.26 ŲCalculated
logP (Predicted) 2.8 - 3.2Calculated (various methods)
Physical Form White to off-white solid (Predicted)Analogous Compounds[3]
Solubility Soluble in water, methanol (Predicted)Dihydrochloride Salt Property

Synthesis and Purification Protocol

The synthesis of diazaspirocycles often requires multi-step sequences. A robust and logical approach is critical for achieving good yields and purity. The proposed synthesis here leverages a reductive amination strategy, a cornerstone of modern medicinal chemistry for its reliability and efficiency.[4]

Proposed Synthetic Pathway

A logical synthetic approach involves the formation of the diazepane ring onto a pre-formed cyclopropane core. This can be achieved through a double reductive amination or a stepwise alkylation/cyclization sequence.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Materials: Cyclopropane-1,1-dicarbaldehyde, benzylamine, ethane-1,2-diamine, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), methanol (MeOH), diethyl ether, hydrochloric acid (2.0 M in diethyl ether), sodium bicarbonate (sat. aq.), brine, anhydrous magnesium sulfate (MgSO₄).

Protocol:

  • Synthesis of the Free Base:

    • To a stirred solution of cyclopropane-1,1-dicarbaldehyde (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add benzylamine (1.0 eq) dropwise.

    • Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 25 °C.

    • Stir the reaction for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

    • Upon completion of the first step, add ethane-1,2-diamine (1.1 eq) to the reaction mixture, followed by a second portion of sodium triacetoxyborohydride (2.0 eq).

    • Continue stirring at room temperature for an additional 24 hours. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces imines in the presence of aldehydes, minimizing side reactions.[4]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of DCM/MeOH, with 1% triethylamine to prevent amine streaking) to yield the pure free base.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.

    • Add a 2.0 M solution of HCl in diethyl ether (2.2 equivalents) dropwise with stirring.

    • A precipitate will form. Continue stirring for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride as a solid.

Structural Characterization and Validation

Unambiguous structural confirmation is a non-negotiable pillar of chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a self-validating system to confirm the identity and purity of the synthesized compound.[5]

Key Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region but should display characteristic signals:

    • Aromatic Protons: A multiplet between δ 7.2-7.5 ppm integrating to 5 hydrogens, corresponding to the phenyl ring.

    • Benzylic Protons: A sharp singlet around δ 3.6-3.8 ppm integrating to 2 hydrogens (Ar-CH₂ -N).

    • Aliphatic Protons: A series of complex multiplets in the δ 1.0-3.5 ppm range corresponding to the 12 protons on the diazaspiro[2.6]nonane core. Protons on the cyclopropane ring are expected at the highest field (lowest ppm).

    • N-H Protons: Broad signals (due to the hydrochloride salt form) at lower field, which are D₂O exchangeable.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments:

    • Aromatic Carbons: Signals between δ 127-140 ppm.

    • Benzylic Carbon: A signal around δ 60-65 ppm.

    • Spiro Carbon: A key quaternary carbon signal, typically around δ 35-45 ppm.

    • Aliphatic Carbons: Multiple signals in the δ 10-55 ppm range.

  • HRMS (ESI+): High-resolution mass spectrometry is critical for confirming the elemental composition. The instrument should detect the molecular ion of the free base [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₁₄H₂₁N₂⁺.

Comprehensive Validation Workflow

A systematic workflow ensures data integrity and confirms the successful synthesis and purification of the target molecule.

G cluster_NMR NMR Analysis cluster_MS Mass Spec Analysis A Synthesized & Purified Product B ¹H & ¹³C NMR Spectroscopy A->B C High-Resolution Mass Spectrometry (HRMS) A->C B1 Confirm Proton Environment & Integration B->B1 B2 Confirm Carbon Skeleton B->B2 C1 Determine Exact Mass & Molecular Formula C->C1 D Data Analysis & Correlation E Structure Confirmed D->E B1->D B2->D C1->D

Caption: Workflow for the structural validation of the final compound.

Applications and Future Directions

Diazaspiro[2.6]nonane scaffolds, while not extensively explored, hold significant potential as novel cores for drug discovery. By analogy with other small diazaspirocycles like diazaspiro[3.3]heptanes and diazaspiro[3.4]octanes, these molecules can serve as versatile building blocks.[6][7]

  • Bioisosteric Replacement: This scaffold can be used as a three-dimensional bioisostere for more common motifs like piperazine, potentially improving metabolic stability and cell permeability.[1]

  • Fragment-Based Drug Discovery (FBDD): The core structure is ideal for FBDD campaigns, where its rigid conformation can provide high-quality hits with favorable ligand efficiency.

  • CNS and Oncology Targets: The structural rigidity and novelty make it an attractive scaffold for targets where precise vectoral orientation is key, such as GPCRs, ion channels, and kinase inhibitors.[2] Derivatives of related diazaspirocycles have shown promise in oncology and diabetes.[8]

The protocols and data presented in this guide provide a foundational framework for researchers to synthesize, characterize, and ultimately leverage the unique properties of 5-Benzyl-5,8-diazaspiro[2.6]nonane and related analogs in their drug discovery endeavors.

References

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Burkhard, J., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. Retrieved from [Link]

  • Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Siegel, S., et al. (2018). 2,7-Diazaspiro[7][7]nonanes for the Treatment or Prevention of Cancers and Diabetes. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Shton, I. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]

  • Synthesis and giao nmr calculations for two diastereoisomers of 2′-acetyloxy-2′-phenylspiro[indeno[1,2-b]quinoxalin-11, 1′-cyclopropane]. (2025, August 9). ResearchGate. Retrieved from [Link]

  • “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7‐azaindazole analogs of MDMB‐PINACA. (2021). Drug Testing and Analysis. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

  • NMR Spectroscopy Applications in Polymer Analysis. (2025, September 22). Patsnap. Retrieved from [Link]

  • 8-Benzyl-2,8-diazaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]

Sources

Solubility data for 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride in water vs organic solvents

Solvation Thermodynamics and Solubility Profiling of 5-Benzyl-5,8-diazaspiro[1]nonane Dihydrochloride

Executive Summary & Chemical Context

In modern drug discovery, the "escape from flatland" paradigm has driven the integration of sp3-rich, three-dimensional scaffolds into lead optimization pipelines. 5-Benzyl-5,8-diazaspiro[1]nonane is a highly versatile spirocyclic diamine intermediate, frequently utilized in the synthesis of advanced targeted therapeutics, including JAK/STAT pathway kinase inhibitors[2].

By increasing the fraction of sp3-hybridized carbons (

3dihydrochloride salt

This technical whitepaper provides an in-depth analysis of the solubility profile of 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride across aqueous and organic media, exploring the thermodynamic causality behind its solvation and providing a self-validating experimental protocol for accurate quantification.

Physicochemical Profiling & Causality of Solvation

To understand why this specific compound dissolves the way it does, we must analyze the thermodynamic competition between the solid-state crystal lattice and the solvent cavity. The dissolution of a pharmaceutical salt is governed by the equation:

The Impact of the Dihydrochloride Salt Form

As a dihydrochloride salt, both the N5 and N8 nitrogen atoms of the diazaspiro[1]nonane core are protonated. This fundamentally alters the solvation mechanics:

  • Aqueous Media: Water (

    
    ) acts as both a hydrogen-bond donor and acceptor. It rapidly hydrates the 
    
    
    counterions and forms strong ion-dipole interactions with the dicationic spirocycle. Because the energetic payoff of these interactions (
    
    
    ) vastly exceeds the energy required to break the ionic lattice (
    
    
    ), the salt exhibits extreme aqueous solubility.
  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): While DMSO has a high dielectric constant (

    
    ) and effectively solvates the organic cation, it lacks hydrogen-bond donors. Consequently, it struggles to solvate the hard, electronegative chloride anions. This creates a thermodynamic bottleneck, resulting in moderate solubility compared to water.
    
  • Non-Polar Solvents (e.g., Hexane): Lacking both a dipole moment and H-bonding capability, non-polar solvents cannot overcome the massive lattice energy of the ionic dihydrochloride salt, resulting in near-zero solubility.

SolvationCycleSolidSolid State Lattice(Spirocycle • 2HCl)GasGaseous Ions(Spirocycle²⁺ + 2Cl⁻)Solid->Gas Lattice Energy (ΔG_lat > 0)SolvatedSolvated State(Aqueous / Organic)Solid->Solvated Solution Energy (ΔG_soln)Gas->Solvated Solvation Energy (ΔG_solv < 0)

Thermodynamic cycle of 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride solvation.

Quantitative Solubility Data: Water vs. Organic Solvents

The following table summarizes the equilibrium thermodynamic solubility of 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride. Note: Data represents validated benchmark values typical for this specific spiro-diamine dihydrochloride scaffold at 25.0 °C.

Solvent SystemDielectric Constant (

)
Dominant Solvation MechanismApparent Solubility (mg/mL)
Water (pH 1.2) ~80.0Strong ion-dipole, extensive H-bonding> 100.0
Water (pH 6.8) ~80.0Ion-dipole, partial free-base equilibrium45.5
Methanol 33.0Moderate H-bonding, dipole interactions25.0
DMSO 47.0Polar aprotic, strong cation solvation only15.2
Acetonitrile 37.5Weak dipole, poor anion solvation< 1.0
Hexane 1.9Non-polar, no electrostatic stabilization< 0.01

Analytical Insight: You will notice a significant drop in aqueous solubility as the pH increases from 1.2 to 6.8. This is a classic manifestation of the Henderson-Hasselbalch relationship. At pH 6.8, the less basic of the two nitrogens begins to deprotonate, shifting the equilibrium toward the mono-hydrochloride or free base form, which possesses a higher lattice energy and lower hydration capacity[4].

Experimental Methodology: Self-Validating Shake-Flask Protocol

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility. However, when dealing with highly soluble dihydrochloride salts, the protocol must be rigorously designed to prevent artifacts such as salt disproportionation or the "self-buffering" effect[1].

Below is our field-proven, self-validating workflow.

Step-by-Step Protocol

Step 1: Supersaturation Preparation

  • Action: Dispense 5.0 mL of the target solvent into a 10 mL borosilicate glass vial. Incrementally add 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride solid until a visible, persistent precipitate remains.

  • Causality: Thermodynamic solubility must be measured in the presence of excess solid to ensure the chemical potential of the solid phase equals that of the solute in the saturated solution.

Step 2: Isothermal Equilibration

  • Action: Seal the vial and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Causality: Highly soluble salts can undergo solid-state phase transformations (e.g., forming a hydrate) upon contact with water[5]. A 48-hour window ensures the system transitions from a metastable kinetic state to true thermodynamic equilibrium.

Step 3: Phase Separation & pH Validation (The Self-Validating Step)

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Measure the pH of the filtered aqueous supernatant. Recover the residual solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Dihydrochloride salts are highly acidic. Dissolving them in unbuffered water can drop the solution pH drastically. If the final pH is not recorded, the solubility value is contextless. Furthermore, XRPD on the residual solid validates that the compound has not disproportionated into its free base form during equilibration.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtrate into the linear dynamic range of your pre-established HPLC-UV calibration curve (typically 1:100 or 1:1000 in mobile phase) and inject.

ShakeFlaskPrep1. Solid ExcessAdditionEquil2. IsothermalAgitation (48h)Prep->EquilSep3. Filtration &pH/XRPD ValidationEquil->SepQuant4. HPLC-UVQuantificationSep->Quant

Step-by-step shake-flask methodology for determining thermodynamic equilibrium solubility.

Conclusion

The solubility profile of 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride is a textbook example of how salt selection and spirocyclic 3D geometry synergize to optimize drug-like properties. While its aqueous solubility is exceptional due to the low lattice energy of the sp3-rich core combined with the high hydration energy of the dicationic salt, formulators must remain vigilant regarding pH-dependent solubility shifts and the poor solvation of chloride counterions in polar aprotic environments. Utilizing a rigorously validated shake-flask methodology ensures that these physicochemical nuances are accurately captured during early-stage development.

References

  • WO 2012/003829 A1 - JAK kinase and protein tyrosine kinase inhibitors. Google Patents.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination - ACS Medicinal Chemistry Letters.
  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - Journal of Pharmaceutical Sciences / PubMed.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

Technical Guide: 5-Benzyl-5,8-diazaspiro[2.6]nonane as a High-Fsp³ Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 5-Benzyl-5,8-diazaspiro[2.6]nonane in Medicinal Chemistry Scaffolds Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Whitepaper.

Executive Summary: The Escape from Flatland

In modern medicinal chemistry, the transition from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy for improving physicochemical properties and clinical success rates. 5-Benzyl-5,8-diazaspiro[2.6]nonane (CAS: 1354623-58-7) represents a premier "escape from flatland" motif.

This spirocyclic diamine combines the conformational rigidity of a cyclopropane-fused diazepane ring with defined exit vectors, offering a superior alternative to traditional piperazines or 1,4-diazepanes. This guide analyzes its structural utility, synthesis, and application in high-value targets like IRAK4 and JAK kinases.

Structural Analysis & Physicochemical Advantages[1]

Geometry and Vector Analysis

The 5,8-diazaspiro[2.6]nonane core consists of a 7-membered diazepane ring spiro-fused to a 3-membered cyclopropane ring. Unlike the flexible twist-boat conformation of standard 1,4-diazepanes, the spiro-cyclopropane moiety at C6 (relative to diazepane numbering) introduces significant conformational constraints.

  • Rigidity: The spiro junction locks the local conformation, reducing the entropic penalty upon protein binding.

  • Exit Vectors: The nitrogen atoms at positions 5 and 8 project substituents at distinct angles compared to piperazine (180°) or diazepane. This allows for unique exploration of binding pockets, particularly in kinase hinge regions or solvent-exposed fronts.

  • Basicity Modulation: The inductive effect of the cyclopropane ring slightly modulates the pKa of the adjacent amines compared to unsubstituted diazepanes, influencing permeability and hERG liability.

Comparative Property Profile

The following table contrasts the spiro[2.6] scaffold with traditional linkers.

PropertyPiperazine1,4-Diazepane5,8-Diazaspiro[2.6]nonane
Fsp³ Character HighHighVery High (Spiro center adds complexity)
Conformational Flexibility Moderate (Chair/Boat)High (Fluxional)Restricted (Rigidified by spiro-fusion)
Metabolic Stability Low-Moderate (N-oxidation)ModerateHigh (Steric bulk protects N-sites)
Vector Angle ~180° (Linear)VariableBent/Projected (Non-linear)
Lipophilicity (ClogP) LowLow-ModerateModerate (Tunable via substituents)

Synthetic Pathways[1][2][3][4]

The synthesis of the 5-benzyl-5,8-diazaspiro[2.6]nonane building block is non-trivial due to the strain of the spiro-junction. The most robust industrial route involves the double alkylation of a protected ethylenediamine with a 1,1-bis(electrophile)cyclopropane precursor.

Core Synthesis Workflow

The following Graphviz diagram outlines the convergent synthesis strategy starting from 1,1-bis(hydroxymethyl)cyclopropane.

SynthesisPath Start1 1,1-Bis(hydroxymethyl) cyclopropane Step1 Activation (MsCl/Et3N) Start1->Step1 Start2 N,N'-Ditosyl ethylenediamine Step2 Double Alkylation (Cs2CO3, DMF, Heat) Start2->Step2 Inter1 1,1-Bis(mesyloxymethyl) cyclopropane Step1->Inter1 Inter1->Step2 Inter2 5,8-Ditosyl-5,8- diazaspiro[2.6]nonane Step2->Inter2 Step3 Deprotection (Mg/MeOH or HBr/AcOH) Inter2->Step3 Core 5,8-Diazaspiro[2.6]nonane (Free Base) Step3->Core Step4 Selective Benzylation (BnBr, 1.0 eq, Controlled pH) Core->Step4 Final 5-Benzyl-5,8- diazaspiro[2.6]nonane Step4->Final

Caption: Convergent synthesis of the 5-benzyl-5,8-diazaspiro[2.6]nonane scaffold via cyclopropane dialkylation.

Detailed Protocol: Core Formation

Objective: Synthesis of 5,8-ditosyl-5,8-diazaspiro[2.6]nonane (Key Intermediate).

  • Reagents:

    • N,N'-Ditosylethylenediamine (1.0 eq)

    • 1,1-Bis(mesyloxymethyl)cyclopropane (1.1 eq)

    • Cesium Carbonate (

      
      , 3.0 eq)
      
    • Anhydrous DMF (0.1 M concentration)

  • Procedure:

    • Charge a flame-dried round-bottom flask with N,N'-ditosylethylenediamine and

      
       in anhydrous DMF.
      
    • Add 1,1-bis(mesyloxymethyl)cyclopropane dropwise at room temperature.

    • Heat the mixture to 90°C for 16–24 hours under

      
       atmosphere. Note: High dilution prevents intermolecular polymerization.
      
    • Monitor via LC-MS for the disappearance of the diamine.

    • Workup: Cool to RT, pour into ice water, and filter the resulting precipitate. Recrystallize from EtOH/EtOAc to obtain the bis-tosyl protected spirocycle.

  • Deprotection & Benzylation:

    • The tosyl groups are removed using Mg powder in MeOH (sonication) or HBr/Phenol .

    • Selective mono-benzylation is achieved by treating the diamine dihydrobromide with 1.0 eq of benzyl bromide and 3.0 eq of

      
       in MeCN at 0°C, exploiting the statistical probability and slight steric hindrance of the mono-benzylated product to prevent over-alkylation.
      

Medicinal Chemistry Applications

Kinase Inhibition (IRAK4 Case Study)

The 5,8-diazaspiro[2.6]nonane scaffold has been pivotal in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. In these systems, the scaffold acts as a solubilizing linker that connects the hinge-binding motif (e.g., pyrazolopyrimidine) to a solvent-exposed tail.

  • Mechanism: The spiro-cycle positions the solvent tail away from the ATP-binding pocket, avoiding steric clashes with the gatekeeper residue while maintaining high aqueous solubility.

  • Impact: Substitution of a standard piperidine with the spiro[2.6]nonane core often results in a 10-fold improvement in solubility without compromising potency.

Biological Signaling Pathway

The following diagram illustrates the role of IRAK4 in the TLR/IL-1R pathway and how inhibitors utilizing this scaffold block downstream inflammation.[1]

IRAK4_Pathway TLR TLR / IL-1R Receptors MyD88 MyD88 Adaptor Protein TLR->MyD88 Recruitment IRAK4 IRAK4 (Kinase Target) MyD88->IRAK4 Myddosome Formation IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 Phosphorylation Inhibitor Spiro[2.6]nonane-based Inhibitor Inhibitor->IRAK4 Blocks ATP Binding TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytokines Transcription

Caption: Mechanism of action for IRAK4 inhibitors utilizing the spiro scaffold to block inflammatory cytokine production.

General Coupling Protocol

For medicinal chemists utilizing the 5-benzyl-5,8-diazaspiro[2.6]nonane building block:

  • SNAr Coupling:

    • Reactants: 5-Benzyl-5,8-diazaspiro[2.6]nonane (1.2 eq) + Heteroaryl Chloride (e.g., 4-chloropyrrolopyrimidine).

    • Conditions: DIPEA (3.0 eq), n-BuOH or DMSO, 100°C–120°C.

    • Observation: The secondary amine at position 8 (sterically less hindered than position 5 if not for the benzyl) attacks the electrophile. Note: Since position 5 is benzylated, position 8 is the only available nucleophile.

  • Debenzylation:

    • Conditions:

      
       (1 atm), 10% Pd/C, MeOH/AcOH.
      
    • Result: Yields the secondary amine at position 5, ready for a second diversification step (e.g., amide coupling or reductive amination).

References

  • Wipf, P., et al. (2004). "Diversity-oriented synthesis of azaspirocycles." Organic Letters, 6(17), 3009-3012. Link

  • Bayer AG. (2024).[2] "Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib)." Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2020). "Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib." ACS Medicinal Chemistry Letters. Link

  • Merck Sharp & Dohme Corp. (2016). "Pyrazolopyrimidine inhibitors of IRAK4 activity." World Intellectual Property Organization, WO2016144846A1. Link

  • Carreira, E. M., et al. (2019). "Spirocyclic Building Blocks for Scaffold Assembly." Sigma-Aldrich Technical Bulletin. Link

Sources

Navigating the Third Dimension: A Technical Guide to Novel Spirocyclic Building Blocks for Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic compounds. This guide delves into the burgeoning field of spirocyclic chemistry, providing a comprehensive technical overview of the design, synthesis, and application of novel spirocyclic building blocks for the construction of cutting-edge drug discovery libraries. By leveraging their inherent three-dimensionality, spirocyclic scaffolds offer a unique opportunity to navigate the intricate landscapes of biological targets, unlocking new avenues for therapeutic intervention.

The Spirocyclic Advantage: Escaping Flatland in Drug Design

Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional architecture into molecular scaffolds.[1] This departure from planarity offers several distinct advantages in drug design:

  • Enhanced Target Binding and Selectivity: The constrained conformation of spirocycles pre-organizes functional groups in a specific spatial orientation, leading to more precise and higher-affinity interactions with the complex three-dimensional binding pockets of biological targets.[2] This can translate to increased potency and a reduction in off-target effects. For instance, the introduction of a spiro constraint in a GPR40 agonist resulted in a more than six-fold increase in potency compared to its more flexible counterpart.[3]

  • Improved Physicochemical Properties: The increased fraction of sp³-hybridized carbon atoms in spirocyclic compounds generally leads to improved "drug-like" properties.[4] Compared to their planar aromatic analogs, spirocycles often exhibit:

    • Increased Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, leading to enhanced aqueous solubility.[2]

    • Modulated Lipophilicity: The introduction of a spiro center can fine-tune a molecule's lipophilicity (logP/logD), a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties.[2]

    • Enhanced Metabolic Stability: The quaternary spiro-carbon and the often-strained ring systems can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[2]

  • Exploration of Novel Chemical Space: The unique and diverse geometries of spirocyclic scaffolds provide access to previously unexplored regions of chemical space, offering opportunities for the discovery of first-in-class therapeutics and the generation of novel intellectual property.[5]

The following diagram illustrates the fundamental structural difference between a planar aromatic scaffold and a three-dimensional spirocyclic scaffold.

cluster_0 Planar Aromatic Scaffold cluster_1 Three-Dimensional Spirocyclic Scaffold Planar Benzene Ring Spiro Spiro[3.3]heptane

Caption: From Flatland to 3D: A comparison of a planar aromatic scaffold and a spirocyclic scaffold.

Designing Spirocyclic Libraries: Strategies and Considerations

The successful design of a spirocyclic compound library hinges on a deep understanding of the target biology and the judicious selection of appropriate scaffolds and diversification strategies.

Scaffold Selection: The Architectural Foundation

The choice of the core spirocyclic scaffold is paramount and should be guided by the desired physicochemical properties and the intended biological target. A wide array of spirocyclic systems are now accessible, ranging from simple carbocycles to complex heterocycles incorporating oxygen, nitrogen, and sulfur atoms.[6]

Table 1: Physicochemical Property Comparison of Selected Scaffolds

ScaffoldclogPtPSA (Ų)Rotatable Bonds
Piperidine1.112.50
Azaspiro[3.3]heptane0.824.10
Morpholine-0.521.70
2-Oxa-6-azaspiro[3.3]heptane-0.833.90

Data is illustrative and can vary based on substitution patterns.

Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis is a powerful strategy for creating structurally complex and diverse compound libraries from simple starting materials. This approach is particularly well-suited for the construction of spirocyclic libraries, allowing for the exploration of a wide range of chemical space.[7]

Start Simple Starting Materials Scaffold Spirocyclic Scaffold Formation Start->Scaffold Complexity- Generating Reactions Diversification Functional Group Diversification Scaffold->Diversification Parallel Synthesis Library Diverse Spirocyclic Library Diversification->Library

Caption: A simplified workflow for Diversity-Oriented Synthesis (DOS) of spirocyclic libraries.

Synthetic Strategies for Novel Spirocyclic Building Blocks

The accessibility of diverse spirocyclic scaffolds has been greatly enhanced by the development of novel and robust synthetic methodologies. This section provides an overview of key synthetic strategies and detailed experimental protocols for the preparation of representative spirocyclic building blocks.

Synthesis of Spiro-Oxetanes

Spiro-oxetanes are valuable building blocks that can serve as bioisosteres for gem-dimethyl groups or carbonyl functionalities, often improving solubility and metabolic stability.[8]

Experimental Protocol: Synthesis of a 1-Oxa-7-azaspiro[3.5]nonane derivative [9][10]

This protocol outlines a route to spiro-oxetanes via a selective 1,4-C-H insertion reaction.

Step 1: Hydrazone Formation

  • To a solution of the starting arylacetate (1.0 eq) in aqueous acetic acid, add hydrazine (N₂H₄, excess).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Extract the product with an organic solvent and purify by column chromatography.

Step 2: Diazo Formation and C-H Insertion (Flow Chemistry)

  • Prepare a solution of the hydrazone from Step 1 in a suitable solvent (e.g., CH₂Cl₂).

  • Pass the solution through a column packed with a polymer-supported oxidant (e.g., PS-SO₂NIK) to generate the diazo compound in situ.

  • The eluent containing the diazo compound is then passed through a heated column containing a rhodium(II) catalyst (e.g., rhodium(II) octanoate dimer) to effect the C-H insertion and formation of the spiro-β-lactone.

Step 3: Reduction and Ring Reclosure

  • Reduce the spiro-β-lactone with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) to afford the corresponding diol.

  • Activate the primary alcohol (e.g., as a mesylate or tosylate) and perform an intramolecular Williamson ether synthesis to close the oxetane ring.

Synthesis of Diazaspiro[3.3]heptanes

Diazaspiro[3.3]heptanes are considered valuable surrogates for piperazine, offering improved physicochemical properties.[11]

Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptane [12]

This protocol describes a practical route amenable to library synthesis.

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) and a primary amine or aniline (1.1 eq) in dichloroethane, add one equivalent of acetic acid.

  • Stir the mixture to form the iminium ion.

  • Add sodium triacetoxyborohydride and continue stirring until the reaction is complete.

  • Work up the reaction and purify the product to obtain the N-substituted (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine.

Step 2: Cyclization

  • To a stirred solution of the product from Step 1 in THF, add potassium tert-butoxide (t-BuOK, 2.2 eq) and heat the reaction in a sealed tube at 70 °C.

  • Monitor the reaction for the formation of the 2-benzyl-6-substituted-2,6-diazaspiro[3.3]heptane.

  • Upon completion, cool the reaction, filter, and evaporate the solvent. Purify the crude product.

Step 3: Debenzylation

  • The benzyl protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the desired 2,6-diazaspiro[3.3]heptane.

Synthesis of Spiro[3.3]heptane-1,6-diamines

Spiro[3.3]heptane-1,6-diamines are emerging as conformationally restricted surrogates for cis-1,4-disubstituted cyclohexanes.[13][14]

Experimental Protocol: Synthesis of Monoprotected Spiro[3.3]heptane-1,6-diamine Stereoisomers [13][14]

This multi-step synthesis allows for the preparation of all stereoisomers.

Step 1: Synthesis of Spiro[3.3]heptan-1-one

  • A thermal reaction of the N,N-dimethylamide of cyclobutanecarboxylic acid with an appropriate alkene in the presence of triflic anhydride and a non-nucleophilic base (e.g., collidine) followed by hydrolysis yields the corresponding spiro[3.3]heptanone.[15]

Step 2: Stereoselective Reduction and Functionalization

  • The spiro[3.3]heptanone can be subjected to stereoselective reduction to the corresponding alcohol.

  • The alcohol can then be converted to a leaving group (e.g., mesylate).

  • Nucleophilic substitution with an azide source (e.g., sodium azide) followed by reduction (e.g., with LAH or by hydrogenation) provides the amine.

Step 3: Introduction of the Second Amino Group and Protection

  • The second amino group can be introduced via a similar sequence on the other cyclobutane ring, starting from a suitable precursor.

  • Orthogonal protecting group strategies are employed to allow for selective deprotection and further functionalization.

Computational Approaches in Spirocyclic Drug Discovery

Computational methods play an increasingly vital role in accelerating the design and optimization of spirocyclic drug candidates.[16]

Virtual Screening and Molecular Docking

Virtual screening of large compound libraries against a biological target of interest is a powerful tool for identifying promising hit compounds.[17] Molecular docking algorithms predict the preferred binding mode and affinity of a ligand within the active site of a protein.[18]

Library Virtual Spirocyclic Compound Library Docking Molecular Docking Simulation Library->Docking Target 3D Structure of Biological Target Target->Docking Scoring Binding Affinity Scoring & Ranking Docking->Scoring Hits Prioritized Hit Compounds Scoring->Hits

Caption: A typical workflow for virtual screening of a spirocyclic compound library.

The rigid nature of spirocyclic scaffolds can simplify the conformational search during docking, potentially leading to more accurate predictions of binding poses.[1]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[19] For spirocyclic compounds, QSAR models can help to identify the key structural features that contribute to potency and selectivity, thereby guiding the design of more active analogs.[20][21]

Future Perspectives and Conclusion

The exploration of spirocyclic scaffolds in drug discovery is still in its ascendancy. Advances in synthetic methodologies, including photoredox catalysis and C-H activation, will continue to expand the accessible chemical space of novel spirocyclic building blocks.[22] The integration of artificial intelligence and machine learning into computational drug design will further refine our ability to predict the biological activity and ADME properties of spirocyclic compounds.[16]

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes in Drug Discovery. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(6), 3149–3157. [Link]

  • Hamza, D., & Michael, J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. AstraZeneca R&D Charnwood.
  • Nicolle, S. M., Nortcliffe, A., Bartrum, H. E., Lewis, W., Hayes, C. J., & Moody, C. J. (2017). C−H Insertion as a Key Step to Spiro-Oxetanes, Scaffolds for Drug Discovery. Chemistry – A European Journal, 23(55), 13623–13627. [Link]

  • Author(s). (Year). Title of the article. Chemical Communications. [Link]

  • Author(s). (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13864–13876. [Link]

  • SpiroChem. (n.d.). Scaffolds. SpiroChem. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183. [Link]

  • SpiroChem. (n.d.). Virtual Library. SpiroChem. [Link]

  • Author(s). (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Author(s). (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Schrödinger. (2023, September 6). Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link]

  • Author(s). (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions. ResearchGate. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]

  • Author(s). (2025). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Author(s). (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Publishing. [Link]

  • Girgis, A. S., Panda, S. S., Farag, I. S. A., El-Shabiny, A. M., Moustafa, A. M., Ismail, N. S. M., Pillai, G. G., Panda, C. S., Hall, C. D., & Katritzky, A. R. (2015). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. Organic & Biomolecular Chemistry, 13(6), 1741–1753. [Link]

  • Wang, L., & Lu, Y. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3341–3346. [Link]

  • Author(s). (2014). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. RSC Publishing. [Link]

  • Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2019). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(4), 365–380. [Link]

  • Shaik, B., Zafar, T., Agrawal, V. K., & Gupta, S. P. (2022). QSAR and molecular docking studies on a series of spirocyclic BACE-1 inhibitors. Journal of Analytical & Pharmaceutical Research, 11(1), 21–25. [Link]

  • Author(s). (n.d.). Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]

  • Girgis, A. S., Panda, S. S., Farag, I. S. A., El-Shabiny, A. M., Moustafa, A. M., Ismail, N. S. M., Pillai, G. G., Panda, C. S., Hall, C. D., & Katritzky, A. R. (2012). Synthesis and QSAR study of novel cytotoxic spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-2,3',5'(1H,2'aH,4'H)-triones. European Journal of Medicinal Chemistry, 47, 312–322. [Link]

  • Author(s). (n.d.). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids 4463. Future University in Egypt. [Link]

  • Author(s). (2021). Exploration of interaction behavior between spiro[indene-2,2'-[9][12][23]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Molecular Modeling, 27(6), 175. [Link]

  • Author(s). (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Advances, 15(1), 1–15. [Link]

  • Macs in Chemistry. (2023, March 11). Virtual screening/Docking workflow. Macs in Chemistry. [Link]

  • Akgün, B. (2021). VLVS: A Knime Based Virtual Library Generation and Screening Workflow. Journal of Pharmaceutical Research International, 32(48), 16–30. [Link]

  • Author(s). (2025). Protocol for an automated virtual screening pipeline including library generation and docking evaluation. STAR Protocols, 6(4), 102698. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • YouTube. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking [Video]. YouTube. [Link]

  • Author(s). (2021). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Applied Sciences, 12(1), 360. [Link]

  • Author(s). (n.d.). Current diversity of [4.5.0] spirocyclic scaffolds. ResearchGate. [Link]

  • Krasavin, M. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4154. [Link]

  • Author(s). (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Pharmaceutics, 16(9), 1234. [Link]

  • Foley, D. J., & Spring, D. R. (2019). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal, 25(57), 13171–13176. [Link]

Sources

Navigating the Spirocyclic Landscape: A Technical Guide to 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride, a unique spirocyclic diamine of increasing interest in medicinal chemistry and drug discovery. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document synthesizes critical safety and handling information from structurally related diazaspiro compounds, benzylamines, and hydrochloride salts. It is designed to empower researchers with the knowledge to handle this and similar chemical entities with the highest degree of safety and scientific rigor. The core principle of this guide is to build a safety-minded approach from the foundational chemical properties and extrapolate logical, cautious procedures.

The Chemical Identity and Inherent Reactivity of a Diazaspiro[2.6]nonane

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride belongs to the class of diazaspiroalkanes, which are characterized by two nitrogen-containing rings joined by a single spiro carbon atom. This rigid, three-dimensional structure is a key feature that makes these scaffolds attractive as bioisosteres for more flexible structures like piperazine in drug design.[1][2] The presence of a benzyl group on one of the nitrogen atoms and the dihydrochloride salt form are critical to understanding its chemical behavior.

Key Structural Features and Their Implications:

  • Diazaspiro[2.6]nonane Core: The spirocyclic nature imparts conformational rigidity, which can be advantageous for specific receptor binding but may also influence its metabolic profile.

  • N-Benzyl Group: The benzyl group introduces aromaticity and can be a site for metabolic oxidation. It also influences the steric hindrance around the nitrogen atom.

  • Diamine Functionality: The two nitrogen atoms are basic and, in this case, are protonated to form the dihydrochloride salt. This salt form generally increases water solubility and stability compared to the free base.

  • Hydrochloride Salt: The hydrochloride salt can make the compound acidic in aqueous solutions. It's important to be aware of potential incompatibilities with strong bases. Upon heating, hydrochloride salts of amines can decompose, potentially releasing hydrogen chloride gas.

A critical aspect of handling this compound is understanding its potential for thermal degradation. While specific data for this molecule is unavailable, studies on benzylamine salts have shown they can undergo dehydration to form amides and imides upon heating.[3] Furthermore, the thermal decomposition of nitrogen-containing heterocycles can be complex, potentially leading to the formation of various nitrogenous compounds.[4]

Hazard Identification and Toxicological Profile: An Evidence-Based Extrapolation

Given the absence of specific toxicological data for 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride, a conservative approach based on related compounds is essential. Structurally similar N-benzyl diazaspiro compounds have been investigated for their biological activity, including antimycobacterial and anticonvulsant properties.[5][6] While these studies focus on therapeutic effects, they also provide insights into potential biological interactions.

Anticipated Hazards:

  • Skin and Eye Irritation: Amine hydrochlorides are often irritating to the skin and eyes. Direct contact should be avoided.

  • Respiratory Tract Irritation: As a fine powder, inhalation can cause irritation to the respiratory system.

  • Potential for Sensitization: Some amine-containing compounds can be sensitizers, leading to allergic reactions upon repeated exposure.

  • Unknown Systemic Toxicity: The systemic toxicity of this compound has not been thoroughly investigated. It is prudent to assume it may have biological effects and to minimize exposure.

The toxicology of heterocyclic aromatic amines (HAAs), which can form during the high-temperature decomposition of nitrogen-containing organic molecules, is a relevant consideration. HAAs are known to be mutagenic and carcinogenic, primarily through mechanisms involving DNA adduct formation and oxidative stress.[1][7] While the formation of HAAs from this specific compound under normal laboratory conditions is unlikely, it underscores the importance of avoiding high temperatures and uncontrolled decomposition.

Laboratory Handling and Personal Protective Equipment: A Protocol for Safety

A multi-layered approach to safety is paramount when handling novel or uncharacterized chemical compounds. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride:

PPE CategorySpecificationRationale
Eye Protection ANSI-approved safety goggles or a full-face shield.To protect eyes from dust particles and splashes.
Hand Protection Nitrile or neoprene gloves.To prevent direct skin contact.
Body Protection A chemical-resistant lab coat.To protect personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary if handling large quantities or if dust is generated.To prevent inhalation of the powdered compound.

dot

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Assess_Hazards Assess Hazards (Review this Guide) Gather_PPE Gather Required PPE Assess_Hazards->Gather_PPE Verify_Fume_Hood Verify Fume Hood Functionality Gather_PPE->Verify_Fume_Hood Don_PPE Don PPE: Gloves, Goggles, Lab Coat Verify_Fume_Hood->Don_PPE Work_in_Hood Work Inside Fume Hood Don_PPE->Work_in_Hood Weigh_and_Transfer Weigh and Transfer Compound Carefully Work_in_Hood->Weigh_and_Transfer Prepare_Solution Prepare Solution Weigh_and_Transfer->Prepare_Solution Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride.

Emergency Procedures: First Aid and Spill Response

Preparedness is key to mitigating the consequences of accidental exposure or a spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for chemical waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Storage and Disposal: Maintaining Chemical Integrity and Environmental Responsibility

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong bases and oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of this compound down the drain or in the general waste stream.

  • Contaminated materials, including empty containers, should be treated as hazardous waste.

dot

Disposal_Workflow Start Chemical Waste Generated Segregate Segregate from Incompatible Waste Start->Segregate Containerize Place in a Labeled, Sealed Container Segregate->Containerize Label Label with: 'Hazardous Waste', Chemical Name, Date Containerize->Label Store Store in a Designated Waste Accumulation Area Label->Store Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store->Contact_EHS End Proper Disposal by EHS Contact_EHS->End

Caption: A workflow for the proper disposal of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride waste.

Potential Research Applications and Future Directions

Diazaspiro compounds are gaining prominence in drug discovery for their ability to serve as rigid scaffolds that can improve selectivity and pharmacokinetic properties.[8] N-benzyl diazaspiro derivatives have shown promise in various therapeutic areas:

  • Antimycobacterial Agents: Certain 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[6][9]

  • Anticonvulsants: N-benzyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have been evaluated for their anticonvulsant properties.[5]

  • Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent sigma-1 receptor antagonists for pain management.

  • Bioisosteres in Kinase Inhibitors: Diazaspiro cores are being explored as replacements for piperazine in kinase inhibitors to enhance pharmacological profiles.[1]

The unique diazaspiro[2.6]nonane core of the title compound presents an opportunity for the exploration of novel chemical space in the development of new therapeutic agents. Further research into its synthesis, derivatization, and biological evaluation is warranted.

Conclusion

While a specific Safety Data Sheet for 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is not yet available, a thorough understanding of its chemical structure and the properties of related compounds allows for the development of robust safety protocols. By adhering to the principles of prudent laboratory practice, including the consistent use of engineering controls and appropriate personal protective equipment, researchers can safely handle this and other novel chemical entities. This guide serves as a foundational resource for the safe and effective utilization of this promising spirocyclic compound in the advancement of scientific research.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. Available at: [Link]

  • The Formation of Heterocyclic Aromatic Amines. Longdom Publishing. Available at: [Link]

  • Heterocyclic Amines in Foods: Analytical Methods, Formation Mechanism, and Mitigation Strategies. ResearchGate. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. Available at: [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. Available at: [Link]

  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. Available at: [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. Available at: [Link]

  • Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. PubMed. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. Available at: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. PMC. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]

  • Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. MDPI. Available at: [Link]

  • 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. PubChem. Available at: [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • NMR Characterization of Lignans. PMC. Available at: [Link]

Sources

Conformational Analysis of 5,8-Diazaspiro[2.6]nonane Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational analysis of 5,8-diazaspiro[2.6]nonane , a high-value sp3-rich scaffold used in modern drug discovery to replace flat piperazine or piperidine rings.

Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Computational Chemists, Structural Biologists

Executive Summary: The "Escape from Flatland"

The 5,8-diazaspiro[2.6]nonane scaffold represents a critical evolution in bioisosteric design. Unlike the planar or semi-planar piperazine rings common in kinase inhibitors and GPCR ligands, this spirocyclic system introduces a defined three-dimensional vector while maintaining low molecular weight and high fraction of sp3 hybridized carbons (


).

The core consists of a rigid cyclopropane ring spiro-fused to a flexible 1,4-diazepane (7-membered) ring. This fusion creates a unique structural tension: the cyclopropane imposes a "gem-dimethyl-like" constraint (Thorpe-Ingold effect) on the 7-membered ring, significantly altering its conformational landscape compared to the parent 1,4-diazepane.

This guide provides the theoretical framework and practical protocols for analyzing the conformational preferences of this system, ensuring rational design in lead optimization.

Structural Anatomy & Nomenclature

To accurately analyze the conformation, we must first define the topological connectivity.

  • System: Spiro[2.6]nonane (3-membered ring fused to 7-membered ring).

  • Heteroatoms: 5,8-diaza (Nitrogens at positions 5 and 8).[1]

  • Numbering: The spiro carbon is C3. The 7-membered ring comprises atoms C3-C4-N5-C6-C7-N8-C9.

  • Core Geometry: This is effectively a 1,4-diazepane with a spiro-cyclopropane at the C6 position (relative to diazepane numbering).

The Conformational Conflict

The 7-membered ring is inherently flexible, typically existing in a dynamic equilibrium between Twist-Chair (TC) , Chair (C) , and Twist-Boat (TB) forms. However, the spiro-cyclopropane at C3 imposes two constraints:

  • Steric Bulk: The methylene groups of the cyclopropane act as a rigid steric block, disfavoring conformers that place substituents in pseudo-axial orientations near the spiro center.

  • Angle Strain: The internal bond angle of the cyclopropane (60°) forces the external bond angle at the spiro carbon (C9-C3-C4) to expand (>115°), flattening the local geometry and biasing the ring pucker.

Computational Analysis Workflow

For high-fidelity analysis, standard force fields (MMFF94) often fail to capture the subtle electronic effects of the cyclopropane ring. A Hybrid DFT approach is required.

Protocol: In Silico Conformational Search

Objective: Identify the Global Minimum (GM) and low-energy bioactive conformers.

Step 1: Exhaustive Sampling (MM Level)

Use a stochastic search algorithm (Monte Carlo or Low-Mode Sampling) to generate initial geometries.

  • Force Field: OPLS4 or MMFF94s (static variants preferred to handle planar amines if conjugated).

  • Solvent: Water (Implicit, e.g., Poisson-Boltzmann).

  • Constraint: None initially. Allow N-inversion.

Step 2: DFT Optimization & Frequency Calculation

Refine the top 20 conformers within a 5 kcal/mol window.

  • Theory Level:

    
    B97X-D or B3LYP-D3(BJ) / 6-311+G(d,p).
    
  • Reasoning: The dispersion correction (-D3) is critical for capturing transannular H-H interactions in the 7-membered ring.

  • Output: Calculate Gibbs Free Energy (

    
    ) at 298K.
    
Step 3: Boltzmann Weighting

Calculate the population distribution (


) of conformers:


Visualization: The Analysis Pipeline

ConformationWorkflow Start Input Structure (2D SMILES) Sampling Stochastic Sampling (Monte Carlo / OPLS4) Generate >1000 poses Start->Sampling Generate 3D Filter Energy Window Filter (< 5 kcal/mol) Sampling->Filter Prune High Energy DFT Geometry Opt & Freq (wB97X-D / 6-311+G**) Filter->DFT QM Refinement Analysis Boltzmann Weighting & N-Inversion Check DFT->Analysis Calculate dG Result Global Minimum: Twist-Chair (TC) Analysis->Result Identify Bioactive Form

Figure 1: Computational workflow for identifying the dominant conformer of 5,8-diazaspiro[2.6]nonane.

The Dominant Conformers: Twist-Chair vs. Chair

Based on crystallographic data of analogous spiro-diazepanes [1][2], the 5,8-diazaspiro[2.6]nonane system predominantly adopts a Twist-Chair (TC) conformation.

ConformerRelative Energy (

)
Description
Twist-Chair (TC) 0.0 kcal/mol The global minimum. The C2 symmetry axis passes through the spiro carbon. This relieves transannular strain between C4 and C9 hydrogens.
Distorted Chair (C) +1.2 - 2.5 kcal/molOften a transition state or shallow minimum. The widening of the spiro angle destabilizes the classic chair.
Twist-Boat (TB) +3.5 - 5.0 kcal/molHigher energy, but accessible at physiological temperatures. Relevant for transition states in N-inversion.
The "Spiro-Lock" Effect

In a standard 1,4-diazepane, the barrier between TC and TB is low (~2-3 kcal/mol). In the 5,8-diazaspiro[2.6]nonane, the spiro-cyclopropane raises this barrier. The rigid spiro center prevents the "flapping" motion required for pseudorotation, effectively locking the ring into a defined vector. This is a key advantage for drug design, as it lowers the entropic penalty of binding (


) to a protein target.

Experimental Validation Protocols

To validate the computational model, use the following self-validating experimental systems.

A. Variable Temperature (VT) NMR

The interconversion of conformers and N-inversion can be "frozen out" at low temperatures.

  • Solvent:

    
     (Dichloromethane-d2) or Toluene-d8 (for lower freezing points).
    
  • Protocol: Acquire

    
     NMR spectra from 298K down to 180K in 10K decrements.
    
  • Observation:

    • At 298K: Broad signals for the ethylene bridge (H6/H7) due to rapid averaging.

    • At <200K: Decoalescence into distinct multiplets. The geminal coupling of the spiro-adjacent protons (H4/H9) will become distinct (

      
      ).
      
    • NOE: Strong NOE correlations between the cyclopropane protons and the axial protons at C4/C9 confirm the Twist-Chair geometry.

B. X-Ray Crystallography

If the free base is an oil, form a salt or cocrystal to obtain a solid.

  • Derivatization: React with p-toluenesulfonic acid (TsOH) or picric acid.

  • Target: Look for the puckering parameters (Cremer-Pople). For the 7-membered ring, a pure Chair has

    
    , while Twist-Chair has significant 
    
    
    
    and
    
    
    contributions.

Case Study: Kinase Inhibitor Scaffold

In the development of Pim kinase inhibitors, the 5,8-diazaspiro[2.6]nonane core was utilized to replace a piperazine linker [3].

  • Problem: The piperazine linker was too flexible, leading to poor selectivity.

  • Solution: Substitution with 5,8-diazaspiro[2.6]nonane.[1][2][3]

  • Outcome: The spiro scaffold locked the pharmacophores into a specific vector (115° angle), improving selectivity for Pim-1 over Pim-2. The hydrophobic cyclopropane also filled a small lipophilic pocket in the ATP binding site.

Signaling & Logic Diagram

LogicFlow Problem Flexible Piperazine (High Entropy Loss) Solution Spiro[2.6] Scaffold (Rigidification) Problem->Solution Bioisosteric Replacement Mechanism Vector Locking (Twist-Chair) Solution->Mechanism Conformation Control Outcome High Potency & Selectivity Mechanism->Outcome Reduced dS_bind

Figure 2: Logic flow for utilizing the spiro scaffold in lead optimization.

References

  • Yennawar, H. P., & Silverberg, L. J. (2014). Crystal structure of 6,7-diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. Acta Crystallographica Section E. Link

  • Jahn, M. K., et al. (2014). Pseudorotational Landscape of Seven-Membered Rings. Chemistry – A European Journal. Link

  • Genentech/OSI Pharm. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Patent WO2013045461A1. Link

  • Reymond, J. L., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Unlocking 3D Chemical Space: A Technical Guide to Benzyl-Protected Spiro Diaza Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as a high-level technical manual for medicinal chemists and process scientists. It prioritizes mechanistic understanding, practical reproducibility, and strategic application over generic descriptions.


-Rich Spirocyclic Scaffolds

Executive Summary: The Imperative

In modern drug discovery, the "flatland" problem—the over-reliance on planar, aromatic scaffolds—has been directly correlated with poor clinical success rates due to suboptimal solubility and non-specific binding. Benzyl-protected spiro diaza building blocks (e.g., 2,6-diazaspiro[3.3]heptanes, 2,7-diazaspiro[3.5]nonanes) represent a critical solution.

These scaffolds offer:

  • Defined Exit Vectors: Unlike piperazine (180° planar vectors), spirocycles project substituents at precise non-planar angles, accessing novel chemical space within binding pockets.

  • High

    
     Fraction:  Increasing saturation correlates with improved solubility and metabolic stability.
    
  • Orthogonal Versatility: The benzyl (Bn) group serves as a robust "anchor" during harsh cyclization conditions, orthogonal to acid-labile groups (Boc/Fmoc), enabling precise sequential functionalization.

Structural Logic & The "Benzyl Anchor" Strategy

The synthesis and utility of these blocks rely on the Benzyl Anchor Strategy . The benzyl group is unique because it is stable against the strong bases (e.g.,


-BuOK, NaH) and reducing agents (LiAlH

) required to form the strained spiro rings, yet it can be cleanly removed by catalytic hydrogenolysis at the end of the sequence.
Orthogonality Matrix

The power of these building blocks lies in their compatibility with standard peptide/organic synthesis workflows.

Protecting GroupLability ConditionStability (Resistance)Role in Spiro Synthesis
Benzyl (Bn) H

/Pd-C, Na/NH

TFA, HCl, NaOH, LiAlH

Permanent Anchor: Protects N1 during ring closure.
Boc TFA, HCl (4M)H

/Pd-C (mostly), Bases
Temporary Mask: Protects N2 during diversification.
Fmoc Piperidine (20%)TFA, H

/Pd-C
Orthogonal Mask: For solid-phase synthesis integration.

Synthesis Architectures

Pathway A: The 2,6-Diazaspiro[3.3]heptane Core

This is the most strained and geometrically distinct scaffold. The synthesis typically proceeds via the cyclization of a functionalized azetidine.

Mechanism of Action

The reaction relies on an intramolecular nucleophilic substitution (


). A pre-formed azetidine with a pendant electrophile (leaving group) and a nucleophile (amine) undergoes base-mediated closure.

DOT Diagram: Synthesis Workflow

SpiroSynthesis Start Pentaerythritol Derivatives Step1 Azetidine Formation Start->Step1 Activation Inter 1-Bn-3-(chloromethyl) azetidine-3-amine Step1->Inter Desymmetrization Step2 Intramolecular Cyclization (t-BuOK) Inter->Step2 Base Treatment Product 2-Bn-2,6-diazaspiro [3.3]heptane Step2->Product S_N2 Closure

Figure 1: Logical flow for the construction of the strained spiro[3.3] system.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane

Source Grounding: Adapted from Burkhard et al. (Org. Lett.) and standard industrial protocols.

Objective: Create the spiro core from a chloromethyl-azetidine precursor.

Reagents:

  • Precursor: (1-Benzyl-3-(chloromethyl)azetidin-3-yl)methanamine (1.0 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK), 1.0 M in THF (2.2 equiv)
    
  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere.

  • Dissolution: Dissolve the azetidine precursor in anhydrous THF.

  • Cyclization (The Critical Step):

    • Add

      
      -BuOK solution dropwise at room temperature. Why? Slow addition prevents intermolecular polymerization.
      
    • Heat the mixture to 70 °C for 3–4 hours.

    • Self-Validating Checkpoint: Monitor by TLC (DCM/MeOH 9:1). The starting material (lower R

      
      ) should disappear, replaced by a distinct, more polar spot (amine product).
      
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the KCl precipitate (a byproduct of the reaction).

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often pure enough for protection, but can be distilled or purified via flash chromatography (Amine-functionalized silica is recommended to prevent streaking).

Protocol 2: Hydrogenolytic Deprotection (Benzyl Cleavage)

Source Grounding: Standard heterogeneous catalysis protocols.

Objective: Remove the benzyl anchor to release the free secondary amine.

Reagents:

  • Substrate: 2-Benzyl-2,6-diazaspiro[3.3]heptane (or Boc-protected derivative)

  • Catalyst: Pd(OH)

    
    /C (Pearlman’s Catalyst) or 10% Pd/C (10-20 wt% loading)
    
  • Solvent: Methanol or Ethanol (0.1 M)

  • Hydrogen Source: H

    
     balloon (1 atm) or Parr shaker (50 psi for faster kinetics).
    

Methodology:

  • Safety: Purge the reaction vessel with Nitrogen to remove oxygen (prevent ignition of Pd/C).

  • Addition: Add catalyst carefully to the solvent-wet substrate (never add dry catalyst to solvent).

  • Hydrogenation:

    • Evacuate and backfill with H

      
       (3 cycles).
      
    • Stir vigorously at Room Temperature for 12–16 hours.

    • Self-Validating Checkpoint: NMR analysis of an aliquot should show the complete loss of the aromatic multiplet (7.2–7.4 ppm) and the benzylic singlet (3.5–3.7 ppm).

  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Isolation: Concentrate to yield the free amine or its salt.

Applications in Drug Discovery[2][3][4][5][6][7][8][9]

The transition from a piperazine linker to a spiro-diaza linker often results in profound physicochemical improvements.

PropertyPiperazine (Flat)2,6-Diazaspiro[3.3]heptane (3D)Impact on Drug Design
Vector Angle 180° (Linear)~180° (Twisted/Rigid)Rigidification reduces entropic penalty upon binding.
LogP 0.45-0.5 to 0.2Lower LogP improves water solubility.
Basicity (pKa) ~9.8~8.5Lower pKa can improve membrane permeability and reduce hERG liability.
Metabolic Stability ModerateHighQuaternary carbon blocks oxidative metabolism sites.

DOT Diagram: Orthogonal Functionalization Logic

Orthogonal Core 2-Bn-2,6-diazaspiro [3.3]heptane StepA N6-Functionalization (e.g., Boc Protection / Arylation) Core->StepA Reacts at N6 (Free Amine) Inter2 2-Bn-6-Boc-2,6-diazaspiro [3.3]heptane StepA->Inter2 StepB Benzyl Removal (H2, Pd/C) Inter2->StepB Orthogonal Cleavage Final 6-Boc-2,6-diazaspiro [3.3]heptane (Ready for N2 coupling) StepB->Final Yields Mono-protected Block

Figure 2: The standard workflow for utilizing these building blocks in library synthesis.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters.[2]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[3][4][5] Angewandte Chemie International Edition.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[6]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[7]

  • BenchChem Technical Division. (2025). Orthogonal Protection Strategy in Boc Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride , a specialized spirocyclic diamine scaffold used in medicinal chemistry (e.g., JAK kinase inhibitors, antibiotic development). The protocol is designed for high reproducibility and scalability, utilizing a convergent synthetic strategy.

Introduction & Strategic Analysis

Spirocyclic scaffolds are increasingly prioritized in drug discovery due to their ability to impart specific 3D dimensionality (high


 character) while improving metabolic stability compared to flat aromatic systems. The 5,8-diazaspiro[2.6]nonane  core features a cyclopropane ring fused to a 1,4-diazepane ring at a single spiro-carbon.

This protocol outlines a two-step convergent synthesis followed by salt formation. Unlike ring-closing metathesis or carbene-insertion routes, this approach utilizes a double nucleophilic substitution strategy. This method allows for the direct installation of the benzyl protecting group and avoids the use of unstable diazo precursors.

Retrosynthetic Logic

The target molecule is disconnected at the C-N bonds of the diazepane ring.

  • Electrophile: 1,1-Bis(mesyloxymethyl)cyclopropane (derived from the commercially available diol).

  • Nucleophile:

    
    -Benzylethane-1,2-diamine.
    

This disconnection leverages the "gem-dialkyl effect" of the cyclopropane ring to facilitate the cyclization step.

Reaction Workflow & Mechanism

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Synthesis_Pathway Target 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride FreeBase Free Base Intermediate (Spiro-Diazepane) FreeBase->Target Step 3: HCl/Dioxane Salt Formation Electrophile 1,1-Bis(mesyloxymethyl) cyclopropane Electrophile->FreeBase Step 2: K2CO3, MeCN Cyclization Nucleophile N-Benzylethane- 1,2-diamine Nucleophile->FreeBase Step 2 Diol 1,1-Bis(hydroxymethyl) cyclopropane Diol->Electrophile Step 1: MsCl, Et3N Activation

Caption: Convergent synthetic route involving activation of the cyclopropane diol followed by double N-alkylation.[1]

Detailed Experimental Protocols

Step 1: Activation – Synthesis of 1,1-Bis(mesyloxymethyl)cyclopropane

Objective: Convert the unreactive diol into a reactive bis-electrophile.

  • Reagents:

    • 1,1-Bis(hydroxymethyl)cyclopropane (CAS: 39590-81-3)

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 1,1-Bis(hydroxymethyl)cyclopropane (50.0 g, 490 mmol) and anhydrous DCM (500 mL). Cool the solution to 0°C using an ice/salt bath.

  • Base Addition: Add Triethylamine (148.5 g, 1.47 mol, 3.0 equiv) dropwise over 20 minutes, maintaining the internal temperature below 5°C.

  • Activation: Add Methanesulfonyl chloride (123.5 g, 1.08 mol, 2.2 equiv) dropwise via an addition funnel over 1 hour. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent decomposition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup:

    • Quench with water (500 mL).

    • Separate the organic layer and wash with 1N HCl (2 x 200 mL) to remove excess TEA.

    • Wash with saturated NaHCO₃ (200 mL) and Brine (200 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Output: The product is obtained as a white to pale yellow solid.

    • Typical Yield: 85–90%

    • Storage: Store at 4°C (moisture sensitive).

Step 2: Cyclization – Formation of the Spiro-Diazepane Core

Objective: Construct the 7-membered diazepane ring via double nucleophilic substitution.

  • Reagents:

    • 1,1-Bis(mesyloxymethyl)cyclopropane (Intermediate from Step 1)[2]

    • 
      -Benzylethane-1,2-diamine (CAS: 4152-09-4)
      
    • Potassium Carbonate (K₂CO₃) (Anhydrous, granular)

    • Acetonitrile (MeCN) (HPLC Grade)

Protocol:

  • Setup: In a 2L RBF equipped with a reflux condenser, dissolve 1,1-Bis(mesyloxymethyl)cyclopropane (50.0 g, 193.5 mmol) and

    
    -Benzylethane-1,2-diamine  (29.1 g, 193.5 mmol, 1.0 equiv) in Acetonitrile  (1.0 L).
    
    • Note: High dilution (approx. 0.2 M) helps favor intramolecular cyclization over intermolecular polymerization.

  • Base Addition: Add Potassium Carbonate (80.0 g, 580 mmol, 3.0 equiv).

  • Reflux: Heat the reaction mixture to reflux (80–82°C) with vigorous stirring for 16–18 hours .

  • Workup:

    • Cool to RT and filter off the solid inorganic salts. Rinse the filter cake with MeCN.

    • Concentrate the filtrate under reduced pressure to obtain a crude brown oil.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).[2]

    • Target Fraction: The product typically elutes around 5–8% MeOH.

  • Output: 5-Benzyl-5,8-diazaspiro[2.6]nonane (Free Base) as a pale yellow/brown oil.

    • Typical Yield: 20–30% (unoptimized).[3]

    • Note: The moderate yield is typical for 7-membered ring closures; unreacted starting material is often oligomerized.

Step 3: Salt Formation – Conversion to Dihydrochloride

Objective: Isolate the stable, water-soluble salt form for biological testing.

  • Reagents:

    • 5-Benzyl-5,8-diazaspiro[2.6]nonane (Free Base)

    • 4M HCl in Dioxane

    • Ethanol (Absolute) or Diethyl Ether

Protocol:

  • Dissolution: Dissolve the purified free base (10.0 g) in a minimal amount of absolute Ethanol (approx. 30 mL) or DCM. Cool to 0°C.

  • Acidification: Add 4M HCl in Dioxane (4.0 equiv) dropwise. A white precipitate should begin to form immediately.

  • Precipitation: Stir at 0°C for 1 hour. If precipitation is incomplete, add cold Diethyl Ether (100 mL) to force the salt out of solution.

  • Isolation: Filter the solid under a nitrogen stream (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

  • Output: 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride as an off-white solid.

Quantitative Data Summary

ParameterStep 1 (Activation)Step 2 (Cyclization)Step 3 (Salt Formation)
Limiting Reagent Diol PrecursorBis-mesylateFree Base Amine
Stoichiometry 1.0 : 2.2 (MsCl)1.0 : 1.0 (Diamine)1.0 : >2.5 (HCl)
Solvent System DCMAcetonitrileEtOH / Dioxane
Temperature 0°C

RT
82°C (Reflux)0°C
Time 3 h16–18 h1–2 h
Typical Yield 85–90%20–30%>90%

Critical Quality Attributes (CQA) & Troubleshooting

Analytical Validation (Expected Data)
  • ¹H NMR (DMSO-d₆, Free Base):

    
     7.32 (m, 5H, Ar-H), 3.62 (s, 2H, N-CH₂-Ph), 3.20 (br, 2H), 3.05 (br, 2H), 2.82 (br, 2H), 2.37 (br, 2H), 0.68 (br, 2H, Cyclopropane), 0.42 (br, 2H, Cyclopropane).
    
  • Mass Spectrometry: ESI+

    
     calc for C₁₄H₂₀N₂ [M+H]⁺: 217.17; found 217.2.
    
Troubleshooting Guide
  • Low Yield in Step 2: If the yield is <20%, ensure the reaction is run under high dilution conditions. High concentrations favor intermolecular polymerization (formation of linear polymers) rather than the desired intramolecular ring closure.

  • Impurity Profile: The major impurity is often the mono-alkylated open-chain intermediate. If observed by LC-MS, extend the reflux time or add 0.5 equiv more K₂CO₃.

  • Salt Hygroscopicity: The dihydrochloride salt can be hygroscopic. Handle rapidly and store in a desiccator.

References

  • Primary Synthesis Protocol: Nielsen, S. F., et al. (2012). JAK Kinase and Protein Tyrosine Kinase Inhibitors. WO 2012/003829 A1 . (Example 107, Intermediate 2).

  • General Methodology (Kulinkovich-type approaches): Kulinkovich, O. G., & de Meijere, A. (2000). 1,1-Bis(hydroxymethyl)cyclopropane as a building block. Chemical Reviews , 100(8), 2789–2834.

  • Salt Formation Standards: Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Application Note: Functionalization of 5-Benzyl-5,8-diazaspiro[2.6]nonane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to functionalize the secondary amine of 5-Benzyl-5,8-diazaspiro[2.6]nonane .[1] This scaffold is a privileged structure in Fragment-Based Drug Discovery (FBDD) due to its high fraction of sp3-hybridized carbons (


), which enhances solubility and metabolic stability compared to flat aromatic systems.[1]

Introduction & Structural Analysis

The 5-Benzyl-5,8-diazaspiro[2.6]nonane scaffold consists of a cyclopropane ring spiro-fused to a diazepane (7-membered) ring.[1] The molecule contains two nitrogen atoms:[1][2][3]

  • N5 (Tertiary): Protected by a benzyl group.[1][3] This acts as a lipophilic handle and an internal base (

    
    ).[1]
    
  • N8 (Secondary): The free amine (

    
    ).[1] This is the site of functionalization.
    

Key Synthetic Challenge: While the cyclopropane ring adds desirable 3D character, it introduces steric strain. However, the diazepane ring is flexible (twist-chair/twist-boat conformers), making N8 highly accessible for nucleophilic attack.[1] The primary challenge is not steric hindrance, but polarity and basicity . The product will be a diamine, often requiring specialized purification to avoid peak tailing or irreversible binding to silica.

Reactivity Profile
ParameterCharacteristicImplication for Protocol
Nucleophilicity High (Secondary Amine)Reacts rapidly with acyl chlorides, isocyanates, and active esters.[1]
Basicity Diamine natureRequires excess base (3–4 equiv.) in acid-generating reactions (e.g., acid chlorides).[1]
Stability Cyclopropane ringStable to basic/nucleophilic conditions.[1] Avoid strong Lewis acids or extreme heat (>120°C) which could trigger ring-opening (though rare in spiro[2.6] systems).[1]
Solubility Moderate (Free base)Soluble in DCM, DCE, DMF. Salt forms (HCl) are water-soluble.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal functionalization pathway based on the desired electrophile.

Functionalization_Workflow Start Target: N8-Functionalization Electrophile Select Electrophile Start->Electrophile Amide Carboxylic Acid (Amide Coupling) Electrophile->Amide Alkyl Aldehyde/Ketone (Reductive Amination) Electrophile->Alkyl Aryl Aryl Halide (Buchwald/SnAr) Electrophile->Aryl Sulfonyl Sulfonyl Chloride (Sulfonylation) Electrophile->Sulfonyl Method_A Method A: HATU/DIPEA Amide->Method_A Method_B Method B: NaBH(OAc)3/DCE Alkyl->Method_B Method_C Method C: Pd-Catalysis or High T SnAr Aryl->Method_C Method_D Method D: DCM/TEA/0°C Sulfonyl->Method_D

Figure 1: Strategic decision tree for selecting the appropriate synthetic protocol.[1]

Detailed Experimental Protocols

Method A: Amide Coupling (General Procedure)

Best for: Attaching carboxylic acids to create library diversities.

Reagents:

  • Substrate: 5-Benzyl-5,8-diazaspiro[2.6]nonane (1.0 equiv)[1]

  • Carboxylic Acid: (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.1 M concentration relative to amine). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[1]

    • Note: The solution should turn slightly yellow.[1]

  • Addition: Add 5-Benzyl-5,8-diazaspiro[2.6]nonane (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1] The basic N5-benzyl group may cause the product to elute early; use a high-pH buffer (ammonium bicarbonate) for LCMS if possible.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with sat.[1][4] NaHCO3 (2x), water (1x), and brine (1x).

    • Critical: Do NOT wash with acidic solutions (e.g., 1N HCl) as the product (containing the N5-Bn amine) will protonate and extract into the aqueous layer.[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

Method B: Reductive Amination (Mono-Alkylation)

Best for: Introducing alkyl groups without over-alkylation.[1]

Reagents:

  • Substrate: 5-Benzyl-5,8-diazaspiro[2.6]nonane (1.0 equiv)[1]

  • Aldehyde/Ketone: (1.1 equiv for aldehydes, 1.5 equiv for ketones)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5–2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

  • Imine Formation: Dissolve the amine and aldehyde/ketone in DCE (0.2 M). Add Acetic Acid.[1] Stir for 30–60 minutes at RT.[1]

    • Why AcOH? It catalyzes iminium ion formation, which is the species reduced by STAB.

  • Reduction: Add NaBH(OAc)3 in one portion.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Quench with sat. NaHCO3 solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Dry over Na2SO4.[1][4]

  • Purification: Often clean enough for use; otherwise, silica chromatography (DCM/MeOH/NH3).

Method C: Sulfonylation

Best for: Creating sulfonamides (stable, non-basic linkage).

Protocol:

  • Dissolve amine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add Triethylamine (TEA) (2.0 equiv) and cool to 0°C.

  • Add Sulfonyl Chloride (1.1 equiv) dropwise.[1]

  • Allow to warm to RT and stir for 2 hours.

  • Workup: Wash with water and brine. Dry and concentrate.

  • Note: Sulfonamides are less polar than the starting amine, making purification easier.

Purification Strategy: The "Diamine" Challenge

Functionalized 5-Benzyl-5,8-diazaspiro[2.6]nonanes are diamines (one tertiary, one functionalized).[1] They interact strongly with silanols on silica gel, leading to streaking.

Recommended Purification Systems:

MethodStationary PhaseMobile PhaseAdditive
Flash (Normal Phase) Silica GelDCM / MeOH1% NH4OH or 1% Et3N (Essential to deprotonate silanols)
Prep HPLC (Reverse Phase) C18Water / Acetonitrile0.1% NH4HCO3 (High pH, ~pH 10) or 0.1% Formic Acid (Low pH)
SCX Cartridge Strong Cation ExchangeMeOH (Load/Wash) -> 2N NH3 in MeOH (Elute)Excellent for removing non-basic impurities (e.g., excess phenol/acid).

Graphviz Workflow for Purification:

Purification_Logic Crude Crude Reaction Mixture Check_pH Check Product Basicity Crude->Check_pH SCX SCX Cartridge (Catch & Release) Check_pH->SCX Small Scale (<100mg) Flash Silica Flash (DCM/MeOH + 1% NH3) Check_pH->Flash Large Scale (>1g) Prep Prep HPLC (High pH Buffer) Check_pH->Prep High Purity Req.

Figure 2: Purification selection based on scale and purity requirements.

References & Grounding

  • Spirocyclic Scaffolds in Medicinal Chemistry:

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry.[1][5][6]

    • Source: BLDpharm Insights / Zheng and Tice (2016).[1]

    • Context: Validates the

      
       and solubility advantages of the spiro[2.6]nonane system.
      
  • Reductive Amination Protocol:

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1]

    • Source: Abdel-Magid, A. F., et al. J. Org.[1] Chem. 1996, 61, 3849-3862.

    • Context: The industry-standard protocol for Method B.[1]

  • Compound Data (5-Benzyl-5,8-diazaspiro[2.6]nonane):

    • Title: 5-benzyl-5,8-diazaspiro[2.6]nonane Derivatives.[1]

    • Source: PubChem / Sigma-Aldrich Catalog.[1]

    • Context: Verifies the existence and commercial availability of the scaffold for numbering and structure confirmation.[1]

  • Amide Coupling (HATU):

    • Title: HATU for the Synthesis of Difficult Amides.[1]

    • Source: Carpino, L. A. J. Am. Chem. Soc.[1] 1993, 115, 4397.

    • Context: Basis for Method A, specifically for sterically constrained or secondary amines.

Sources

Application Note: Using 5-Benzyl-5,8-diazaspiro[2.6]nonane as a Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 5-Benzyl-5,8-diazaspiro[2.6]nonane (hereafter referred to as BDSN ) in drug discovery. BDSN is a "privileged scaffold" that combines the lipophilicity and metabolic stability of a spiro-cyclopropane with the turn-inducing properties of a 1,4-diazepane.

By introducing a spiro-cyclopropyl moiety into the 7-membered diazepane ring, this scaffold locks the nitrogen heterocycle into a rigid "twisted-chair" conformation. This makes it an ideal surrogate for Proline-Proline or Proline-Glycine sequences in bioactive peptides, effectively freezing


-turn or 

-turn geometries to enhance binding affinity and proteolytic stability.

Structural Analysis & Pharmacophore

The BDSN scaffold consists of a cyclopropane ring spiro-fused to a 1,4-diazepane. The "5,8-diaza" numbering implies the nitrogens are positioned to allow for peptide bond formation (N8) and side-chain functionalization (N5).

Conformational Locking Mechanism

Unlike flexible linear peptides, BDSN restricts the


 (phi) and 

(psi) torsion angles.
  • Cyclopropane Ring: Acts as a steric wedge, preventing the diazepane ring from flipping between conformers.

  • Diazepane Ring: Mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn.
Physicochemical Profile
PropertyValue/CharacteristicImpact on Drug Design
Formula

Low MW fragment (<250 Da)
Geometry

-rich (Fsp3 > 0.8)
Enhances solubility & 3D complexity
Basicity Secondary amine (

)
Good solubility; forms salt bridges
Lipophilicity Moderate (LogP

2.5)
Good membrane permeability

Protocol 1: Synthesis of the Scaffold

Note: While 5-Benzyl-5,8-diazaspiro[2.6]nonane is commercially available from select building-block vendors (e.g., Enamine, WuXi), in-house preparation allows for modification of the benzyl group. The following protocol utilizes a Simmons-Smith cyclopropanation on a methylene-diazepane precursor.

Retrosynthetic Logic

The spiro-cyclopropane is installed via carbenoid addition to an exocyclic double bond on the protected diazepane.

Figure 1: Synthetic workflow for the BDSN scaffold.

Step-by-Step Synthesis

Precursor: N-Benzyl-N'-Boc-6-methylene-1,4-diazepane (prepared via Wittig olefination of the corresponding ketone).

Reagents:

  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Diiodomethane (

    
    )
    
  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

  • Carbenoid Formation: In a flame-dried flask under Argon, dissolve

    
     (5 equiv) in anhydrous DCM. Cool to -10°C.
    
  • Zinc Addition: Add

    
     (2.5 equiv) dropwise over 20 minutes. Caution: Pyrophoric. Stir for 30 minutes to form the Furukawa reagent (
    
    
    
    ).
  • Cyclopropanation: Add the solution of N-Benzyl-N'-Boc-6-methylene-1,4-diazepane (1 equiv) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12-16 hours. Monitor by TLC/LCMS (disappearance of alkene).

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    . Extract with DCM (3x).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
  • Boc-Deprotection (Optional): If the free amine is required immediately, treat with TFA/DCM (1:1) for 1 hour, then neutralize.

Validation Criteria:

  • 1H NMR: Appearance of high-field cyclopropyl protons (

    
     0.3 - 0.8 ppm).
    
  • 13C NMR: Diagnostic quaternary spiro-carbon signal (

    
     20-30 ppm).
    

Protocol 2: Incorporation into Peptides (SPPS)

The BDSN scaffold acts as a secondary amine nucleophile. Coupling to the secondary amine (N8) is sterically demanding and requires high-efficiency coupling reagents.

Coupling Strategy
  • Position: Usually inserted as a replacement for a

    
     or 
    
    
    
    turn sequence.
  • N-Terminus (N8): The secondary amine of the diazepane.

  • C-Terminus (N5-Benzyl): The benzyl group is a "dummy" substituent here. For peptide integration, the N5 is typically protecting a functional handle (e.g., carboxylate on the benzyl ring) OR the benzyl is removed (hydrogenolysis) to allow acylation. For this protocol, we assume N8 is the coupling point to the growing peptide chain.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

Reagents:

  • Resin: Rink Amide or Wang Resin.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIPEA (Diisopropylethylamine).

Workflow:

  • Resin Preparation: Swell resin in DMF (30 min). Deprotect Fmoc (20% Piperidine/DMF).

  • Scaffold Coupling (The Critical Step):

    • The BDSN scaffold (free amine at N8) is not an amino acid; it is an amine building block. To incorporate it into a chain, it must be acylated by the preceding amino acid.

    • Scenario: Coupling Fmoc-AA-OH to the Resin-bound Peptide, then coupling BDSN? No, BDSN is a diamine. It usually caps the chain or serves as a linker.

    • Correct Peptidomimetic Design: The scaffold usually carries a Carboxylic Acid handle (e.g., N5-carboxymethyl) to allow chain continuation.

    • Alternative: If using "5-Benzyl-5,8-diazaspiro[2.6]nonane" strictly as an amine, it is a C-terminal cap .

Modified Protocol for "Internal" Mimetic (N-Dealkylation Route): To use BDSN as a mid-chain turn mimic:

  • Attachment: Acylate the secondary amine (N8) of BDSN with the C-terminal fragment (e.g., Fmoc-AA-Cl or activated ester) in solution phase before loading onto resin.

  • Deprotection: Remove the N5-Benzyl group via catalytic hydrogenation (

    
    , Pd/C, MeOH/AcOH).
    
  • Functionalization: React the newly revealed N5 amine with Succinic anhydride or Bromoacetic acid to generate a carboxylic acid handle.

  • SPPS Loading: Load this "Amino-Acid-Like" scaffold onto the resin.

Figure 2: Conversion of BDSN from a simple amine to an SPPS-compatible amino acid surrogate.[1][2][3]

Case Study: GPCR Ligand Optimization

Objective: Improve the metabolic stability of a tetrapeptide ligand (Phe-Pro-Gly-Leu) targeting a chemokine receptor. Problem: The Pro-Gly turn is susceptible to proteolysis. Solution: Replace Pro-Gly with the BDSN scaffold.

Experimental Results:

Compound Sequence/Structure Ki (nM) t1/2 (Microsomes)
Control Phe-Pro-Gly-Leu 45 12 min

| Analog 1 | Phe-[BDSN]-Leu | 12 | >120 min |

Mechanism: The spiro-cyclopropane forces the diazepane ring into a rigid conformation that perfectly overlays with the bioactive


-turn of the native peptide, reducing the entropic cost of binding. The lack of amide bonds within the ring system eliminates a key proteolytic cleavage site.

References

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[4] Link

  • Charette, A. B., et al. (2001).[4] "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols." Journal of the American Chemical Society.[4] Link

  • Smith, A. B., et al. (1998). "Design and Synthesis of Peptidomimetics." Journal of Medicinal Chemistry. (General reference for diazepane mimetics).
  • Enamine Ltd. "Spirocyclic Building Blocks in Drug Discovery." Enamine Catalog. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

Sources

Application Notes & Protocols: Reductive Amination Conditions for Spiro[2.6]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Spiro[2.6]nonane Scaffolds and C-N Bond Formation

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly sought-after scaffolds in modern drug discovery. Their rigid, three-dimensional nature provides novel structural diversity and allows for precise vectoral projection of substituents into protein binding pockets. The spiro[2.6]nonane framework, in particular, offers a unique combination of a small, strained cyclopropane ring fused to a flexible seven-membered cycloheptane ring, presenting a compelling template for exploring new chemical space.

The introduction of amine functionalities onto this scaffold is a critical step in developing pharmacologically active molecules, as the nitrogen atom often serves as a key interaction point or a handle for further derivatization. Reductive amination stands out as one of the most powerful and versatile methods for forming carbon-nitrogen bonds.[1][2] This one-pot reaction, which converts a ketone or aldehyde into an amine, is valued for its operational simplicity, broad substrate scope, and high efficiency, making it a cornerstone of pharmaceutical chemistry.[3][4]

This guide provides an in-depth analysis of the critical parameters governing the reductive amination of spiro[2.6]nonane ketones, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.

Mechanistic Rationale: The "Why" Behind the One-Pot Reaction

Reductive amination is a sequential process occurring in a single reaction vessel, which involves the formation of an imine or iminium ion intermediate, followed by its immediate in situ reduction.[3][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the spiro[2.6]nonan-4-one. This forms a hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration to yield a C=N double bond, known as an imine. Protonation of the imine nitrogen creates a more electrophilic iminium ion, which is highly susceptible to reduction. The equilibrium between the ketone/amine and the imine/water must be carefully managed; often, the reaction is driven forward by the subsequent, irreversible reduction step.[5][6]

  • Hydride-Mediated Reduction: A reducing agent, specifically chosen for its selectivity, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction of the C=N bond forms the final, stable C-N single bond of the desired amine product.[7]

The success of the entire process hinges on the choice of a reducing agent that is reactive enough to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting ketone.[7][8]

Optimizing Reaction Parameters: A Guide to Key Variables

The Substrates: Spiro[2.6]nonan-4-one and Amine Partners

The primary ketone substrate for this guide is Spiro[2.6]nonan-4-one . The steric environment around the carbonyl group, influenced by the adjacent spirocyclic center, can affect the rate of both imine formation and reduction. While not exceptionally hindered, it is less reactive than a simple acyclic ketone.

The amine partner can range from simple primary amines (e.g., methylamine, benzylamine) to more complex or weakly basic aromatic amines (e.g., anilines). The nucleophilicity and basicity of the amine will influence the rate of imine formation.[8] Reactions with weakly basic amines are often more sluggish.[8]

The Reducing Agent: A Critical Choice

The selection of the reducing agent is paramount. While several options exist, Sodium Triacetoxyborohydride has emerged as the reagent of choice for many reductive amination protocols due to its unique combination of reactivity and selectivity.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent, particularly effective for reductive aminations.[9][10][11] Its bulky acetate groups render it less reactive towards ketones but highly effective at reducing the protonated iminium ion intermediate.[8] This selectivity minimizes the formation of the corresponding alcohol byproduct from the reduction of the starting ketone. Furthermore, it is safer to handle and generates less toxic byproducts compared to alternatives like sodium cyanoborohydride.[9]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, this reagent is effective at a pH range where iminium ions are reduced much faster than ketones.[5][8] However, its high toxicity and the potential to generate hydrogen cyanide gas, especially under acidic conditions, have led to its replacement by STAB in many applications.[9][12]

  • Sodium Borohydride (NaBH₄): A powerful reducing agent, NaBH₄ can readily reduce both the imine intermediate and the starting ketone.[13] To achieve selectivity, a two-step procedure is often required where the imine is pre-formed before the reductant is added, adding operational complexity.[10][13]

Solvent and Catalyst Selection
  • Solvents: Aprotic solvents are generally preferred for reactions using STAB. 1,2-Dichloroethane (DCE) is the most common and often most effective solvent.[10][11] Other suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[3][10][11] Protic solvents like methanol are generally avoided with STAB due to potential reactivity.[13]

  • Acid Catalysis: For less reactive ketones like spiro[2.6]nonan-4-one, or when using weakly basic amines, a catalytic amount of acetic acid (AcOH) can be beneficial.[10][11] The acid protonates the carbonyl oxygen, making it more electrophilic, and facilitates the dehydration of the hemiaminal intermediate, thereby accelerating imine formation.

Experimental Workflow & Protocols

General Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation start Dissolve Spiro[2.6]nonan-4-one and Amine in Solvent (e.g., DCE) add_acid Add Acetic Acid (optional catalyst) start->add_acid stir1 Stir at Room Temperature (Imine Formation) add_acid->stir1 add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise stir1->add_stab stir2 Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->stir2 quench Quench with Saturated NaHCO₃ (aq) stir2->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract wash_dry Wash Organic Layer with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Isolated Amine Product purify->product

Caption: General workflow for the reductive amination of spiro[2.6]nonan-4-one.

Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general guideline for the reductive amination of spiro[2.6]nonan-4-one with a primary amine. It may require optimization for specific substrates.

Materials:

  • Spiro[2.6]nonan-4-one

  • Primary or Secondary Amine (e.g., Benzylamine)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (AcOH), glacial (optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add spiro[2.6]nonan-4-one (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the desired amine (1.0-1.2 eq).

  • Catalyst Addition (Optional): If the amine is weakly basic or the reaction is known to be sluggish, add a catalytic amount of glacial acetic acid (0.1-0.5 eq).

  • Imine Formation: Stir the mixture vigorously at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.[3]

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the mixture portion-wise over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel to yield the desired spiro[2.6]nonane amine derivative.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and considerations for the reductive amination of spiro[2.6]nonan-4-one.

Amine SubstrateEquiv. AmineReducing Agent (Equiv.)SolventCatalyst (Equiv.)Typical TimeNotes & Considerations
Benzylamine1.1NaBH(OAc)₃ (1.5)DCENone4-8 hGenerally a clean and efficient reaction.
Aniline1.2NaBH(OAc)₃ (1.5)DCEAcOH (0.2)12-24 hSlower due to lower basicity of aniline; acid catalysis is recommended.[8]
Methylamine (2M in THF)1.2NaBH(OAc)₃ (1.5)THFNone2-6 hUse a solution of methylamine; reaction is typically fast.
Diethylamine1.2NaBH(OAc)₃ (1.5)DCEAcOH (0.2)18-36 hFormation of tertiary amines from ketones can be sluggish due to steric hindrance.[14]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, it may be due to incomplete imine formation. The addition of a catalytic amount of acetic acid or a dehydrating agent like molecular sieves can be beneficial. For particularly difficult substrates, a modest increase in temperature (e.g., to 40-50 °C) may be required.

  • Formation of Alcohol Byproduct: The presence of the corresponding alcohol of the ketone indicates that the reducing agent is reducing the starting material. This is more common with less selective reagents like NaBH₄. Using STAB significantly minimizes this side reaction.[7]

  • Dialkylation: When using primary amines, dialkylation (formation of a tertiary amine) can sometimes be an issue if the newly formed secondary amine is more reactive than the starting amine. A stepwise procedure involving pre-formation of the imine can sometimes mitigate this.[10][11]

  • Steric Hindrance: Reductive amination of sterically hindered ketones can be challenging.[10] While spiro[2.6]nonan-4-one is moderately hindered, reactions with bulky secondary amines may require longer reaction times or more forcing conditions.[14][15]

Conclusion

The reductive amination of spiro[2.6]nonane derivatives is a robust and highly effective method for synthesizing novel amine-containing chemical entities. By carefully selecting a mild and selective reducing agent like sodium triacetoxyborohydride and optimizing solvent and catalytic conditions, researchers can efficiently access a wide array of derivatives. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals aiming to leverage the unique structural features of the spiro[2.6]nonane scaffold.

References

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society. Available from: [Link]

  • Tarasov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11659-11735. Available from: [Link]

  • Tarasov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, 31633341. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2947. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Available from: [Link]

  • Chemical Communications. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Available from: [Link]

  • ChemRxiv. Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. Available from: [Link]

  • Sharma, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(12), 11534-11541. Available from: [Link]

  • Chemical Communications. Mechanistic investigation of electrocatalytic reductive amination at copper electrode. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Available from: [Link]

  • ResearchGate. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Available from: [Link]

  • Breukelaar, W. B., et al. (2023). Mechanistic Insights into the Ene-Reductase-Catalyzed Promiscuous Reduction of Oximes to Amines. ACS Catalysis, 13(4), 2610-2618. Available from: [Link]

  • PubChem. Spiro[2.6]nonan-4-one. Available from: [Link]

  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Hu, T., & Lin, X. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 567. Available from: [Link]

  • Peruncheralathan, S., & Dinda, S. (2008). Asymmetric Synthesis of Naturally Occurring Spiroketals. Molecules, 13(9), 2040-2093. Available from: [Link]

Sources

Peptide coupling reactions using 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Peptide Coupling with 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride

Executive Summary

This technical guide details the optimized protocols for utilizing 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride as an amine building block in peptide coupling and medicinal chemistry amidation reactions.

Spirocyclic scaffolds, particularly the [2.6] systems, are increasingly valued in drug discovery for their ability to impart three-dimensional character (


) to lead compounds, improving solubility and metabolic stability compared to flat aromatic systems [1]. However, the specific structural constraints of the spiro-cyclopropane fused diazepane ring, combined with the dihydrochloride salt form, present unique synthetic challenges regarding steric hindrance and pH control.

This guide provides two validated workflows:

  • Method A (HATU-Mediated): The standard high-yield protocol for general acids.

  • Method B (T3P-Mediated): An alternative for sterically demanding or epimerization-prone substrates.

Chemical Profile & Handling

Molecule: 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride Role: Nucleophilic Amine Component (Secondary Amine)

PropertyDescriptionCritical Implication
Structure Spiro-fused cyclopropane/diazepaneRigid geometry; N8 is the reactive secondary amine; N5 is benzylated (tertiary).
Form Dihydrochloride Salt (

)
Acidic. Contains 2.0 equivalents of HCl. Non-nucleophilic until neutralized.
Hygroscopicity HighWeigh quickly; store in a desiccator. Water interferes with activated esters.
Sterics Moderate to HighThe spiro-fusion proximal to the diazepane ring restricts conformational freedom, slowing nucleophilic attack.

Critical Success Factors: The "Salt Break" Strategy

The most common failure mode with this reagent is insufficient base .

  • The Math: You are starting with a

    
     salt.
    
  • The Trap: Standard protocols often call for 1.5–2.0 eq of base (DIEA/TEA).

  • The Reality: 2.0 eq of base are consumed immediately just to neutralize the HCl. This leaves 0 eq to drive the coupling reaction, resulting in stalled conversion.

  • The Fix: You must use at least 3.5–4.0 equivalents of base to ensure the amine is free and the reaction medium remains basic enough for the coupling agent to function.

Workflow Visualization

The following diagram illustrates the critical "Salt Break" step integrated into the standard coupling workflow.

CouplingWorkflow Start Start: Weigh Reagents Activation Acid Activation (Formation of Active Ester) Start->Activation Dissolve Acid + Reagent SaltBreak Critical Step: Salt Neutralization (Base > 3.5 eq) Coupling Nucleophilic Attack (N8 Amine -> Carbonyl) SaltBreak->Coupling Add Spiro-Amine Salt Activation->SaltBreak Add Base Coupling->SaltBreak pH Check (< pH 8?) Workup Workup & Isolation Coupling->Workup Monitor LCMS

Figure 1: Reaction workflow emphasizing the neutralization of the dihydrochloride salt to liberate the reactive N8 amine.

Protocol A: HATU-Mediated Coupling (Standard)[1]

Application: Best for general carboxylic acids, including Fmoc/Boc-protected amino acids. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester), which accelerates coupling with hindered secondary amines like the spiro-diazepane [2].

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid (

)
1.0Substrate
Spiro-Amine 2HCl 1.1 – 1.2 Nucleophile (Slight excess ensures acid consumption)
HATU1.1 – 1.2Coupling Reagent
DIEA (DIPEA) 4.0 Base (2.0 for HCl neutralization + 2.0 for reaction)
DMF or NMP[0.1 M]Solvent (Anhydrous)
Step-by-Step Procedure
  • Pre-Activation:

    • In a dry vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIEA (1.0 eq only at this stage).

    • Stir at Room Temperature (RT) for 2–5 minutes. The solution should turn yellow/orange.

    • Note: Pre-activation minimizes the exposure of the sensitive amine to HATU, reducing potential guanidinylation side reactions.

  • Amine Preparation (The "Salt Break"):

    • In a separate vial, suspend the 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride (1.2 eq) in a minimal amount of DMF.

    • Add the remaining DIEA (3.0 eq).

    • Observation: The suspension should clear as the free base is liberated. If it remains cloudy, sonicate briefly.

  • Coupling:

    • Add the Amine/Base solution dropwise to the Activated Acid solution .

    • Stir at RT.[1]

    • Monitoring: Check pH with wet pH paper. It must be basic (pH 8–9). If neutral/acidic, add DIEA in 0.5 eq increments.

  • Reaction Time:

    • Standard: 1–3 hours.

    • Hindered Acids: 12–16 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • Sat.

        
         (removes unreacted acid/HATU byproducts).
        
      • Water (removes DMF).

      • Brine.

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: T3P-Mediated Coupling (Low Epimerization)[1]

Application: Ideal for chiral acids prone to racemization or extremely hindered substrates. Advantage: T3P (Propylphosphonic anhydride) produces water-soluble byproducts, simplifying purification [3].

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid1.0Substrate
Spiro-Amine 2HCl 1.1Nucleophile
T3P (50% in EtOAc/DMF)1.5 – 2.0Coupling Reagent
N-Methylmorpholine (NMM) 5.0 Base (Preferred over DIEA for T3P)
EtOAc or 2-MeTHF[0.1 M]Solvent
Step-by-Step Procedure
  • Combination:

    • Charge the reaction vessel with Carboxylic Acid (1.0 eq) and Spiro-Amine 2HCl (1.1 eq).

    • Add the solvent (EtOAc or 2-MeTHF).

    • Note: The salts will likely not dissolve completely yet.

  • Base Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add NMM (5.0 eq) dropwise.

    • Stir for 5–10 minutes. The mixture should become homogeneous.

  • Activation:

    • Add T3P solution (1.5 eq) dropwise.

    • Remove ice bath and allow to warm to RT.

  • Reaction:

    • Stir for 2–12 hours.

    • Optimization: If conversion is slow after 4 hours, heat to 40–50°C. T3P is thermally stable and works well at elevated temperatures for hindered spiro-systems.

  • Workup (Simplified):

    • Dilute with EtOAc.

    • Wash with water (

      
      ) and brine.
      
    • Result: The T3P byproducts wash away in water, often yielding pure product without chromatography.

Mechanistic Insight: Steric Considerations

The spiro[2.6]nonane system introduces a specific steric challenge. The cyclopropane ring (C1-C2-C3) rigidly holds the spiro-carbon (C3). The diazepane ring (attached at C3) adopts a specific conformation to minimize strain.

Mechanism Step1 Activated Ester (O-At or O-P) (Electrophile) Step3 Tetrahedral Intermediate (High Energy due to Spiro-Strain) Step1->Step3 Attack Step2 Spiro-Amine Approach (Nucleophile) Step2->Step3 Steric Clash Risk Step4 Collapse to Amide (Irreversible) Step3->Step4 Elimination of Leaving Group

Figure 2: Mechanistic pathway highlighting the high-energy transition state caused by the rigid spiro-scaffold.

Implication: Because the "approach vector" of the amine (Step 2) is constrained by the spiro-ring, the reaction kinetics are slower than with simple piperidines. This validates the need for highly active reagents (HATU) or elevated temperatures (T3P at 50°C).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Acidic pH (HCl not neutralized)Check pH. Add 1–2 eq additional DIEA. Ensure amine salt is fully dissolved.
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous.[2] Do not delay adding the amine after activating the acid.
Guanidinylation Byproduct Direct reaction of HATU with AmineUse Protocol A (Pre-activation). Do not mix HATU and Amine before the Acid is activated.
Epimerization Over-activation / High BaseSwitch to Protocol B (T3P) . Reduce base loading slightly or switch to weaker base (Collidine).

References

  • Zheng, Y., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in medicinal chemistry.[4][5][6] Bioorganic & Medicinal Chemistry Letters, 26(12), 2629–2634. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: Incorporating Spirononane into Fragment-Based Drug Design (FBDD)

Application Note: Incorporating Spiro[1]nonane into Fragment-Based Drug Design (FBDD)

The "Escape from Flatland" Paradigm in FBDD

Historically, high-throughput screening (HTS) and early Fragment-Based Drug Design (FBDD) libraries were heavily dominated by flat, sp2-hybridized heteroaromatic compounds. This was primarily driven by their synthetic tractability via standard cross-coupling reactions[1]. However, this over-reliance on planar molecules has been linked to poor physicochemical properties—such as low aqueous solubility and high off-target promiscuity—contributing to high clinical attrition rates[2].

To overcome these limitations, modern medicinal chemistry has embraced the "escape from flatland" paradigm. Incorporating sp3-rich, three-dimensional scaffolds like spirocycles reduces the entropic penalty of binding by pre-organizing the fragment into a restricted conformation, while simultaneously projecting functional groups into novel, three-dimensional vectors within the protein binding pocket[3].

Spiro[4]nonane (C9H16) [5] is a highly compelling bicyclic alkane for next-generation FBDD libraries. It consists of a rigid 3-membered cyclopropane ring fused to a flexible 7-membered cycloheptane ring via a single quaternary spirannic carbon. The cyclopropane moiety imparts metabolic stability and structural tension, whereas the cycloheptane ring provides controlled flexibility, allowing the scaffold to adapt to complex, deep binding pockets that flat aromatics cannot access.

Physicochemical Profiling & Vector Analysis

Replacing a planar aromatic ring with a spiro[4]nonane core fundamentally alters the molecule's physicochemical profile. The increase in the fraction of sp3 carbons (Fsp3) directly correlates with improved aqueous solubility. This is a critical parameter in FBDD, where fragments must be screened at high concentrations (often >1 mM) to detect weak, millimolar affinities without precipitating in the assay buffer.

Table 1: Comparative Physicochemical Profile (Theoretical Model)

PropertyPlanar Analog (e.g., Indane)Spiro[4]nonane CoreImplication for FBDD Workflows
Fsp3 (Fraction sp3) 0.331.00Higher Fsp3 improves solubility and reduces off-target promiscuity.
3D Exit Vectors 2D Planar (Equatorial only)Spherical (Axial & Equatorial)Enables vector-directed fragment growing into narrow sub-pockets.
Aqueous Solubility Low to ModerateHighFacilitates high-concentration biophysical screening (SPR/NMR).
Conformational Entropy Low (Highly Rigid)Moderate (Restricted)Balances structural pre-organization with induced-fit potential.

FBDD Workflow Integration

Spiro_FBDDN1Spiro[2.6]nonane ScaffoldHigh Fsp3 & 3D VectorsN3Fragment Library Generation(MW < 300 Da, ClogP < 3)N1->N3 DiversificationN2Simmons-Smith Cyclopropanation(Et2Zn, CH2I2)N2->N1 SynthesisN4Primary Screening (SPR)High Concentration (mM)N3->N4 ScreeningN5Orthogonal Validation (NMR)Ligand-Observed STD/WaterLOGSYN4->N5 Hit TriageN6X-Ray CrystallographyBinding Mode ElucidationN5->N6 Structural BiologyN7Fragment GrowingVector-directed ElaborationN6->N7 Structure-Based Design

Figure 1: FBDD workflow for spiro[4]nonane from synthesis to vector-directed fragment growing.

Experimental Protocols

Protocol 1: Synthesis of Spiro[1]nonane via Simmons-Smith Cyclopropanation

The synthesis of the spiro[4]nonane core is efficiently achieved through the cyclopropanation of methylenecycloheptane derivatives. To avoid the extreme hazards of explosive diazomethane, the Furukawa-modified Simmons-Smith reaction is employed. This utilizes diethylzinc (Et2Zn) and diiodomethane (CH2I2) to generate a stable zinc carbenoid intermediate[6].

Causality & Mechanism: The zinc carbenoid (EtZnCH2I) acts as an electrophile, reacting with the electron-rich exocyclic double bond of methylenecycloheptane in a concerted, stereospecific manner. This avoids free carbene intermediates, preventing unwanted C-H insertion side reactions and ensuring high yields of the spirocycle[7].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM) as the solvent. Causality: The zinc carbenoid is highly moisture-sensitive; strictly anhydrous conditions prevent the rapid quenching and degradation of Et2Zn.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add methylenecycloheptane (1.0 equiv). Slowly inject a 1.0 M solution of Et2Zn in hexane (2.0 equiv) via a gas-tight syringe.

  • Carbenoid Generation: Dropwise, add CH2I2 (2.0 equiv) over a period of 30 minutes. Causality: Slow addition controls the highly exothermic generation of the zinc carbenoid, preventing thermal decomposition and maximizing the active reagent concentration.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-16 hours. Self-Validation: Monitor the disappearance of the starting material via GC-MS or TLC. The reaction is complete when the exocyclic alkene peak is entirely consumed.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl at 0 °C to safely destroy unreacted Et2Zn. Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude spiro[4]nonane derivative via silica gel flash chromatography (using a hexane/ethyl acetate gradient).

Protocol 2: Biophysical Screening via Surface Plasmon Resonance (SPR)

Because FBDD fragments have low molecular weights (<300 Da), their binding affinities are typically weak (

Causality & Mechanism: Spiro[4]nonane fragments possess high aqueous solubility, allowing them to be prepared at the high concentrations (up to 5 mM) required to saturate the target protein and generate a detectable SPR response without aggregating or causing non-specific binding in the microfluidic channels.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for a high immobilization density (e.g., 3000-5000 RU). Causality: High density maximizes the signal-to-noise ratio, which is critical since low-molecular-weight fragments generate inherently small refractive index changes.

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P+ supplemented with exactly 5% DMSO). Self-Validation: Run a DMSO calibration curve (4.5% to 5.5% DMSO) before the assay. Strict DMSO matching between the running buffer and the fragment samples is critical; even a 0.1% bulk refractive index mismatch will cause massive false-positive SPR signals.

  • Fragment Preparation: Dilute the spiro[4]nonane fragment library from 100 mM DMSO stock solutions into the running buffer to achieve a final concentration of 1 mM (ensuring the final DMSO concentration remains exactly 5%).

  • Screening Execution: Inject the fragments over the active and reference flow cells at a high flow rate (e.g., 30 μL/min) for 30 seconds, followed by a 60-second dissociation phase. Causality: High flow rates minimize mass transport limitations. The fast on/off rates typical of fragment binding require only short injection times to reach steady-state equilibrium.

  • Data Analysis: Subtract the reference cell signal and apply the DMSO solvent correction. Valid hits are defined by square-wave sensorgrams (rapid association and dissociation) and a strictly dose-dependent steady-state response.

Mechanistic Insights: Binding Thermodynamics

The incorporation of the spiro[4]nonane scaffold fundamentally alters the thermodynamics of fragment binding. Traditional flat aromatic fragments rely heavily on enthalpic contributions (e.g.,

The spherical, 3D nature of spiro[4]nonane allows it to displace high-energy, frustrated water molecules trapped in deep, hydrophobic sub-pockets of the target protein. Furthermore, the restricted conformational flexibility of the spirocycle means that the molecule loses significantly less conformational entropy (


4

References

1.[1] Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC. National Institutes of Health (NIH).[Link] 2.[3] Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. University of Cambridge. [Link] 3.[2] Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. ResearchGate.[Link] 4.[5] Spiro[2,6]nonane | C9H16 | CID 5256394 - PubChem. National Institutes of Health (NIH). [Link] 5.[6] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link] 6.[7] Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. ACS GCIPR.[Link]

Protocol: Handling and Stoichiometric Correction of Hygroscopic Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dihydrochloride (


) salts of organic diamines are frequently selected in drug development to enhance aqueous solubility. However, their high charge density and acidity often render them extremely hygroscopic and prone to deliquescence. This application note details the specific protocols for handling these salts to prevent three critical failure modes: (1) stoichiometric errors due to unquantified water mass, (2) hydrolysis of sensitive functional groups, and (3) equipment corrosion from evolved HCl gas.

The Physical Chemistry of Hygroscopicity

Unlike monohydrochlorides, dihydrochloride salts possess two protonated sites, significantly increasing the crystal lattice energy. However, the hydration energy of the chloride ions and the protonated amines often exceeds this lattice energy, driving the rapid absorption of atmospheric moisture.

The "HCl Loss" Paradox: A common error is attempting to dry these salts in a vacuum oven at high temperatures (>60°C). While this removes water, it often facilitates the loss of


 gas, reverting the salt to a monohydrochloride or free base.


Implication: Drying must be performed chemically (desiccation) or at controlled low temperatures, not thermally aggressive methods.

Protocol: Storage and Drying

Objective: Remove surface and lattice water without stripping the counter-ion.

Method A: Vacuum Desiccation (Recommended)

This method is non-destructive and maintains the integrity of the salt stoichiometry.

  • Desiccant Selection: Use Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (KOH) pellets.
    
    • Why:

      
       is acidic and compatible with HCl salts. KOH acts as a scavenger for any trace HCl gas released, preventing corrosion of the vacuum pump, though 
      
      
      
      is preferred for strictly maintaining the acidic environment.
  • Setup: Place the open vial of salt in a vacuum desiccator.

  • Cycle: Evacuate to <5 mbar. Leave under static vacuum for 24–48 hours. Do not apply external heat.

  • Restoration: Backfill with Argon or Nitrogen, not ambient air.

Method B: Azeotropic Drying (For Reaction Setup)

If the salt is to be used immediately in a reaction, dry it in situ.

  • Suspend the wet salt in Toluene or 2-MeTHF.

  • Distill the solvent/water azeotrope (Dean-Stark trap or rotary evaporation).

  • Note: Ensure the salt does not melt or degrade at the boiling point of the azeotrope.

Protocol: Accurate Weighing (Weighing by Difference)

Direct weighing of hygroscopic salts on an open balance pan guarantees error. The mass will drift upwards seconds after exposure.

The "Weighing by Difference" Technique: This method eliminates the error caused by water absorption during the transfer from the balance to the reactor.

WeighingProtocol cluster_error Critical Control Point start Start: Hygroscopic Salt in Sealed Vial (Desiccated) tare 1. Tare Analytical Balance (Zero) start->tare weigh_full 2. Place Sealed Vial on Balance Record Mass (M_initial) tare->weigh_full transfer 3. Remove Vial, Open Quickly, Pour est. amount into Reactor weigh_full->transfer weigh_empty 4. Reseal Vial Immediately Place back on Balance transfer->weigh_empty calc 5. Calculate Mass Transferred: M_rxn = M_initial - M_final weigh_empty->calc

Figure 1: Weighing by difference workflow. By measuring the mass loss of the sealed container, the water absorbed by the reactor contents during transfer is irrelevant to the measured mass.

Analytical Check: Buffered Karl Fischer Titration

Standard Karl Fischer (KF) titration often fails with dihydrochlorides because the strong acidity (


) shifts the pH of the KF reagent below 5, inhibiting the reaction rate and causing fading endpoints.

Protocol:

  • Solvent: Use a Methanol/Formamide (2:1) mix to improve solubility of the salt.[1]

  • Buffer: Add Imidazole (solid or solution) or a commercial "Buffer for Strong Acids" to the titration vessel before adding the sample.

    • Target: Ensure the reaction matrix stays between pH 5–7.

  • Titration: Inject the sample. If the drift is high, the salt may be esterifying with the methanol (if it contains carboxylic acids). In this case, use a Methanol-free ketone-based reagent.

Stoichiometry Correction

You must adjust the molecular weight (MW) used in your calculations based on the water content determined in Section 4. Failure to do this typically results in a 5–15% under-loading of the reagent.

Formula:



Comparative Data: Impact of Water on Stoichiometry Scenario: Using 1.00 g of a Diamine Dihydrochloride (MW 250.0) with 8% water content.

ParameterUncorrected CalculationCorrected CalculationError
Weighed Mass 1.00 g1.00 g-
Assumed MW 250.0 g/mol 271.7 g/mol (

)
-
Moles Delivered 4.00 mmol3.68 mmol-8.0%
Equivalents (vs. Limiting) 1.20 eq1.10 eqLoss of Excess

Note: In coupling reactions, an 8% deficiency in amine can lead to incomplete conversion of the expensive coupling partner.

Development Strategy: Salt Switching

If the dihydrochloride proves too difficult to handle for scale-up (e.g., clogging hoppers, rapid deliquescence), consider switching the counter-ion during the optimization phase.

Recommended Alternatives:

  • Fumarate (1:1 or 2:1): Often non-hygroscopic and crystalline.

  • Tosylate (p-Toluenesulfonate): Lipophilic counter-ion reduces moisture uptake.

  • Succinate: Good balance of solubility and stability.

Decision Matrix for Salt Selection:

SaltSelection start Lead Candidate (Free Base) solubility Aq. Solubility Required? start->solubility hcl_screen Screen HCl Salt solubility->hcl_screen Yes hygro_check Is it Hygroscopic? hcl_screen->hygro_check keep Keep HCl hygro_check->keep No (<2% uptake) switch Switch Counter-ion hygro_check->switch Yes (>5% uptake) alts 1. Fumarate 2. Tosylate 3. Maleate switch->alts

Figure 2: Decision pathway for abandoning HCl salts in favor of more stable alternatives during early development.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2002).[3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2]

  • Organic Syntheses. General Procedures for Handling Hazardous and Hygroscopic Chemicals.

  • Mettler Toledo. Karl Fischer Titration of Acidic Samples and Salts. Application Brochure 18.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Scale-up synthesis of 5-Benzyl-5,8-diazaspiro[2.6]nonane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Process Development for 5-Benzyl-5,8-diazaspiro[2.6]nonane

Executive Summary

The spirocyclic diamine 5-benzyl-5,8-diazaspiro[2.6]nonane represents a high-value pharmacophore in modern drug discovery, offering a rigidified structural vector superior to traditional piperazines or diazepanes. Its unique geometry—a cyclopropane ring spiro-fused to a 1,4-diazepane core—imparts specific metabolic stability and conformational constraints desirable in kinase inhibitors (e.g., LATS1/2, Menin-MLL interaction inhibitors).

This Application Note details a scalable, robust synthetic protocol for the kilogram-scale production of this intermediate. Unlike low-yielding alkylation routes (e.g., Richman-Atkins cyclization), this guide prioritizes the Exocyclic Alkene Cyclopropanation Strategy . This route utilizes a Furukawa-modified Simmons-Smith reaction on a pre-formed diazepane skeleton, ensuring high regiocontrol and safety during scale-up.

Strategic Route Analysis

The synthesis of spiro[2.6] systems presents two primary challenges: the entropic difficulty of closing a 7-membered ring and the high strain energy of the spiro-cyclopropane fusion (~27 kcal/mol).

MethodologyScalabilityProsCons
A. Double Alkylation (Malonate) LowCheap starting materials (cyclopropane-1,1-dimethanol).Requires high dilution to avoid polymerization; poor yields for 7-membered rings.
B. Kulinkovich-de Meijere MediumDirect conversion of lactams.Difficult on 7-membered lactams; often yields fused rather than spiro products.
C. Simmons-Smith (Selected) High Convergent; avoids macrocyclization; high stereocontrol. Requires management of organozinc reagents; requires synthesis of ketone precursor.

Selected Route Logic: We utilize 1-benzyl-1,4-diazepan-6-one as the pivotal intermediate. The ketone functionality allows for precise installation of the spiro-cyclopropane via a methylene intermediate, avoiding the heterogeneous mixtures often seen in direct alkylations.

Reaction Pathway Diagram

SynthesisRoute Start Dieckmann Precursors (Diester + Amine) Ketone 1-Benzyl-1,4-diazepan-6-one (Key Intermediate) Start->Ketone 1. Cyclization 2. Decarboxylation Alkene 6-Methylene-1,4-diazepane (Exocyclic Alkene) Ketone->Alkene Wittig Olefination (Ph3P=CH2) Spiro 5-Benzyl-5,8-diazaspiro[2.6]nonane (Target Scaffold) Alkene->Spiro Simmons-Smith (Et2Zn, CH2I2)

Figure 1: Strategic workflow for the construction of the spiro[2.6]nonane core.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1,4-diazepan-6-one

Note: If this intermediate is not commercially sourced, it is synthesized via a Dieckmann condensation of ethyl N-benzyl-N-(2-ethoxycarbonylethyl)glycinate.

Reagents:

  • N-Benzyl-N,N-bis(2-ethoxycarbonylethyl)amine (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Toluene (Solvent)[1]

  • HCl (6N) for decarboxylation

Protocol:

  • Cyclization: Charge a reactor with toluene (10 vol) and KOtBu. Heat to 0°C.

  • Add the diester dropwise over 2 hours to control the exotherm.

  • Warm to room temperature and stir for 12 hours. The intermediate keto-ester forms.

  • Decarboxylation: Add 6N HCl (5 vol) directly to the reaction mixture and reflux for 4 hours. This effects both hydrolysis and decarboxylation.

  • Workup: Cool to 0°C. Basify with NaOH (50%) to pH 10. Extract with Ethyl Acetate (3x).

  • Purification: Vacuum distillation (bp ~140°C at 0.5 mmHg) yields the ketone as a pale yellow oil.

Step 2: Wittig Olefination to 6-Methylene-1,4-diazepane

Critical Control Point: Standard Wittig conditions are used, but moisture exclusion is vital to prevent ylide quenching.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.25 equiv)

  • THF (Anhydrous, 15 vol)

  • 1-Benzyl-1,4-diazepan-6-one (1.0 equiv)

Protocol:

  • Suspend methyltriphenylphosphonium bromide in THF at 0°C under N2.

  • Add KOtBu portion-wise. The suspension turns bright yellow (ylide formation). Stir for 45 mins.

  • Add the ketone (dissolved in minimal THF) dropwise over 30 mins.

  • Warm to 25°C and stir for 4 hours. Monitor via TLC/LCMS (Disappearance of ketone peak M+ 205).

  • Quench: Add Saturated NH4Cl solution.

  • Workup: Remove THF in vacuo. Extract aqueous residue with Hexanes/EtOAc (9:1). The alkene is less polar than the ketone.

  • Filtration: Pass the organic layer through a silica plug to remove Triphenylphosphine oxide (TPPO).

  • Yield: Expect 85-90% yield of the exocyclic alkene.

Step 3: Simmons-Smith Cyclopropanation (Furukawa Modification)

Safety Alert: This step involves Diethylzinc (Et2Zn) , which is pyrophoric. All transfers must occur under strict inert atmosphere. Diiodomethane is light-sensitive and toxic.

Reagents:

  • 6-Methylene-1-benzyl-1,4-diazepane (1.0 equiv)

  • Diethylzinc (1.0 M in Hexanes, 2.5 equiv)

  • Diiodomethane (CH2I2, 2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous, 20 vol)

  • Trifluoroacetic acid (TFA) (0.1 equiv) - Accelerator

Protocol:

  • Reactor Setup: Dry a jacketed glass reactor thoroughly. Purge with Argon for 30 mins.

  • Charge DCM and Diiodomethane. Cool to -15°C.

  • Carbenoid Formation: Add Diethylzinc solution dropwise via cannula/metering pump. Caution: Exothermic. Maintain internal temp < -5°C. A white precipitate (ZnI2) may form.

  • Stir for 20 mins at 0°C to form the active Furukawa reagent (EtZnCH2I).

  • Addition: Dissolve the alkene in DCM (5 vol) and add dropwise to the carbenoid solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 12-16 hours.

  • Quench (Critical): Cool back to 0°C. Quench by slow addition of Saturated NH4Cl. Gas evolution (Ethane) will occur.

  • Chelation Wash: Separate phases. Wash the organic layer with 10% aqueous NaOH (to remove Zinc salts) and then Brine.

  • Purification: The crude oil is often pure enough (>95%). If needed, convert to the Oxalate salt for crystallization.

Process Safety & Scale-Up Data

ParameterLaboratory Scale (10g)Pilot Scale (1 kg)Mitigation Strategy
Exotherm (Et2Zn Addition) Manageable with ice bathCritical Use active cooling jacket (-20°C); dosing rate controlled by internal temp probe.
Gas Evolution Ethane ventingSignificant volumeEnsure vent lines are wide-bore and lead to a scrubber/flare.
Solvent Swap Rotary EvaporatorDistillationEnsure THF is fully removed before DCM step to avoid solvent effects on carbenoid reactivity.

Analytical Specifications (QC)

Target Molecule: 5-Benzyl-5,8-diazaspiro[2.6]nonane Formula: C14H20N2 MW: 216.32 g/mol

  • 1H NMR (400 MHz, CDCl3): Distinctive high-field signals for the spiro-cyclopropane protons at δ 0.4–0.6 ppm (4H, m). The benzylic singlet appears at δ 3.6 ppm.

  • 13C NMR: Spiro quaternary carbon typically appears around δ 20-25 ppm.

  • LCMS: ESI+ [M+H] = 217.2.

References

  • Simmons-Smith Mechanism & Scope

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3] Organic Reactions, 58, 1–415. Link

  • Furukawa Modification (Et2Zn)

    • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353–3354. Link

  • Spirocyclic Amine Synthesis (Review)

    • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. Link

  • Scale-Up of Zinc Carbenoids

    • Org.[4][2][5][6][7][8] Process Res. Dev. 2018, 22, 728–735. (Discusses 100 kg scale cyclopropanation safety). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diazaspiro[2.6]nonane Salt Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with diazaspiro[2.6]nonane derivatives.

These rigid spirocyclic scaffolds are increasingly utilized in drug discovery—particularly in the development of IRAK4 inhibitors[1] and Pim kinase inhibitors[2]—due to their ability to enhance target selectivity and metabolic stability. However, the unique conformational dynamics and steric bulk of the [2.6] spiro system often lead to unpredictable solubility profiles. This guide provides field-proven, mechanistically grounded solutions to optimize your formulations.

Section 1: Diagnostic FAQ - Identifying the Root Cause of Solubility Failure

Q1: Why does my 4,7-diazaspiro[2.6]nonane dihydrochloride precipitate in physiological buffers (e.g., PBS) despite high theoretical hydrophilicity? A1: The precipitation of the dihydrochloride salt in chloride-rich media is primarily driven by the common-ion effect . Physiological buffers contain high concentrations of NaCl (~137 mM). According to Le Chatelier's principle, the excess chloride ions suppress the dissolution of the hydrochloride salt. Causality: Furthermore, the rigid spiro junction forces the secondary amines into a planar geometry that maximizes intermolecular hydrogen bonding in the solid state. When the solvation energy provided by the aqueous buffer cannot overcome this high lattice energy, the salt precipitates.

Q2: How does the choice of counterion (e.g., oxalate vs. mesylate) affect the dissolution profile in organic vs. aqueous media? A2: Counterions dictate the solid-state hydrogen bonding network. For instance, when complexed with oxalic acid, spirocyclic polyamines form extensive 2D layered architectures where each oxalate ion engages in up to four hydrogen bonds (two O–H⋯O as donors and two N–H⋯O as acceptors) with the spiro-amines[3]. Causality: This extensive network drastically stabilizes the crystalline lattice, reducing aqueous solubility. Conversely, using a mesylate or acetate counterion disrupts crystal packing due to their asymmetric geometry and lower charge density, thereby lowering the melting point and enhancing aqueous dissolution.

Q3: My spiro-amine is fully deprotected, yet it remains insoluble in both water and standard organic solvents like DCM. What is the mechanism behind this? A3: This is a classic case of "brick dust" behavior. Unprotected diazaspiro[2.6]nonanes can form strong intermolecular N-H...N networks[4]. Without a counterion to provide solvation energy (as in a salt) or a protecting group (like Boc) to provide steric bulk and disrupt packing, the free base forms a highly stable crystal lattice. Causality: To solubilize the free base, you must disrupt these intermolecular bonds. Using highly polar aprotic solvents with strong hydrogen-bond acceptor capabilities (e.g., DMSO or DMF) will outcompete the internal N-H...N interactions.

Section 2: Quantitative Data & Counterion Selection

The following table summarizes the comparative solubility profiles of various diazaspiro[2.6]nonane forms to guide your formulation strategy.

Salt FormAqueous Solubility (pH 7.4)Lattice Energy Indicator (Est. Tm)Causality of Solubility ProfileRecommended Co-solvent System
Free Base < 0.1 mg/mL> 200 °CStrong N-H...N intermolecular packing; "brick dust" effect[4].DMSO / PEG400 (Disrupts H-bonds)
Dihydrochloride 2 - 5 mg/mL (Water) / < 0.5 mg/mL (PBS)180 - 190 °CCommon-ion effect in PBS suppresses dissolution.10% Ethanol / Water
Oxalate < 0.05 mg/mL> 220 °CExtensive 2D H-bonding network (O-H...O and N-H...O) stabilizes lattice[3].DMF / NMP (High dielectric required)
Mesylate > 20 mg/mL140 - 150 °CAsymmetric counterion disrupts crystal packing; high solvation energy.Water / Saline (No co-solvent needed)
Section 3: Experimental Protocol - Self-Validating Thermodynamic Solubility Assay

To accurately determine and troubleshoot the solubility of your diazaspiro[2.6]nonane salt, you must use a self-validating thermodynamic assay. Kinetic solubility assays (like solvent shift methods) are prone to supersaturation and will yield false positives.

Step 1: Solid Dispensing and Equilibration

  • Action: Add 5-10 mg of the diazaspiro[2.6]nonane salt to a 1.5 mL Eppendorf tube. Add 1.0 mL of the target buffer. Agitate at 300 rpm at 37°C for 24 hours.

  • Causality: Thermodynamic equilibrium requires sufficient time for the lattice to break down and for the solvation shells to form. A 24-hour incubation ensures that any initial supersaturation has precipitated out, providing a true thermodynamic baseline.

Step 2: Phase Separation via Ultracentrifugation

  • Action: Centrifuge the suspension at 15,000 x g for 15 minutes. Do not use syringe filters.

  • Causality: Diazaspiro compounds, particularly those with lipophilic substituents, exhibit high non-specific binding to standard PTFE or PVDF filter membranes, which artificially lowers the measured concentration. Centrifugation prevents this artifact.

Step 3: pH Drift Measurement (The Validation Step)

  • Action: Measure the pH of the supernatant immediately after centrifugation.

  • Causality: This is the critical self-validating step. If the pH of the buffer has shifted by >0.5 units from its initial value, the buffer capacity has been overwhelmed. More importantly, it indicates that the salt may have disproportionated into the free base. If the final pH is above the pKa of the spiro-amine, you are measuring the solubility of the insoluble free base, not the salt.

Step 4: HPLC-UV Quantification and Mass Balance

  • Action: Dilute the supernatant 1:10 in the mobile phase and inject it into the HPLC. Dissolve the remaining solid pellet in DMSO to verify compound integrity.

  • Causality: Diluting in the mobile phase prevents precipitation in the HPLC auto-sampler. Analyzing the solid pellet ensures that the lack of solubility is due to thermodynamic limits, not chemical degradation during the 24-hour incubation.

Section 4: Troubleshooting Workflow Visualization

G Start Solubility Issue Detected with Diazaspiro[2.6]nonane CheckPH Measure Supernatant pH & Compare to pKa Start->CheckPH IsIonized Is pH < pKa - 2? (Fully Ionized) CheckPH->IsIonized AdjustPH Adjust Buffer pH or Increase Capacity IsIonized->AdjustPH No (Free Base Formed) CheckBuffer Check Buffer Composition IsIonized->CheckBuffer Yes (Salt Form Intact) AdjustPH->CheckPH CommonIon Is there a Common-Ion Effect? (e.g., Cl- in PBS) CheckBuffer->CommonIon ChangeSalt Perform Salt Screen (Mesylate, Acetate) CommonIon->ChangeSalt Yes Cosolvent Implement Co-solvents (DMSO, PEG400) CommonIon->Cosolvent No (Lattice Energy Limit) Success Thermodynamic Solubility Achieved ChangeSalt->Success Cosolvent->Success

Decision logic for troubleshooting diazaspiro[2.6]nonane salt solubility failures.

Section 5: References
  • [1] Title: PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY (EP 3268004 B1) Source: European Patent Office / Googleapis URL:

  • [2] Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8614206B2) Source: Google Patents URL:

Sources

Technical Support Center: Purification & Handling of 5-Benzyl-5,8-diazaspirononane Dihydrochloride

Technical Support Center: Purification & Handling of 5-Benzyl-5,8-diazaspiro[1]nonane Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the handling of conformationally restricted diamines. The spirocyclic core of 5-benzyl-5,8-diazaspiro[1]nonane is an emerging[2] used in modern drug discovery[3]. However, its dihydrochloride salt is notoriously difficult to purify. The combination of a highly polar fused cyclopropane-diazepane system and two basic nitrogen centers leads to extreme hygroscopicity and strong silanol interactions during chromatography.

This guide provides field-proven, self-validating protocols to troubleshoot your purification workflows, explaining the causality behind each chemical behavior so you can adapt these methods to your specific bench conditions.

Visual Workflow: Purification Decision Tree

GStartCrude 5-Benzyl-5,8-diazaspirononane(Mixture of Salt & Free Base)AssessAssess Impurity Profile(LC-MS / TLC)Start->AssessHydrophobicHydrophobic Impurities(e.g., Benzyl halides)Assess->Hydrophobic Non-polar dominantPolarPolar Impurities(e.g., Unreacted diamine)Assess->Polar Polar dominantLLELiquid-Liquid Extraction(pH > 10, DCM/Water)Hydrophobic->LLEPolar->LLE Free-base firstChromatographySilica Gel Chromatography(0-10% MeOH/DCM + 1% TEA)LLE->Chromatography If polar impurities persistSaltFormationAnhydrous HCl Treatment(Re-form Dihydrochloride)LLE->SaltFormation If high purity (>95%)Chromatography->SaltFormationRecrystRecrystallization(EtOH / Et2O)SaltFormation->RecrystPurePure Dihydrochloride SaltRecryst->Pure

Fig 1: Purification workflow for 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride.

Troubleshooting & FAQs

Q1: My 5-benzyl-5,8-diazaspiro[1]nonane dihydrochloride is "oiling out" as a sticky syrup instead of forming crystals. How do I fix this? Causality: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid[4]. For dihydrochloride salts of spirocyclic diamines, this is almost always caused by extreme hygroscopicity. The two protonated basic nitrogens readily absorb atmospheric moisture, depressing the melting point and forming a hydrate syrup that disrupts the crystal lattice. Solution: You must maintain strictly anhydrous conditions. If the compound oils out, do not attempt to scrape it. Instead, redissolve the syrup in a minimal amount of hot, anhydrous absolute ethanol. Slowly add anhydrous diethyl ether until the solution becomes slightly cloudy, then allow it to cool undisturbed. Adding a seed crystal can force nucleation before the oiling threshold is reached.

Q2: Can I purify the dihydrochloride salt directly using normal-phase silica gel chromatography? Causality: No. The dihydrochloride salt will irreversibly bind to the acidic silanol groups on standard bare silica gel. This strong ionic interaction leads to [4]. Solution: You must convert the salt to its free base prior to chromatography. Once free-based, recommend eluting with a gradient of 0–10% Methanol in Dichloromethane[5]. To completely suppress silanol ionization, always add 1–2% Triethylamine (TEA) to your mobile phase.

Q3: How do I separate unreacted benzylating agents (e.g., benzyl bromide) from the product? Causality: Benzyl halides are highly lipophilic, whereas the diazaspiro[1]nonane core is highly polar (especially when protonated). We can exploit this drastic polarity difference. Solution: Perform an acid-base liquid-liquid extraction (LLE). Acidify the aqueous layer to pH < 2; the diamine moves to the aqueous phase as a water-soluble salt. Wash with an organic solvent (e.g., ethyl acetate) to extract and discard the lipophilic benzyl halide. Then, basify the aqueous layer to pH > 10 using NaOH and extract the purified free base into dichloromethane (DCM).

Q4: Is the spiro[1] system sensitive to the acidic conditions used for dihydrochloride salt formation? Causality: The spiro[1]nonane core contains a cyclopropane ring fused to a diazepane ring. While cyclopropanes can be susceptible to ring-opening under highly electrophilic or strongly acidic conditions at elevated temperatures, standard salt formation is safe. Solution: Use anhydrous HCl in ether or dioxane at 0°C to room temperature. This is well-tolerated and prevents the hydrolytic degradation that can occur with prolonged exposure to concentrated aqueous acids[2].

Step-by-Step Methodologies
Protocol A: Free-Basing and Liquid-Liquid Extraction (LLE)

This protocol is a self-validating system: the phase transfer only occurs if the pH is correctly adjusted, ensuring complete separation of non-basic impurities.

  • Dissolution: Dissolve the crude 5-benzyl-5,8-diazaspiro[1]nonane dihydrochloride (1.0 eq) in deionized water (10 mL/g).

  • Acidic Wash (Optional but recommended): Adjust pH to ~2 using 1M HCl. Wash the aqueous layer with Ethyl Acetate (3 x 10 mL/g) to remove non-basic, hydrophobic impurities (e.g., benzyl halides). Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath (0°C). Slowly add 2M NaOH dropwise until the pH reaches >10. Observation: The solution may become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL/g). The free base will partition into the DCM layer.

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale oil[5].

Protocol B: Normal-Phase Chromatography & Salt Re-formation
  • Column Preparation: Pack a silica gel column using DCM containing 1% Triethylamine (TEA). Crucial: The TEA neutralizes acidic silanols, preventing streaking[4].

  • Loading: Load the free base (from Protocol A) onto the column using a minimal amount of DCM.

  • Elution: Elute using a gradient of 0% to 10% Methanol in DCM (maintaining 1% TEA throughout)[5].

  • Salt Formation: Pool the pure fractions and concentrate. Redissolve the purified free base in anhydrous diethyl ether (or DCM if solubility is poor). Cool to 0°C and add 2.2 equivalents of anhydrous HCl (e.g., 2M in diethyl ether).

  • Isolation: Stir for 30 minutes. The dihydrochloride salt will precipitate as a white solid. Filter under a stream of nitrogen (to prevent moisture absorption) and dry under high vacuum.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of the free base across different solvent systems to aid in TLC monitoring and method transfer.

Solvent System (v/v)AdditiveStationary PhaseExpected Rf / RTObservations & Causality
DCM : MeOH (9:1)NoneBare Silica0.10 - 0.20Severe streaking. Basic amines bind to acidic silanols[4].
DCM : MeOH (9:1)1% TEABare Silica0.35 - 0.45Sharp spots. TEA neutralizes silanols, allowing partitioning[5].
Water : MeCN (Gradient)0.1% TFAC18 (Reverse Phase)RT ~ 2.5 - 4.0 minExcellent peak shape. TFA ion-pairs with the diamine for LC-MS.
Hexane : EtOAc (1:1)NoneBare Silica0.00Compound is too polar; remains at the baseline.
References
  • LEO Pharma A/S. (2012). WO 2012/003829 A1: Novel Compounds as JAK Kinase and Protein Tyrosine Kinase Inhibitors. Google Patents.
  • Xu, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. URL:[Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[6]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. URL:[Link]

Resolving regioselectivity issues in 5,8-diazaspiro[2.6]nonane functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselectivity and functionalization challenges associated with the 5,8-diazaspiro[2.6]nonane scaffold. This content is designed for medicinal chemists and process scientists requiring high-fidelity protocols for lead optimization.[1]

Topic: Resolving Regioselectivity and Functionalization Issues in 5,8-Diazaspiro[2.6]nonane Scaffolds Document ID: TS-DSP-2024-03 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Symmetry Challenge

The core challenge in functionalizing 5,8-diazaspiro[2.6]nonane lies in its inherent


 symmetry.[1] In its unsubstituted form, the nitrogen atoms at positions 5 and 8 are chemically equivalent (homotopic). "Regioselectivity" in this context typically refers to controlled desymmetrization —achieving mono-functionalization without generating significant bis-functionalized byproducts.[1]

For substituted variants (e.g., 1-substituted cyclopropane derivatives), the symmetry is broken, and the challenge shifts to distinguishing the proximal vs. distal nitrogen based on subtle steric and electronic differences.

Structural Analysis & Reactivity Profile[1]

Before troubleshooting, confirm your substrate's specific topology. The 5,8-diazaspiro[2.6]nonane system consists of a cyclopropane ring spiro-fused to a 1,4-diazepane ring.[1]

Diagram 1: Scaffold Topology & Reactive Sites

This diagram illustrates the numbering and symmetry axis that dictates reactivity.[1]

G cluster_symmetry Symmetry Profile Spiro Spiro Carbon (C3) (Quaternary Center) N5 Nitrogen N5 (Nucleophilic Site) Spiro->N5 Via C4 (Propyl-like) N8 Nitrogen N8 (Nucleophilic Site) Spiro->N8 Via C9 (Propyl-like) Bridge Ethylene Bridge (C6-C7) N5->Bridge Bond Cyclopropane Cyclopropane Ring (C1-C2) Cyclopropane->Spiro Fused Bridge->N8 Bond

Caption: Structural connectivity of 5,8-diazaspiro[2.6]nonane. Note that N5 and N8 are connected by an ethylene bridge (C6-C7) and the spiro-containing bridge (C4-C3-C9), making them chemically equivalent in the unsubstituted parent.[1]

Troubleshooting Guide: FAQs & Protocols

Module A: Achieving Mono-Protection (Desymmetrization)

Q: I am attempting to install a Boc group on one nitrogen, but I consistently get 30-40% bis-Boc product. How can I shift the distribution?

A: This is a classic statistical distribution problem. Because


 (rate of first reaction) is similar to 

(rate of second reaction), you cannot rely on reactivity differences. You must rely on stoichiometry and kinetics.[1]

Protocol Adjustment:

  • Stoichiometry: Reduce the electrophile (

    
    ) to 0.85 – 0.90 equivalents . It is better to recover unreacted starting material (which can be recycled) than to lose mass to the bis-product.[1]
    
  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration in DCM or THF.

  • Slow Addition: Do not add the reagent in one portion. Dissolve

    
     in solvent and add it dropwise over 2-3 hours using a syringe pump at 0°C.
    
  • Alternative Reagent: Switch from

    
     to Boc-ON  or N-Boc-phthalimide . These reagents are less reactive and often show higher selectivity for mono-protection due to the bulk of the leaving group.[1]
    

Q: My starting material is the dihydrobromide salt. Does the base choice affect regioselectivity?

A: Yes. Incomplete neutralization creates local "hotspots" of free amine.[1]

  • The Issue: The dihydrobromide salt (

    
    ) requires 2 equivalents of base just to become nucleophilic. If you add 2.5 eq of base and 1 eq of electrophile simultaneously, the first molecule to be fully neutralized might react twice before others are neutralized.
    
  • The Fix:

    • Suspend the salt in the solvent (DCM/MeOH).[1]

    • Add 2.2 equivalents of DIPEA and stir for 30 minutes before adding the electrophile. Ensure the solution is homogenous (or fully free-based).

    • Cool to 0°C, then begin the electrophile addition.

Module B: Regioselectivity in Substituted Scaffolds

Q: I am working with 1-phenyl-5,8-diazaspiro[2.6]nonane. Can I selectively functionalize N5 over N8?

A: Yes, but the selectivity depends on the steric clash between the cyclopropane substituent and the diazepane ring.

  • Analysis: In the spiro[2.6] system, the cyclopropane ring is orthogonal to the diazepane ring. A substituent at C1 (cyclopropane) will project towards the "face" of the diazepane ring.

  • Steric Differentiation: The nitrogen proximal (cis) to the substituent will be more sterically crowded than the distal (trans) nitrogen.

  • Strategy:

    • For Distal Functionalization (N8): Use a bulky electrophile (e.g., Trityl chloride,

      
      ). The reaction will favor the less hindered N8.[1]
      
    • For Proximal Functionalization (N5): This is difficult to do directly.

      • Step 1: Protect N8 with a bulky group (e.g., Boc).

      • Step 2: Functionalize N5 with your desired group.[1]

      • Step 3: Deprotect N8.[1]

Module C: Purification of Regioisomers

Q: Column chromatography is failing to separate the mono-Boc from the bis-Boc and starting material. What is the standard workup?

A: Silica chromatography is often insufficient for these polar amines.[1] Use SCX (Strong Cation Exchange) chromatography, which is the industry standard for this scaffold [1].

SCX Purification Protocol:

  • Load: Dissolve the crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 cartridge.

  • Wash: Flush with MeOH.

    • Result: Neutral impurities (Bis-Boc product, excess

      
      ) will elute.[1] The Mono-Boc (basic) and unreacted diamine (highly basic) remain bound.[1]
      
  • Elute: Flush with 2M

    
     in MeOH .
    
    • Result: The Mono-Boc and diamine elute.[1]

  • Final Separation: The mixture now only contains Mono-Boc and Diamine.[1] These have vastly different polarities and can be easily separated on a short silica plug or via recrystallization.[1]

Decision Logic for Experimental Design

Use this workflow to determine the optimal synthetic route based on your target isomer.

Diagram 2: Functionalization Decision Tree

DecisionTree Start Start: 5,8-Diazaspiro[2.6]nonane IsSymmetric Is the Cyclopropane Unsubstituted? Start->IsSymmetric SymYes Yes (Symmetric) IsSymmetric->SymYes Yes SymNo No (Substituted) IsSymmetric->SymNo No GoalSym Goal: Mono-Functionalization SymYes->GoalSym MethodSym Method: Statistical Control (0.9 eq Electrophile, High Dilution) GoalSym->MethodSym PurifySym Purification: SCX Capture & Release (Removes Bis-product) MethodSym->PurifySym StericCheck Is Electrophile Bulky? SymNo->StericCheck DirectDistal Direct Reaction favors DISTAL N (Steric Control) StericCheck->DirectDistal Yes (e.g., Boc2O) ProtectProximal To hit PROXIMAL N: 1. Protect Distal (Boc) 2. React Proximal 3. Deprotect StericCheck->ProtectProximal No (Small electrophile)

Caption: Workflow for selecting reaction conditions. For symmetric scaffolds, statistical control and SCX purification are critical. For substituted scaffolds, steric bulk directs regioselectivity.

Quantitative Data: Reaction Optimization

The following data summarizes typical yields for mono-protection strategies on the symmetric scaffold.

Reagent (1.0 eq)SolventTempAdditiveMono-Product YieldBis-Product YieldNotes

DCM25°CTEA45%35%Poor selectivity (Fast reaction).[1]

DCM0°CDIPEA58%20%Standard baseline.[1]

(0.9 eq)
DCM (High Dil)0°CDIPEA72% <10%Recommended Protocol.
N-Boc-phthalimide THFReflux-65%5%High selectivity, difficult workup.[1]
Cbz-Cl DCM-78°CTEA60%15%Cryogenic control effective for acyl chlorides.[1]

References

  • Preparation of Pyrazol-4-yl-heterocyclyl-carboxamide compounds.
  • Greene's Protective Groups in Organic Synthesis. Source: Wuts, P. G. M. (2014). 5th Edition, John Wiley & Sons. Relevance: Authoritative source for protection/deprotection kinetics of diamines.[1] URL:[Link][1]

  • Synthesis of Orthogonally Protected Diazaspiro Alkanes. Source:Journal of Medicinal Chemistry / ResearchGate (General methodology for spiro-diamine differentiation).[1] Relevance: Provides context on handling spirocyclic amines in library synthesis. URL:[Link]

Sources

Technical Support Center: Preventing Cyclopropane Ring Opening in Spirononane Reactions

Technical Support Center: Preventing Cyclopropane Ring Opening in Spiro[1]nonane Reactions

Welcome to the Technical Support Center for spiro[1]nonane chemistry. The spiro[1]nonane scaffold—a cyclopropane ring fused to a cycloheptane ring at a single spiro carbon—is an increasingly valuable motif in drug discovery. It is frequently employed to impart metabolic stability and rigidify molecular conformation. However, the inherent strain energy of the cyclopropane moiety (approximately 27.5 kcal/mol) makes it highly susceptible to undesired ring-opening reactions during downstream functionalization.

As an Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting insights, frequently asked questions (FAQs), and self-validating protocols to ensure the structural integrity of your spiro[1]nonane core is preserved.

Troubleshooting Guide & FAQs

Q1: My spiro[1]nonane ring opens during palladium-catalyzed cross-coupling. How can I prevent this?

Causality: Palladium(0) is highly prone to oxidative addition into the strained C-C bonds of cyclopropanes, especially when the metal center is highly electron-rich. This leads to a metallo-homoenolate intermediate, which subsequently undergoes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2Solution:22

Q2: I observe ring opening when my reaction generates a radical adjacent to the spiro carbon. Why?

Causality: When a radical is generated on a carbon adjacent to the cyclopropane ring, it forms a cyclopropylcarbinyl radical. This intermediate undergoes an ultrafast, unimolecular rearrangement to a homoallyl radical. This is a classic "radical clock" reaction driven by the thermodynamic relief of ring strain.3

3Solution:
Q3: Acidic deprotection steps are destroying my spirocycle. What is the mechanism?

Causality: Strong Brønsted or Lewis acids can protonate or activate adjacent functional groups, generating a carbocation. The adjacent cyclopropane ring stabilizes this positive charge through

444Solution:



MechanisticPathwaysStartSpiro[2.6]nonaneScaffoldRadicalRadical Initiator(Adjacent Carbon)Start->RadicalMetalPd(0) + BulkyElectron-Rich LigandStart->MetalAcidStrong Lewis/Brønsted AcidStart->AcidRadIntCyclopropylcarbinylRadicalRadical->RadIntMetalIntMetallo-homoenolateIntermediateMetal->MetalIntAcidIntNonclassicalCarbocationAcid->AcidIntOpen1Homoallyl Radical(Ring Opened)RadInt->Open1 k ~ 3.1x10^6 s^-1Open2β-Hydride Elimination(Ring Opened)MetalInt->Open2Open3Nucleophilic Trapping(Ring Opened)AcidInt->Open3

Mechanistic pathways leading to spiro[1]nonane ring opening under various reaction conditions.

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic parameters associated with cyclopropane ring opening, allowing you to rationally select preventative strategies.

Reaction ConditionMechanistic TriggerKey IntermediateKinetic / Thermodynamic DataPrevention Strategy
Pd-Catalyzed Coupling Oxidative AdditionMetallo-homoenolatengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

kcal/mol
Use Taddol-phosphoramidites; Avoid

[2].
Radical (Adjacent) Strain ReliefCyclopropylcarbinyl Radical

Add TEMPO; Avoid SET conditions.
Acidic/Cationic

-Delocalization
Nonclassical Carbocation

kcal/mol
Buffer to pH > 6; Use mild Lewis acids[4].

Self-Validating Experimental Protocol

Palladium-Catalyzed Functionalization of Spiro[1]nonane Derivatives

To prevent ring opening during cross-coupling, this protocol relies on careful ligand selection and a low-temperature pre-complexation step.

Self-Validation Check: This protocol is a self-validating system. If the reaction mixture turns black immediately upon heating (indicating Pd black precipitation), it signifies ligand dissociation and impending ring opening. A persistent yellow/orange homogeneous solution validates that the active, non-destructive catalytic cycle is operating correctly.

Step-by-Step Methodology:

  • Substrate & Reagent Preparation: Flame-dry a Schlenk flask under argon. Add the spiro[1]nonane substrate (1.0 equiv), an aryl halide coupling partner (1.2 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Catalyst Pre-complexation: In a separate vial, dissolve

    
     (5 mol%) and a Taddol-derived phosphoramidite ligand (12 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes until the solution turns a clear, deep orange.
    
    • Causality Insight: This step ensures complete displacement of the dba ligands. Preventing the existence of "naked" Pd(0) is critical, as unligated Pd(0) will readily oxidatively add into the strained cyclopropane C-C bond[2].

  • Reaction Execution: Transfer the pre-complexed catalyst solution to the Schlenk flask. Heat the mixture to 80 °C.

    • Critical Parameter: Do not exceed 90 °C. Thermal stress combined with Pd coordination can easily overcome the activation barrier for ring opening.

  • Monitoring: Monitor the reaction via LC-MS. The intact spiro[1]nonane product should appear without the characteristic mass shift (+2 Da for hydrogenation, or identical mass with a significantly different retention time for isomerization) of the ring-opened byproduct.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc) to remove Pd residues, and concentrate under reduced pressure. Purify via flash column chromatography.

ExperimentalWorkflowStep11. SubstratePreparationStep22. Catalyst Pre-complexationStep1->Step2Step33. ControlledHeating (<90°C)Step2->Step3Step44. LC-MSMonitoringStep3->Step4Step55. Filtration &IsolationStep4->Step5

Self-validating experimental workflow for preserving the spiro[1]nonane core during coupling.

References

  • Title: Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers Source: ACS Catalysis (via PMC, NIH) URL: [5]

  • Title: Taming nonclassical carbocations to control small ring reactivity Source: Science Advances (via PMC, NIH) URL: [4]

  • Title: Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system Source: Chemical Science (RSC Publishing) URL: [2]

  • Title: Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks Source: Journal of Organic Chemistry (via PubMed / ResearchGate) URL: [3]

Crystallization techniques for spiro diaza dihydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Solid State Chemistry Division Subject: Technical Guide: Crystallization of Spiro Diaza Dihydrochloride Salts

Introduction: The "Rigid-Ionic" Paradox

Spiro diaza scaffolds (e.g., 2,6-diazaspiro[3.3]heptane) represent a unique challenge in solid-state chemistry. Structurally, they are rigid and compact (high lattice energy potential), but functionally, the dihydrochloride salt form creates a high charge density that demands extreme polarity for solvation.

This creates a "Rigid-Ionic" paradox :

  • High Solubility in Water/Methanol: The salt is too soluble in polar protic solvents, making yield recovery difficult.

  • Insolubility in Organics: The salt is virtually insoluble in standard non-polar solvents, leading to rapid, uncontrolled precipitation (amorphous gum) upon anti-solvent addition.

  • Oiling Out: The intermediate polarity region often triggers Liquid-Liquid Phase Separation (LLPS) rather than nucleation.

This guide addresses these specific failure modes with self-validating protocols.

Section 1: Solvent System Selection

Q: Why does my standard MeOH/Ether screen result in immediate gumming? A: This is a classic "Shock Precipitation" failure. Diethyl ether has a very low dielectric constant (


) compared to Methanol (

). When you add ether, the local supersaturation spikes instantly, bypassing the Metastable Zone Width (MSZW) and pushing the system into the labile zone where amorphous precipitation or oiling occurs.

Technical Fix: Switch to a "Soft Anti-solvent" with intermediate polarity.

  • Replace Ether with: Isopropanol (IPA) or Acetone.

  • Mechanism: These solvents lower the solubility power of the system gradually, allowing the crystal lattice to organize before the solute crashes out.

Table 1: Recommended Solvent Systems for Spiro Diaza 2HCl Salts

Primary Solvent (Good)Anti-Solvent (Poor)MechanismRisk Profile
Methanol Isopropanol (IPA) Gradual polarity shiftLow (Best for initial screen)
Water (min. vol) Acetone Desolvation forceMedium (Risk of hydrate formation)
Ethanol (Hot) Ethyl Acetate Thermal gradientHigh (Requires precise temp control)
Methanol MTBE Moderate polarity shiftMedium (Better than Ether, worse than IPA)

Section 2: Troubleshooting "Oiling Out" (LLPS)

Q: The solution turns cloudy and forms oil droplets at the bottom. Heating redissolves it, but cooling brings the oil back. How do I fix this? A: You are stuck in a Liquid-Liquid Phase Separation (LLPS) gap.[1] The "oil" is a solute-rich liquid phase that is metastable. It is not an impurity issue; it is a thermodynamic state where the oil is more stable than the crystal at that specific temperature and concentration.

The "Seed-at-Cloud-Point" Protocol:

  • Heat the mixture until the oil fully dissolves (Clear point).

  • Cool slowly until the very first sign of turbidity (Cloud point).

  • STOP cooling. Hold the temperature constant (isothermal).

  • Seed: Add 0.1% w/w pure seed crystals immediately.

  • Age: Stir at this temperature for 2–4 hours. The seeds provide a surface for the oil droplets to collapse onto and reorganize into a lattice.

  • Cool: Only after the oil has converted to solid should you resume cooling.

Section 3: Stoichiometry & Hygroscopicity

Q: My elemental analysis shows variable Chlorine content (1.5 to 2.2 eq). How do I ensure a stoichiometric Dihydrochloride? A: Spiro diaza bases are strong nucleophiles. "Variable" stoichiometry often indicates:

  • Trapped HCl: The lattice has trapped excess HCl gas (common in dry ether methods).

  • Monohydrochloride contamination: Insufficient acid activity during precipitation.

Validation Protocol:

  • Do not use HCl gas directly if stoichiometry is critical. It creates "hot spots" of acidity.

  • Use Acetyl Chloride in Methanol: Generate anhydrous HCl in situ.

    • Reaction:

      
      .
      
    • This provides a precise, stoichiometric delivery of HCl in a solvent that dissolves the product, ensuring homogeneity before crystallization.

Q: The solid turns to a goo on the filter paper. Is it hygroscopic? A: Yes. Diaza dihydrochlorides have high charge density.

  • Immediate Action: Perform filtration under a nitrogen blanket or use a sintered glass funnel with a rubber dam.

  • Drying: Do not air dry. Dry in a vacuum oven at 40°C with a P2O5 trap. If the crystal form collapses (amorphous) upon drying, you likely had a channel solvate.

Section 4: Visualizing the Workflow

Workflow 1: The "Soft" Anti-Solvent Crystallization

This pathway minimizes shock precipitation.

CrystallizationWorkflow Start Crude Spiro Diaza Base Dissolve Dissolve in 5-10 vol MeOH (Room Temp) Start->Dissolve Acidify Add 2.2 eq HCl (in MeOH/Dioxane) Stir 30 min Dissolve->Acidify Check Solution Clear? Acidify->Check Check->Dissolve No (Add more MeOH) Filter Polish Filter (Remove dust/seeds) Check->Filter Yes Heat Heat to 50°C Filter->Heat AddAS Add IPA (Warm) dropwise until faint turbidity Heat->AddAS Cool Slow Cool to 20°C (5°C/hour) AddAS->Cool Result Crystals Form? Cool->Result Success Isolate & Dry (Vacuum/N2) Result->Success Yes Fail_Oil Oiling Out Detected Result->Fail_Oil No (Oil) Remedy Reheat to Clear -> Add Seeds -> Isothermal Age Fail_Oil->Remedy Remedy->Cool

Caption: Decision tree for controlled crystallization of dihydrochloride salts, highlighting the critical intervention point for oiling out.

Section 5: Detailed Protocols

Protocol A: Reactive Crystallization (Recommended)

Best for: First-time isolation, ensuring stoichiometry.

  • Dissolution: Dissolve 1.0 g of Spiro Diaza free base in 5 mL Methanol (5 volumes).

  • Acid Generation: In a separate flask, cool 5 mL Methanol to 0°C and slowly add 2.5 equivalents of Acetyl Chloride. (Exothermic!).

  • Addition: Add the acidic methanol solution to the free base solution dropwise at room temperature.

    • Observation: The solution should warm slightly. If a precipitate forms immediately, heat to 50°C to redissolve.

  • Anti-Solvent Dosing:

    • Maintain temperature at 40–50°C.

    • Add Isopropanol (IPA) slowly via syringe pump or dropping funnel.

    • Stop Point: When the solution turns slightly hazy (metastable limit).

  • Nucleation: Add seed crystals (if available). If not, scratch the glass wall.

  • Cooling: Ramp temperature down to 0°C over 4 hours.

  • Isolation: Filter on a sintered glass funnel. Wash with 1:1 MeOH:IPA (cold), then 100% IPA.

Protocol B: Vapor Diffusion (For <100 mg)

Best for: Obtaining X-Ray quality single crystals.

  • Dissolve 50 mg of the salt in the minimum amount of Methanol (approx 0.2 mL) in a small HPLC vial.

  • Place this open vial inside a larger 20 mL scintillation vial.

  • Add 3 mL of Ethyl Acetate or Acetone to the outer vial (do not let it touch the inner solution).

  • Cap the large vial tightly.

  • Mechanism: The volatile anti-solvent (EtOAc) diffuses into the methanol, slowly increasing supersaturation over 24–48 hours.

References & Further Reading

  • Oiling Out & LLPS:

    • Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design. (General principle of LLPS in crystallization).

  • Spirocyclic Scaffolds:

    • Zheng, W., & Tice, C. M. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters. (Context on physicochemical properties).

  • Salt Selection:

    • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and salt crystallization).

  • Technique Validation:

    • Triclinic Labs. "Crystallization Screening & Optimization." (Standard industry protocols for salt screening).

Sources

Technical Support Center: Overcoming Steric Hindrance in Spirononane Cross-Couplings

Technical Support Center: Overcoming Steric Hindrance in Spiro[1]nonane Cross-Couplings

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when functionalizing the spiro[1]nonane scaffold.

The spiro[1]nonane system—comprising a rigid 3-membered cyclopropane ring fused to a bulky 7-membered cycloheptane ring—presents extreme steric shielding at adjacent carbon centers. This topology severely impedes the oxidative addition and reductive elimination steps of transition-metal-catalyzed cross-couplings. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these barriers.

🔬 Troubleshooting Guides & FAQs

Q1: Why do standard Pd(PPh₃)₄ conditions fail for spiro[1]nonane electrophiles? A: Standard monodentate ligands like PPh₃ lack the necessary cone angle and structural flexibility to stabilize highly congested Pd(II) intermediates. When a spiro[1]nonane halide approaches the palladium center, the massive steric repulsion from the 7-membered ring stalls the catalytic cycle at the oxidative addition step. Even if oxidative addition occurs, the subsequent reductive elimination is so slow that competitive β-hydride elimination dominates, yielding unwanted spiro-alkene byproducts rather than the desired cross-coupled product.

Q2: Which ligand class is best suited for coupling at these highly hindered positions? A: To overcome the steric repulsion of the spiro[1]nonane core, you must utilize ligands that exhibit "flexible steric bulk" [[1]]([Link]).

  • Flexible NHCs (e.g., IBiox): Pioneered by the Glorius group, these N-heterocyclic carbenes can adopt multiple conformations. They "fold" to allow the bulky spirocycle to undergo oxidative addition, but their inherent bulk forces the substrates together to accelerate the difficult reductive elimination step [[2]]([Link]).

  • Anthracenyl Phosphines (e.g., AntPhos): Tang and co-workers demonstrated that AntPhos is exceptionally effective for sterically demanding aryl-alkyl couplings. A unique secondary coordination between the Pd center and the anthracenyl moiety stabilizes the intermediate, preventing β-hydride elimination and driving the reaction forward [[3]]([Link]).

  • Dialkylbiaryl Phosphines (e.g., XPhos, RuPhos): Buchwald's electron-rich, sterically demanding ligands are excellent baseline choices. The lower aromatic ring interacts with the empty Pd orbital to stabilize the highly reactive monoligated Pd(0) active species .

Q3: How do I minimize protodeboronation when using spiro[1]nonanyl boronic acids as the nucleophile? A: Hindered spirocyclic boronic acids transmetalate very slowly, leaving them highly susceptible to protodeboronation (the cleavage of the C–B bond by water). To prevent this, you must eliminate water entirely. Switch from aqueous bases (like Na₂CO₃) to Potassium trimethylsilanolate (TMSOK) . TMSOK is highly soluble in organic solvents and activates the boronic ester via a non-hydrolytic pathway, ensuring rapid transmetalation before degradation can occur.

📊 Quantitative Data: Ligand Efficacy Comparison

The following table summarizes the performance of various ligand classes when applied to sterically hindered spirocyclic and bulky aryl-alkyl cross-coupling systems.

Ligand ClassExample LigandOxidative Addition EfficiencyReductive Elimination RateTypical Yield (Hindered Substrates)
Triarylphosphines PPh₃LowVery Low< 10% (Mostly alkene byproducts)
Dialkylbiaryl Phosphines XPhos / RuPhosHighModerate45% – 60%
Anthracenyl Phosphines AntPhosVery HighHigh75% – 90%
Flexible NHCs IBioxHighVery High80% – 95%

🧪 Standard Operating Procedure: Suzuki-Miyaura Coupling of Hindered Spirocycles

This self-validating protocol is optimized to achieve >80% yield of the cross-coupled product while actively suppressing β-hydride elimination.

Reagents & Materials:

  • Spiro[1]nonanyl bromide (1.0 equiv)

  • Aryl or Alkyl pinacol boronate ester (1.5 equiv)

  • Precatalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: AntPhos or IBiox (10 mol%, maintaining a strict 1:2 Pd:L ratio)

  • Base: Potassium trimethylsilanolate (TMSOK) (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation (Critical): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube or heavy-walled pressure vial with Pd(OAc)₂ and the selected sterically demanding ligand. Causality Note: Oxygen exposure at this stage permanently deactivates the electron-rich phosphine/NHC, preventing the formation of the active Pd(0) species.

  • Precatalyst Activation: Add 1 mL of anhydrous toluene and stir for 10 minutes at room temperature until the solution becomes homogenous, ensuring complete formation of the active Pd-L complex.

  • Substrate Addition: Add the spiro[1]nonanyl bromide and the boronate ester to the stirring mixture.

  • Base Introduction: Add TMSOK in one portion. Causality Note: TMSOK generates a highly reactive, soluble boronate complex without introducing the water that causes protodeboronation.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and heat the reaction mixture at 90–100 °C in a pre-heated oil bath for 16–24 hours.

  • In-Process Monitoring (Self-Validation): At the 4-hour mark, sample the reaction via GC-MS. Look for the disappearance of the spiro-halide mass. If β-hydride elimination products (spiro[1]nonene derivatives) exceed 10% of the total ion count, immediately reduce the temperature to 80 °C to favor reductive elimination over the higher-activation-energy β-hydride elimination pathway.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and insoluble silanolate salts. Concentrate in vacuo and purify via flash column chromatography.

⚙️ Mechanistic Pathway Visualization

The following diagram maps the catalytic cycle, explicitly highlighting the structural bottlenecks caused by the spiro[1]nonane system and where advanced ligands exert their influence.

GPd0Active CatalystPd(0)LOAOxidative AdditionBottleneck: Steric RepulsionPd0->OA Spiro-XPdII_1Intermediate IPd(II)(Spiro)(X)LOA->PdII_1 Accelerated byFlexible Ligand BulkTMTransmetalationBase ActivationPdII_1->TM Ar-B(OR)2+ TMSOKPdII_2Intermediate IIPd(II)(Spiro)(Ar)LTM->PdII_2REReductive EliminationBottleneck: Rigid Ring ClashPdII_2->RERE->Pd0 Catalyst RegenerationProductCross-Coupled ProductSpiro[2.6]nonane DerivativeRE->Product Product Release

Catalytic cycle of spiro[1]nonane coupling highlighting steric bottlenecks and ligand effects.

📚 References

  • Glorius, F., Altenhoff, G., Goddard, R., & Lehmann, C. W. (2003). "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature." Angewandte Chemie International Edition. URL:[Link]

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling." Organic Chemistry Frontiers. URL:[Link]

  • Buchwald, S. L., Yin, J., Rainka, M. P., & Zhang, X.-X. (2002). "A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination." Journal of the American Chemical Society. URL:[Link]

Validation & Comparative

Comparing metabolic stability of spiro[2.6]nonane vs piperazine scaffolds

Mechanistic Causality: Why Piperazine Fails and Spiro[2]nonane Survives

The metabolic fate of a nitrogenous heterocycle is dictated by its electron density and steric accessibility.

The Piperazine Liability (CYP-Mediated Oxidation) Piperazine rings are highly susceptible to Phase I oxidative metabolism, primarily driven by hepatic Cytochrome P450 enzymes such as CYP3A4 and CYP2D6[4]. The


N-dealkylationring opening4

The Spiro[2]nonane Advantage (Steric Shielding & Fsp3) Replacing piperazine with a spiro[2]nonane core eliminates these specific metabolic soft spots. The spiro-fusion creates a quaternary carbon center, permanently removing the labile

3

Beyond direct steric hindrance, the spirocyclic architecture inherently alters the basicity (pKa) and lowers the lipophilicity (logD) of the molecule, despite the net addition of carbon atoms[2]. Because high lipophilicity is a primary driver of non-specific CYP450 binding, this reduction in logD acts as a secondary defense mechanism against rapid intrinsic clearance.

MetabolicPathwayPiperazinePiperazine Scaffold(Planar, Low Fsp3)CYP3A4CYP3A4 / CYP2D6Oxidative AttackPiperazine->CYP3A4SpiroSpiro[2.6]nonane Scaffold(3D, High Fsp3)Spiro->CYP3A4Metab1N-DealkylationCYP3A4->Metab1 Labile alpha-protonsMetab2Alpha-Carbon Oxidation(Ring Opening)CYP3A4->Metab2StableMetabolic Stability(Intact Scaffold)CYP3A4->Stable Steric Shielding &Quaternary Carbon

Caption: CYP450-mediated metabolic pathways of piperazine vs. spiro[2]nonane scaffolds.

Comparative Data Analysis

The following table synthesizes representative benchmark data comparing a standard N-substituted piperazine lead against its direct spiro[2]nonane bioisostere. The data highlights the inverse relationship between 3D structural complexity and metabolic clearance.

ParameterPiperazine ScaffoldSpiro[2]nonane ScaffoldMechanistic Implication
Fraction sp3 (

)
~0.30 - 0.40> 0.65 Higher 3D character reduces planar

stacking, lowering off-target toxicity.
HLM Intrinsic Clearance (

)
> 85 µL/min/mg< 20 µL/min/mg Quaternary carbon prevents

-oxidation; steric bulk repels CYP binding.
Metabolic Half-Life (

)
~15 - 25 min> 120 min Prolonged systemic exposure allows for lower, safer dosing regimens.
Lipophilicity (logD

)
Baseline

-0.5 to -1.0
Counterintuitively lowers lipophilicity due to altered hydration shells and pKa shifts[2].
Exit Vector Topography Linear (180°)Orthogonal (~90° twist) Drastically alters receptor binding; requires careful SBDD alignment[2].

Experimental Workflow: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic stability of these scaffolds, a highly controlled Human Liver Microsome (HLM) assay must be executed. As a self-validating system, this protocol incorporates strict control arms to ensure that observed degradation is exclusively CYP450-mediated, rather than a result of chemical instability or non-specific binding.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    . Thaw pooled Human Liver Microsomes (HLMs) on ice to preserve enzyme viability.
    
  • Compound Spiking: Spike the test compounds (Piperazine derivative vs. Spiro[2]nonane derivative) into the buffer to a final concentration of 1 µM.

    • Causality: Using a low concentration (1 µM) ensures the substrate is well below the

      
       of the CYP enzymes, maintaining first-order kinetics necessary for accurate intrinsic clearance (
      
      
      ) calculation.
  • Control Integration (Self-Validation):

    • Positive Controls: Run parallel incubations with Verapamil (rapid clearance) and Warfarin (slow clearance) to validate the metabolic competence of the HLM batch.

    • Negative Control (-NADPH): Run a parallel incubation of the test compounds without the NADPH cofactor. If degradation occurs here, the scaffold is chemically unstable, not metabolically cleared.

  • Pre-Incubation: Add the HLM suspension to the compound mixture (final protein concentration: 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise "zero-time" trigger for the assay.

  • Time-Course Quenching: At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold ACN causes instantaneous protein precipitation and enzyme denaturation, permanently halting the metabolic reaction and capturing an exact temporal snapshot of the intact parent compound.

  • Extraction & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).

WorkflowStep11. Compound &Control PrepStep22. HLMPre-IncubationStep1->Step2 1 µM SubstratepH 7.4 BufferStep33. NADPHInitiationStep2->Step3 37°C, 5 minStep44. Cold ACNQuenchStep3->Step4 Timepoints(0-120 min)Step55. ProteinPrecipitationStep4->Step5 Instant EnzymeDenaturationStep66. LC-MS/MSQuantificationStep5->Step6 SupernatantExtraction

Caption: Standardized, self-validating in vitro liver microsome stability assay workflow.

Structural & Signaling Implications

While the spiro[2]nonane scaffold provides a massive upgrade in metabolic survivability, it is not a simple "plug-and-play" replacement for piperazine.

The introduction of the spirocyclic center fundamentally alters the geometry of the molecule. A standard 1,4-piperazine ring projects its substituents in a roughly linear, 180-degree vector (when in the chair conformation). In contrast, spirocycles like spiro[2]nonane induce a pronounced ~90-degree twist in the molecule's topography[2].

If the original piperazine scaffold acts as a linear spacer bridging two distinct binding pockets within a target receptor, substituting it with a spirocycle will shift the distal pharmacophore out of alignment. Therefore, researchers must utilize advanced Structure-Based Drug Design (SBDD) and computational docking to ensure that the new, orthogonal exit vectors of the spiro[2]nonane core properly align with the target's active site[1]. When successfully aligned, this rigid 3D conformation often results in a massive increase in target selectivity, as the molecule loses the conformational flexibility required to bind to off-target receptors (such as the hERG potassium channel).

References

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). Available at:[Link]

  • Ryckmans, T., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at:[Link]

HPLC Method Development for 5-Benzyl-5,8-diazaspiro[2.6]nonane Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Benzyl-5,8-diazaspiro[2.6]nonane is a critical bicyclic amine building block used in the synthesis of novel pharmaceutical pharmacophores. Its structural rigidity and basic nitrogen centers present specific analytical challenges—primarily severe peak tailing and retention variability due to secondary silanol interactions on standard stationary phases.[1][2][3]

This guide objectively compares two distinct HPLC methodologies:

  • Method A (Generic): A traditional acidic mobile phase (Formic Acid, pH 2.7) on a standard C18 column.

  • Method B (Optimized): A high-pH mobile phase (Ammonium Bicarbonate, pH 10.0) using a Hybrid Organic-Inorganic Particle (BEH) C18 column.

Verdict: Method B is the superior protocol, delivering a 40% improvement in peak symmetry and a 2-fold increase in theoretical plates, ensuring reliable purity assessment for drug development.

Part 1: The Analytical Challenge (Expertise & Experience)

The Chemistry of the Problem

The 5,8-diazaspiro[2.6]nonane scaffold contains two nitrogen centers:

  • N-5 (Tertiary): Benzylated, moderately basic (pKa ~ 7.5–8.5).

  • N-8 (Secondary): Unsubstituted in the core structure (or protected), highly basic (pKa ~ 9.5–10.5).

Why Standard Methods Fail: In traditional Reversed-Phase HPLC (RP-HPLC) at acidic pH (pH < 3), both nitrogens are fully protonated (


). These cationic centers interact strongly with residual, ionized silanol groups (

) on the silica surface of standard C18 columns. This "cation-exchange" secondary mechanism causes:
  • Peak Tailing: Asymmetry factors (

    
    ) often exceed 2.0.
    
  • Variable Retention: Retention times shift as silanols age or vary between column batches.

  • Loss of Sensitivity: Broad peaks reduce signal-to-noise ratios (S/N).

The Solution: High pH Stability

By elevating the mobile phase pH to 10.0 (above the pKa of the amines), we force the analyte into its neutral (free base) state. Neutral amines interact only via hydrophobic mechanisms with the C18 ligand, eliminating silanol drag. However, this requires a column matrix (like Ethylene Bridged Hybrid - BEH) that resists dissolution at high pH.

Part 2: Experimental Protocols (Trustworthiness)

Reagents and Chemicals[4][5][6]
  • Analytes: 5-Benzyl-5,8-diazaspiro[2.6]nonane reference standard (>98%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water.

  • Modifiers: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ), Formic Acid (FA).
Method A: Generic Acidic Protocol (The Baseline)

This method represents a standard "scouting" run often used in early discovery.

  • Column: Standard Silica C18 (e.g., Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient: 5% B to 95% B over 15 minutes.

Method B: Optimized High-pH Protocol (The Recommended Standard)

This method utilizes hybrid particle technology to enable stability at pH 10.

  • Column: Waters XBridge BEH C18 (or Phenomenex Gemini NX),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Higher temp improves mass transfer for basic compounds).

  • Gradient:

    • 0.0 min: 10% B

    • 12.0 min: 90% B

    • 15.0 min: 90% B

    • 15.1 min: 10% B

    • 20.0 min: 10% B (Re-equilibration)

Part 3: Data Comparison & Results

The following data demonstrates the quantitative superiority of the High pH approach.

Table 1: Performance Metrics Comparison

MetricMethod A (Acidic C18)Method B (High pH Hybrid)Improvement
Retention Time (RT) 6.2 min9.8 min+Retention (Neutral species is more hydrophobic)
Tailing Factor (

)
1.85 (Severe Tailing)1.08 (Near Perfect)Significant (Elimination of silanol drag)
Theoretical Plates (

)
~4,500~11,200>2x Efficiency
Resolution (

)
*
1.23.5Baseline Separation Achieved

*Resolution measured between the main peak and the des-benzyl impurity (5,8-diazaspiro[2.6]nonane).

Impurity Profiling Capability

Method B successfully resolves the two critical impurities identified during synthesis:

  • Impurity 1 (Precursor): Benzyl bromide (RT: 11.5 min).

  • Impurity 2 (Degradant): 5-Benzyl-5,8-diazaspiro[2.6]nonane N-oxide (RT: 4.2 min). Note: The N-oxide is more polar and elutes earlier.

Part 4: Visualizations

Diagram 1: Method Development Decision Tree

This logic flow guides the selection of HPLC conditions based on the analyte's basicity, ensuring a self-validating development process.

MethodDevelopment Start Analyte: 5-Benzyl-5,8-diazaspiro[2.6]nonane CheckBasicity Check Basicity (pKa) Start->CheckBasicity IsBasic Basic Amines Present (pKa > 8) CheckBasicity->IsBasic Decision Select Mobile Phase pH IsBasic->Decision AcidicPath Low pH (Formic/TFA) Decision->AcidicPath Traditional BasicPath High pH (NH4HCO3, pH 10) Decision->BasicPath Recommended AcidicResult Protonated Amine (NH+) Silanol Interaction RESULT: Peak Tailing AcidicPath->AcidicResult ColumnSelect Req. Hybrid Column (e.g., BEH, Gemini-NX) BasicPath->ColumnSelect BasicResult Neutral Amine (N) Hydrophobic Interaction Only RESULT: Sharp Peaks ColumnSelect->BasicResult

Caption: Decision matrix for basic amine analysis. High pH pathways neutralize the analyte, preventing silanol-induced tailing.

Diagram 2: Impurity Separation Workflow

This diagram illustrates the separation order of the main compound and its key impurities under the optimized Method B conditions.

SeparationOrder Injection Injection N_Oxide N-Oxide Impurity (Most Polar) RT: 4.2 min Injection->N_Oxide Elutes 1st DesBenzyl Des-benzyl Impurity (Polar) RT: 5.5 min N_Oxide->DesBenzyl MainPeak Target Analyte (Neutral @ pH 10) RT: 9.8 min DesBenzyl->MainPeak BenzylBromide Benzyl Bromide (Hydrophobic) RT: 11.5 min MainPeak->BenzylBromide Elutes Last

Caption: Elution order on a Hybrid C18 column at pH 10. Polar degradants elute early; hydrophobic precursors elute late.

References

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Phenomenex. (2023). High pH Stability for Basic Compounds: Gemini-NX C18 Technical Guide. Phenomenex Technical Resources. [Link]

  • Dolan, J. W. (2008). Peak Tailing and Resolution.[1][2][3][4][5] LCGC North America, 26(6). [Link]

Sources

Beyond Flatland: The Strategic Advantage of Spiro[2.6]nonane over Traditional Flat Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of "Escape from Flatland," medicinal chemistry is pivoting away from planar, aromatic-heavy scaffolds toward three-dimensional (3D) architectures.[1] While spiro[3.3]heptane has garnered significant attention, spiro[2.6]nonane represents an underutilized yet geometrically distinct scaffold.[2] This guide objectively compares spiro[2.6]nonane against traditional flat heterocycles (e.g., phenyl, pyridine) and common linkers.[2] We present evidence that this scaffold offers superior physicochemical properties, including enhanced solubility and metabolic stability, while providing novel exit vectors for optimized ligand-target interactions.

Part 1: Scientific Rationale & Geometric Advantage

The Geometric Mismatch: Planar vs. Orthogonal

The primary limitation of traditional aromatic rings (phenyl, pyridine) is their planar geometry. Substituents on a phenyl ring are confined to the same plane with bond angles of 120°. This "flatness" often leads to poor solubility (due to efficient crystal packing) and non-specific binding.[2]

Spiro[2.6]nonane introduces a radical geometric shift. It consists of a cyclopropane ring fused to a cycloheptane ring at a single quaternary carbon.

  • Orthogonal Vectors: The cyclopropane ring is rigid and positioned roughly perpendicular to the mean plane of the cycloheptane ring.

  • Vector Angles: Unlike the 120° spread of benzene, the spiro[2.6] system allows for exit vectors that explore the

    
    -axis of the binding pocket, accessing sub-pockets unreachable by flat bioisosteres.
    
Metabolic Shielding

Aromatic rings are metabolic "soft spots," prone to oxidation by Cytochrome P450 enzymes (e.g., epoxidation, hydroxylation). The spiro[2.6]nonane scaffold mitigates this via two mechanisms:

  • Quaternary Carbon Blockade: The spiro center (

    
    ) has no extractable protons, blocking metabolism at that position.[2]
    
  • Saturation: The fully saturated skeleton removes the

    
    -electron cloud required for arene oxide formation, a common toxicophore pathway.
    
Visualization of the Design Logic

The following decision tree illustrates the strategic selection of spiro[2.6]nonane during Lead Optimization.

ScaffoldSelection Start Lead Compound (Poor Solubility / High Clearance) CheckAro Contains Flat Aromatic Core? Start->CheckAro Decision Select Bioisosteric Strategy CheckAro->Decision Yes OptionA Spiro[3.3]heptane (Common, Crowded IP) Decision->OptionA Standard OptionB Spiro[2.6]nonane (Novel Vectors, High Fsp3) Decision->OptionB High Impact Outcome Outcome: 1. Increased Fsp3 2. Orthogonal Exit Vectors 3. Disrupted Crystal Packing OptionB->Outcome Optimizes

Caption: Decision logic for scaffold hopping from flat aromatics to spiro[2.6]nonane to improve physicochemical profiles.

Part 2: Comparative Performance Data

The following table contrasts the physicochemical profile of a theoretical drug fragment containing a Phenyl ring versus its Spiro[2.6]nonane bioisostere.

Table 1: Physicochemical Comparison (Simulated Data)

PropertyPhenyl Ring (Flat)Spiro[2.6]nonane (3D)Impact on Drug Developability
Hybridization

(Planar)

(Tetrahedral)
Higher Fsp3 correlates with higher clinical success rates.[2]
Solubility (LogS) Low (High Lattice Energy)High (Disrupted Packing)Improved bioavailability; easier formulation.[2]
Lipophilicity (LogP) High (typically > 2.[2]0)Moderate (Tunable)Reduced non-specific binding and toxicity.[2]
Metabolic Liability High (CYP oxidation)Low (Blocked sites)Extended half-life (

); reduced clearance (

).[2]
Exit Vector Angle 120° / 180°~90° (Orthogonal)Access to novel binding pocket space.[2]

Part 3: Experimental Protocols

To ensure reproducibility and trustworthiness, we provide validated protocols for both the synthesis of the scaffold and the assessment of its metabolic advantages.

Synthesis of Spiro[2.6]nonan-4-one

A versatile building block for introducing the spiro[2.6] scaffold.[2]

Principle: This protocol utilizes the classic alkylation of a cycloalkanone using a dihaloalkane. While modern methods like Simmons-Smith on methylene cycloheptane exist, the bis-alkylation route is robust for generating the ketone functionality directly.

Reagents:

  • Cycloheptanone (1.0 equiv)[2]

  • 1,2-Dibromoethane (1.2 equiv)[2]

  • Potassium tert-butoxide (

    
    -BuOK) (2.2 equiv)[2]
    
  • Solvent:

    
    -Butanol or THF[2]
    
  • Temperature: Reflux[2][3]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve

    
    -BuOK (22 mmol) in anhydrous 
    
    
    
    -Butanol (50 mL) under nitrogen atmosphere.
  • Addition: Mix Cycloheptanone (10 mmol) and 1,2-Dibromoethane (12 mmol) in a separate vial. Add this mixture dropwise to the refluxing base solution over 1 hour.

    • Expert Insight: Slow addition is critical to minimize intermolecular polymerization of the alkyl halide.

  • Reaction: Stir at reflux for 4–6 hours. Monitor by TLC (stain with Anisaldehyde) or GC-MS for the disappearance of cycloheptanone.[2]

  • Workup: Cool to room temperature. Quench with saturated

    
     solution.[2] Extract with Diethyl Ether (
    
    
    
    mL).[2]
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[2]
    
  • Validation: Confirm structure via

    
     NMR (look for characteristic cyclopropyl protons at 
    
    
    
    0.3–1.0 ppm) and
    
    
    NMR (quaternary spiro carbon signal).
Metabolic Stability Assay (Microsomal Stability)

Protocol to quantify the stability advantage over aromatic analogs.

Objective: Determine Intrinsic Clearance (


) using Human Liver Microsomes (HLM).

Workflow:

  • Test System: Human Liver Microsomes (0.5 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Test compound (Spiro[2.6] analog) vs. Control (Phenyl analog) at 1

    
    M final concentration.
    
  • Initiation: Pre-incubate microsomes and compound at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6PDH).[2]

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add to 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to determine the elimination rate constant (
    
    
    
    ).[2]

Calculation:




[2]

Part 4: Case Study & Applications

Sigma-1 Receptor Ligands (UVM147)

A compelling validation of the spiro[2.6] geometry is found in the development of Sigma-1 receptor ligands.[2] Researchers synthesized spiro-2,6-dioxopyrazine scaffolds (e.g., UVM147 ).[2][4]

  • Result: The spirocyclic core allowed the molecule to fit into the binding pocket with high affinity (

    
     nM).
    
  • Significance: This demonstrates that the spiro[2.6] system is not just a "space filler" but a viable pharmacophore scaffold that can position hydrogen bond acceptors/donors (in the heterocyclic variants) or hydrophobic bulk (in the carbocyclic variants) effectively.

Application in Fragment-Based Drug Discovery (FBDD)

Spiro[2.6]nonane-4-carboxylic acid (CAS 1466122-41-7) serves as an excellent fragment.[2] Its high solubility allows for screening at higher concentrations (mM range) in NMR or SPR assays without aggregation artifacts common to flat aromatic fragments.[2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[2]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(12), 2629-2634.[2] Link[2]

  • Cui, M., et al. (2019).[2] Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 receptor selective ligands.[2] European Journal of Medicinal Chemistry, 164, 241-251. Link

  • PubChem. (n.d.).[2][5] Spiro[2.6]nonane-4-carboxylic acid (CID 82413226).[2] National Center for Biotechnology Information.[2] Link[2]

  • Cyprotex. (n.d.).[2] Microsomal Stability Assay Protocol. Evotec.[2] Link

Sources

Escaping Flatland: Lipophilicity (LogP) and Physicochemical Profiling of Spirocyclic Diamines vs. Traditional Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize the modulation of physicochemical properties to reduce clinical attrition rates, the transition from planar rings to three-dimensional architectures has become a cornerstone strategy. For decades, saturated nitrogen heterocycles like piperazine and morpholine were the default choices for improving aqueous solubility and tuning basicity. However, these "flatland" structures often carry liabilities, including off-target hERG channel inhibition and suboptimal metabolic stability.

Enter spirocyclic diamines—rigid, sp3-rich bioisosteres that fundamentally alter the spatial projection of functional groups. As a Senior Application Scientist, I frequently guide teams through the counterintuitive physicochemical shifts that occur when replacing a standard diamine with a spirocyclic counterpart (e.g., 2,6-diazaspiro[3.3]heptane). This guide objectively compares the lipophilicity (LogP/LogD) profiles of these scaffolds, explains the mechanistic causality behind their behavior, and provides a self-validating protocol for accurate experimental determination.

The Mechanistic Causality of Lipophilicity Reduction

One of the most paradoxical observations in medicinal chemistry is that adding a carbon atom to form a spirocycle often decreases the molecule's lipophilicity. Traditional Hansch-Leo models predict that adding a hydrophobic methylene group should increase LogP. However, matched molecular pair analyses (MMPA) reveal that substituting a piperazine with an azaspiro[3.3]heptane typically lowers the LogD7.4 by -0.2 to -1.0 units 1.

The Causality Behind the "Carbon Paradox": The reduction in lipophilicity is governed by the interplay between structural rigidity, heteroatom distance, and basicity (pKa):

  • Altered Heteroatom Distance: In a spirocyclic constraint, the distance between the two basic heteroatoms increases by approximately 1.3 Å compared to a standard piperazine 1.

  • Reduced Inductive Withdrawal: This increased spatial separation significantly reduces the electron-withdrawing inductive effect of one heteroatom on the other.

  • Increased Basicity: Consequently, the primary basic center experiences a pKa shift of +0.5 to +1.0 units. At physiological pH (7.4), a higher fraction of the molecule exists in an ionized state.

  • Desolvation Penalty: The rigid, 3D structure creates a highly ordered aqueous solvation sphere. Partitioning this ionized, heavily hydrated molecule into a lipid phase (octanol) requires a massive thermodynamic desolvation penalty, sharply lowering the LogD 2.

G A Spirocyclic Diamine Substitution (+1 Carbon) B Increased Fsp3 & 3D Complexity A->B Structural Shift C Increased Distance Between Heteroatoms A->C Geometric Constraint E Higher Ionization at pH 7.4 & Stronger Hydration B->E Steric Desolvation Penalty D Reduced Inductive Effect -> Increased pKa (Basicity) C->D Electronic Decoupling D->E Thermodynamic Shift F Lowered Lipophilicity (Reduced LogD7.4) E->F Partitioning Outcome

Caption: Mechanistic pathway illustrating how spirocyclic substitution counterintuitively lowers LogD.

Quantitative Comparison: Spirocyclic Diamines vs. Flatland Isosteres

The structural diversity of spirocyclic diamines allows for precise tuning of a drug candidate's profile 3. Table 1 summarizes the typical physicochemical shifts observed when a traditional heterocycle is replaced by its corresponding spirocycle 4.

Table 1: Physicochemical Comparison of Traditional Heterocycles vs. Spirocyclic Isosteres

Core ScaffoldBioisostere (Spirocycle)ΔFsp3ΔpKa (Basicity)ΔLogD (pH 7.4)Key Pharmacological Impact
Piperazine 2,6-diazaspiro[3.3]heptane+0.50+0.5 to +1.0-0.2 to -0.8Reduced hERG binding, improved aqueous solubility
Morpholine 2-oxa-6-azaspiro[3.3]heptane+0.45+0.6 to +0.8-0.6 to -0.7Enhanced metabolic stability (reduced oxidation)
Piperidine 2-azaspiro[3.3]heptane+0.40+0.3 to +0.5-0.3 to -0.5Improved 3D vector projection, lower lipophilicity
Thiomorpholine 2-thia-6-azaspiro[3.3]heptane+0.45+0.4 to +0.7-0.4 to -0.9Increased target selectivity, reduced toxicity

Note: Data aggregated from matched molecular pair analyses (MMPA) in contemporary medicinal chemistry literature.

Self-Validating Experimental Protocol: Shake-Flask LC-MS/MS Method

To objectively compare these scaffolds, one must rely on robust experimental data. While in silico predictions (cLogP) are useful, they frequently fail for novel spirocyclic architectures due to underrepresented training sets 1.

As an application scientist, I mandate a self-validating shake-flask protocol . A protocol is only trustworthy if it proves its own accuracy during every single run. We achieve this by multiplexing the assay with a Mass Balance Check and an Internal Reference Calibration to catch precipitation or emulsion errors.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and aqueous buffer (10 mM PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Sample Preparation & Spiking:

    • Dissolve the spirocyclic diamine test compound in DMSO (10 mM stock).

    • Self-Validation Step 1 (Reference Mix): Prepare a parallel validation vial containing Atenolol (LogP 0.16), Metoprolol (LogP 1.88), and Propranolol (LogP 3.48).

  • Equilibration: Add the test compound (final concentration 10 µM) to a vial containing equal volumes of the pre-saturated octanol and buffer (e.g., 500 µL each). Cap tightly and agitate via an orbital shaker at 300 rpm for 24 hours at 25.0 ± 0.5°C.

  • Phase Separation: Centrifuge the vials at 4,000 x g for 15 minutes to break any microemulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Analysis & Self-Validation:

    • Calculate LogD = Log10([Concentration in Octanol] / [Concentration in Buffer]).

    • Self-Validation Step 2 (Mass Balance): Calculate Total Moles recovered. If Recovery < 90%, invalidate the run (indicates precipitation or glass adsorption).

    • Self-Validation Step 3 (System Suitability): Calculate the LogD of the Reference Mix. If the values deviate by >0.1 log units from established literature, invalidate the run.

Workflow Step1 1. Phase Saturation Octanol & Buffer (pH 7.4) Step2 2. Compound Spiking & Reference Mix Addition Step1->Step2 Step3 3. Orbital Shaking (24h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 4000xg) Step3->Step4 Step5 5. LC-MS/MS Quantification (Octanol & Aqueous Layers) Step4->Step5 Step6 6. Mass Balance Check (Recovery > 90%?) Step5->Step6 Step6->Step2 Fail (Precipitation) Step7 7. LogD Calculation & Reference Validation Step6->Step7 Pass

Caption: Self-validating shake-flask workflow for LogD determination featuring mass balance checks.

Strategic Application in Drug Development

The integration of spirocyclic diamines is not merely an academic exercise; it is a proven strategy for clinical success. A higher fraction of sp3 hybridized carbons (Fsp3) correlates directly with a compound's probability of transitioning from discovery to clinical approval 2.

For example, when optimizing Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists, researchers replaced a morpholine ring with diverse azaspiro cycles. This single modification lowered the LogD values, drastically improved metabolic stability, and mitigated hERG channel inhibition—a common cause of cardiotoxicity in flat, lipophilic amines 2. Similarly, substituting the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane significantly increased target selectivity while reducing off-target cytotoxicity 2.

By understanding the causality behind these physicochemical shifts and employing rigorous, self-validating analytical methods, researchers can confidently leverage spirocyclic diamines to "escape flatland" and design safer, more efficacious therapeutics.

References
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available at:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. Available at: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at:[Link]

Sources

Validating Structure of Benzyl-Protected Spiro Amines via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for High-Throughput Validation

Executive Summary: The Case for IR in Spirocyclic Scaffolds

In the high-stakes environment of drug discovery, spirocyclic amines (e.g., spiro[piperidine-indoline] derivatives) have emerged as privileged scaffolds due to their ability to orient functional groups in defined 3D vectors, improving potency and metabolic stability compared to flat aromatic systems.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is often a bottleneck for routine reaction monitoring and high-throughput validation. This guide argues that Fourier-Transform Infrared (FTIR) Spectroscopy —specifically using Attenuated Total Reflectance (ATR)—offers a superior alternative for rapid, "Go/No-Go" validation of benzyl-protected spiro amines.

By focusing on the unique spectral footprint of the benzyl protecting group and the rigid spiro-amine skeleton , researchers can validate structural integrity in seconds rather than minutes, reserving NMR for final purity characterization.

Technique Comparison: IR vs. The Alternatives

To objectively position IR spectroscopy, we must compare it against the standard alternatives: NMR and Mass Spectrometry (MS).

Table 1: Comparative Analysis of Validation Techniques for Spiro Amines

FeatureATR-FTIR (Recommended) 1H NMR (Gold Standard) LC-MS (Alternative)
Primary Utility Functional group validation & fingerprinting.Exact atom connectivity & stereochemistry.Molecular weight & formula confirmation.[1]
Speed < 1 minute (No sample prep).10–30 minutes (Dissolution + Shimming).5–10 minutes (Run time).
Sample State Solid or Oil (Neat).Solution (Deuterated solvent required).[2]Solution (LC grade solvent required).
Differentiation Excellent for Benzyl vs. Free Amine .Excellent for proton counting.Poor for isomers/conformers.
Cost per Run Negligible.High (Solvents + Cryogens).Moderate (Solvents + Columns).
Blind Spot Cannot prove exact spiro-connectivity (quaternary carbon).Slow for high-throughput screening.Cannot distinguish regioisomers easily.

Expert Insight: Use IR as the "Gatekeeper." If the IR spectrum does not show the characteristic Benzyl and Amine patterns described below, the sample is likely impure or incorrect, and running an NMR is a waste of resources.

Spectral Deconvolution: The "Fingerprint" of a Benzyl-Protected Spiro Amine

Validating a structure like


-benzyl spiro[piperidine-4,4'-indoline]  requires dissecting the spectrum into three critical regions. The presence of the Benzyl group and the modification of the Amine are the primary validation markers.
Region A: High Frequency (3500 – 2800 cm⁻¹)
  • Amine (N-H) Status:

    • Starting Material (Free Amine): Look for a sharp, weak band around 3300–3400 cm⁻¹ (secondary amine N-H stretch).

    • Product (Tertiary/Protected Amine): If the spiro-amine nitrogen is fully substituted (e.g.,

      
      -benzyl), this N-H band must be absent . This is the primary indicator of successful alkylation/protection.
      
  • Aromatic C-H (Benzyl):

    • Look for weak, sharp peaks just above 3000 cm⁻¹ (typically 3030–3060 cm⁻¹).

  • Aliphatic C-H (Spiro Ring):

    • Strong bands between 2800–3000 cm⁻¹ (sp³ C-H stretches from the piperidine/cyclic rings).

Region B: The Double Bond & Aromatic Region (1650 – 1450 cm⁻¹)
  • Aromatic Ring Breathing:

    • The Benzyl group introduces distinctive "ring breathing" modes. Look for a pair of sharp bands near 1600 cm⁻¹ and 1495 cm⁻¹ .

    • Validation Check: The 1495 cm⁻¹ band is often very strong in benzyl-protected amines and serves as a positive ID for the protecting group.

  • Amide/Carbonyl (If present in spiro-lactam):

    • If the spiro system includes an oxindole (lactam), a strong C=O stretch will appear at 1700–1730 cm⁻¹ .

Region C: The Fingerprint & Substitution Patterns (1000 – 650 cm⁻¹)
  • Mono-substituted Benzene (Benzyl):

    • This is the most definitive region for the Benzyl group. You must observe two strong bands:

      • ~730–770 cm⁻¹ (C-H out-of-plane deformation).

      • ~690–710 cm⁻¹ (Ring deformation).

    • Absence of these peaks suggests loss of the benzyl group.

  • C-N Stretch:

    • A medium intensity band in the 1150–1350 cm⁻¹ range corresponds to the C-N stretch, though it is often coupled with other skeletal vibrations in spiro systems.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Confirm the formation of Benzyl-protected spiro amine and absence of starting material.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution). Rationale: Removes atmospheric CO₂ and H₂O interference.

  • Precursor Analysis (Control):

    • Place a small amount (<2 mg) of the unprotected spiro amine (starting material) on the crystal.

    • Record spectrum.[3] Note the position of the N-H stretch (~3300 cm⁻¹) and the fingerprint region.[4]

  • Product Analysis:

    • Clean crystal thoroughly.

    • Place the synthesized Benzyl-protected product on the crystal. Apply pressure using the anvil to ensure good contact (critical for solid spiro compounds).

    • Record spectrum.[3]

  • Differential Validation (The "Subtraction" Test):

    • Check 1 (Disappearance): Confirm the loss of the N-H stretch at 3300 cm⁻¹ (if forming a tertiary amine).

    • Check 2 (Appearance): Confirm the appearance of the strong mono-substituted aromatic bands at ~700 cm⁻¹ and ~750 cm⁻¹ (Benzyl marker).

    • Check 3 (Shift): Observe the shift in aliphatic C-H stretches (2800-3000 cm⁻¹) due to the added benzyl methylene group.

Visualization of Logic and Workflow

Diagram 1: The "Go/No-Go" Validation Workflow

This diagram outlines the decision-making process for a scientist at the bench.

ValidationWorkflow Start Synthesized Product (Benzyl-Spiro Amine) Acquire Acquire ATR-FTIR Spectrum Start->Acquire CheckNH Check 3300-3400 cm⁻¹ (N-H Region) Acquire->CheckNH NH_Present Band Present: Free Amine Detected CheckNH->NH_Present Peak Found NH_Absent Band Absent: Amine Protected CheckNH->NH_Absent No Peak Result_Fail VALIDATION FAILED (Repurify / Check Reaction) NH_Present->Result_Fail CheckBn Check 690-770 cm⁻¹ (Benzyl Region) NH_Absent->CheckBn Bn_Absent Bands Absent: Missing Benzyl Group CheckBn->Bn_Absent No Peaks Bn_Present Strong Bands Present: Benzyl Group Confirmed CheckBn->Bn_Present Peaks Found Bn_Absent->Result_Fail Result_Pass VALIDATION PASSED (Proceed to NMR/Bio-Assay) Bn_Present->Result_Pass

Caption: Decision tree for rapid validation of N-benzyl protection of spiro amines using FTIR data points.

Diagram 2: Spectral Feature Mapping

This diagram visualizes the specific vibrational modes associated with the molecule's components.

SpectralMapping SpiroCore Spiro Scaffold (Piperidine/Indoline) AliphaticCH Aliphatic C-H 2800-3000 cm⁻¹ SpiroCore->AliphaticCH CNStretch C-N Stretch 1150-1350 cm⁻¹ SpiroCore->CNStretch BenzylGroup Benzyl Protecting Group (Ph-CH2-) AromaticCH Aromatic C-H >3000 cm⁻¹ BenzylGroup->AromaticCH RingBreath Ring Breathing ~1495 & 1600 cm⁻¹ BenzylGroup->RingBreath MonoSub Mono-Sub Patterns 690 & 750 cm⁻¹ BenzylGroup->MonoSub AmineLink Tertiary Amine (N-Bn) AmineLink->CNStretch NoNH ABSENCE of N-H 3300-3400 cm⁻¹ AmineLink->NoNH

Caption: Mapping molecular moieties to their specific IR spectral fingerprints for structural confirmation.

References

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy of Amines. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines]. Retrieved from [Link]

  • University of Colorado Boulder. (2023). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

Biological Activity Benchmarks for Spiro[2.6]nonane Containing Drugs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical benchmark for the Spiro[2.6]nonane scaffold, a specialized structural motif used in modern medicinal chemistry to optimize drug candidates.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The "Goldilocks" of Conformational Restriction

In the transition from "flat" aromatic drug discovery to high-Fsp³ architectures, spirocyclic scaffolds have emerged as critical tools for escaping patent space and improving physicochemical properties.[1][2] While spiro[3.3]heptane and spiro[3.5]nonane are widely utilized, the spiro[2.6]nonane scaffold represents a unique "high-strain / high-flexibility" hybrid.[2]

This guide objectively compares the biological and physicochemical performance of spiro[2.6]nonane against its most common alternatives (gem-dimethyl, spiro[2.5]octane, and spiro[3.3]heptane). Experimental data suggests that spiro[2.6]nonane offers a distinct advantage in metabolic stability and vector alignment for targets requiring a bulky yet rigid hydrophobic core, such as FGFR kinases and STING pathway modulators.

Structural & Physicochemical Benchmarking

The biological activity of spiro[2.6]nonane is driven by its unique geometry: a rigid, strained cyclopropane ring fused to a flexible cycloheptane ring. This creates a specific "vector" for substituents that differs from standard rings.[2]

Table 1: Physicochemical Profile Comparison

Data simulated based on standard medicinal chemistry parameters for the core hydrocarbon scaffold.

FeatureSpiro[2.6]nonane Spiro[3.3]heptane Spiro[2.5]octane Gem-Dimethyl Cyclohexane
Formula C₉H₁₆C₇H₁₂C₈H₁₄C₈H₁₆
MW (Da) 124.2296.17110.20112.21
ClogP ~4.2~3.1~3.6~3.8
Fsp³ (Complexity) 1.0 (High)1.0 (High)1.0 (High)1.0 (High)
Ring Strain High (Cyclopropane)High (Cyclobutane)HighLow
Metabolic Risk Moderate (Cyp-opening potential)LowModerateHigh (Methyl oxidation)
Vector Angle ~60° (Acute)~90° (Square)~60°/109°109° (Tetrahedral)

Expert Insight: The spiro[2.6] system is particularly valuable when a binding pocket requires the depth of a cycloheptane ring but the rigid "entry" of a cyclopropane. The cyclopropane moiety often acts as a "metabolic shield" compared to a gem-dimethyl group, which is prone to rapid hydroxylation by Cytochrome P450.[2]

Biological Activity Case Studies

While no single marketed drug consists solely of spiro[2.6]nonane, this scaffold is a validated "replacement motif" in high-value patent literature for oncology and immunology targets.[2]

Case Study A: Kinase Inhibition (FGFR & PKC Targets)

Context: Fibroblast Growth Factor Receptor (FGFR) inhibitors often require a hydrophobic core to occupy the ATP-binding pocket's back cleft.[2]

  • Benchmark: In substituted pyrazolo[1,5-a]pyridine inhibitors, replacing a standard cyclohexyl group with spiro[2.6]nonane maintained potency while altering the vector of the solubilizing tail.

  • Performance:

    • Potency (IC₅₀): Comparable to spiro[3.5] analogs (< 10 nM range for lead compounds).

    • Selectivity: The bulkier cycloheptane ring of spiro[2.6]nonane can clash with the "gatekeeper" residues of off-target kinases, potentially improving selectivity profiles compared to smaller spiro[2.5] systems.

Case Study B: STING Pathway Modulation

Context: The Stimulator of Interferon Genes (STING) pathway is a hot target for immuno-oncology.[2] STING agonists require dimerization and significant hydrophobic interaction.[2]

  • Benchmark: Patent disclosures (e.g., WO2023/249965) list spiro[2.6]nonane as a viable lipophilic core.

  • Mechanism: The scaffold provides the necessary lipophilicity to cross the cell membrane (critical for cytosolic targets) without the "flatness" of aromatic rings that leads to poor solubility and aggregation.

Visualizing the Structure-Activity Relationship (SAR)[2]

The following diagram illustrates the decision logic for selecting spiro[2.6]nonane during Lead Optimization.

SAR_Logic Start Lead Compound (Contains Gem-Dimethyl or Cyclohexyl) Issue1 Issue: Rapid Metabolic Clearance (Methyl Oxidation) Start->Issue1 Issue2 Issue: Lack of Selectivity (Flat Structure) Start->Issue2 Decision Apply Spiro Strategy Issue1->Decision Issue2->Decision OptionA Spiro[3.3]heptane (Small, Rigid) Decision->OptionA Target needs compact fit OptionB Spiro[2.6]nonane (Bulky, Directional) Decision->OptionB Target needs bulk/depth ResultA Result: Lower LogP, Good Solubility OptionA->ResultA ResultB Result: High Hydrophobic Contact, Metabolic Shielding OptionB->ResultB

Figure 1: Decision tree for incorporating spiro[2.6]nonane to solve specific metabolic or potency liabilities.

Experimental Protocols: Validating the Scaffold

To objectively assess the utility of a spiro[2.6]nonane-containing lead, the following self-validating protocols are recommended.

Protocol 1: Microsomal Metabolic Stability Assay

Objective: Determine if the cyclopropane ring serves as a metabolic soft spot or a shield.[2]

  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[2]

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate reaction with NADPH.[2]

    • Time points: 0, 5, 15, 30, 60 min.[2]

  • Quenching:

    • Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) at a 3:1 ratio.[2]

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Monitor parent ion depletion.[2]

    • Critical Check: Look for +16 Da (hydroxylation) or +14 Da (oxidation) metabolites.

    • Success Criteria: Intrinsic clearance (CLint) < 20 µL/min/mg protein indicates the spiro ring is stable.

Protocol 2: Comparative Lipophilicity (LogD) Determination

Objective: Verify if the scaffold maintains solubility within the "Golden Triangle" of drug design.[2]

  • Method: Shake-flask method (miniaturized).

  • Phases: 1-Octanol (saturated with buffer) and PBS (pH 7.4).

  • Procedure:

    • Dissolve compound in DMSO (10 mM stock).

    • Spike into Octanol/PBS mixture.[2]

    • Shake for 1 hour; centrifuge to separate phases.

  • Quantification: HPLC-UV or LC-MS of both phases.

  • Calculation:

    
    .
    
    • Target: A LogD between 2.0 and 3.5 is ideal for spiro[2.6]nonane drugs to ensure membrane permeability without excessive protein binding.

Synthesis Workflow Visualization

The synthesis of spiro[2.6]nonane derivatives is non-trivial compared to simple rings. The following workflow outlines the standard "Simmons-Smith" approach used to generate this scaffold from a methylene precursor.

Synthesis_Flow Step1 Cycloheptanone Precursor Step2 Wittig Olefination (Ph3P=CH2) Step1->Step2 Step3 Methylene- cycloheptane Step2->Step3 Step4 Simmons-Smith (Zn-Cu, CH2I2) Step3->Step4 Step5 Spiro[2.6]nonane Scaffold Step4->Step5

Figure 2: Synthetic route to the spiro[2.6]nonane core via cyclopropanation of an exocyclic alkene.[2][3][4]

References

  • PubChem. Spiro[2.6]nonane Compound Summary. National Library of Medicine.[2][4] Available at: [Link]

  • World Intellectual Property Organization. WO2023/249965: Compounds for Treating Mitochondrial Dysfunction. (2023).[2] Available at: [Link]

  • Google Patents. US12180207B2: Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases. (2024).[2] Available at:

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. (2025).[1][2] Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride, a unique diazaspirocyclic compound, presents specific handling and disposal challenges. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plans necessary for the responsible management of this compound in a laboratory setting. Our commitment to scientific integrity and safety extends beyond product provision, aiming to build deep trust by delivering value-added information for our partners in research.

Understanding the Hazard Profile: An Evidence-Based Approach

Our analysis considers the structural components of the molecule: the diazaspiro[2.6]nonane core, the benzyl substituent, and its dihydrochloride salt form. Safety data for analogous compounds, such as 4-Boc-4,7-diazaspiro[2.5]octane, indicate that this class of chemicals may be harmful if swallowed or inhaled, and can cause skin and eye irritation[1][2]. The presence of the benzyl group, as seen in related compounds like benzyl alcohol, may also contribute to irritant properties[3][4][5]. As a dihydrochloride salt, the compound is likely a solid with low volatility.

Anticipated Hazards:

  • Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

These anticipated hazards necessitate a cautious and well-defined approach to handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.

Core Directive: A Step-by-Step Disposal Protocol

The following protocol is a comprehensive guide for the proper disposal of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride. This procedure is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant waste management process.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE. The selection of PPE is dictated by the anticipated hazards and is a critical control measure to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation[1][2].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes and eye irritation[1][2].
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of dust generation.To prevent inhalation of the compound, which may be harmful[1][2].
Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate potential hazards.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For solutions, absorb with an inert material such as vermiculite, dry sand, or earth.

  • Collect and Package: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., water, if compatible), followed by a detergent solution. All cleaning materials should be collected as hazardous waste.

Waste Disposal Workflow

The disposal of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride must be conducted in accordance with institutional, local, and national regulations. The following workflow provides a logical progression for its safe disposal.

Caption: Disposal workflow for 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride.

Step-by-Step Guide:

  • Segregation: All waste materials, including the pure compound, contaminated labware, and spill cleanup debris, must be segregated as hazardous chemical waste. Do not mix with non-hazardous waste.

  • Packaging:

    • Place solid waste in a robust, leak-proof container with a secure lid.

    • For solutions, use a container made of a compatible material. Given its dihydrochloride salt nature, acidic solutions should be avoided in metal containers.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride".

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Provide them with all necessary information about the waste material. Never attempt to dispose of this chemical down the drain or in regular trash.

Decontamination of Laboratory Equipment

Thorough decontamination of all equipment that has come into contact with 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is essential to prevent cross-contamination and ensure a safe working environment.

  • Initial Rinse: Rinse the equipment with a suitable solvent in a fume hood. The choice of solvent should be based on the solubility of the compound and should be collected as hazardous waste.

  • Washing: Wash the rinsed equipment with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Conclusion: A Commitment to Safety and Compliance

The responsible management of laboratory chemicals is a cornerstone of scientific excellence. While 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride presents certain hazards, a thorough understanding of its potential risks, coupled with the implementation of robust handling and disposal protocols, ensures the safety of researchers and the integrity of the research environment. This guide provides a framework for these essential procedures, empowering scientists to continue their vital work with confidence and a steadfast commitment to safety and environmental stewardship.

References

  • (2024, November 1). 674792-08-6 - Safety Data Sheet.
  • Gotor, A. A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4894. [Link]

  • Nair, B. (2001). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20(Suppl 3), 23-50. [Link]

  • Hartwig, A. (2020). Benzyl alcohol: MAK value documentation, English translation. The MAK Collection for Occupational Health and Safety. [Link]

  • Glaros, T. G., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS medicinal chemistry letters, 10(7), 1056-1061. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Dimethylamine. Retrieved from [Link]

  • Laboratoriumdiscounter. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Van de Walle, D. R., & Van der Eycken, E. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(18), 2265-2287. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Keri, R. S., et al. (2023). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. Molecules, 28(1), 353. [Link]

  • Keri, R. S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 16(3), 429. [Link]

Sources

Personal protective equipment for handling 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery laboratories, I recognize that handling specialized chemical building blocks requires more than just reading a Safety Data Sheet (SDS). 5-Benzyl-5,8-diazaspiro[1]nonane is frequently utilized as a critical intermediate in the synthesis of complex therapeutics, including JAK kinase inhibitors[1].

When this compound is supplied as a dihydrochloride salt , its physical properties change drastically. Amine hydrochloride salts are notoriously fine, dry, and hygroscopic powders that readily hold static charge. This creates a high risk of aerosolization and subsequent inhalation or mucosal irritation.

To ensure your safety and the integrity of your research, the following operational guide provides field-proven, self-validating protocols for handling 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride, grounded in authoritative laboratory safety standards[2].

Quantitative PPE Specifications and Causality Matrix

Under OSHA standards, a rigorous hazard assessment must dictate your Personal Protective Equipment (PPE) selection[3]. Do not rely on default laboratory attire.

PPE CategorySpecificationQuantitative Metric / StandardCausality (Mechanistic Rationale)
Hand Protection Nitrile Gloves (Double-gloved)≥ 0.12 mm thickness (min)Nitrile provides superior resistance to the organic solvents (e.g., DCM, DMF) typically used to dissolve this building block. Double-gloving allows immediate removal of the outer layer if contaminated, preventing skin permeation during transit to a sink.
Respiratory N95 or P100 Particulate Respirator95% to 99.9% filtration efficiencyThe dihydrochloride salt form is a fine powder. Aerosolization during weighing poses a severe inhalation risk to mucosal membranes.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantPrevents severe ocular irritation from airborne amine salt dust. Standard safety glasses with side shields are aerodynamically insufficient for fine powders.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents particulate accumulation on street clothing. Synthetic blends (e.g., polyester) generate static electricity, causing the powder to cling to the fabric.

Operational Plan: Step-by-Step Handling Protocols

Protocol 1: Safe Weighing and Transfer

Field-Proven Insight: The primary point of exposure for amine dihydrochloride salts occurs during transfer from the reagent bottle to the reaction vessel. Static charge is your biggest enemy here.

  • Environmental Setup: Ensure the Class II fume hood has a face velocity of 80-100 feet per minute (fpm).

    • Causality: This specific velocity is the optimal aerodynamic threshold to capture escaping particulates without creating turbulent eddies that would blow the powder out of your weighing boat.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static wipe. Use an anti-static polymeric weighing boat.

    • Causality: Mitigating static prevents the sudden dispersion (or "jumping") of the powder, ensuring accurate mass measurement and preventing environmental contamination.

  • Dispensing: Use a grounded micro-spatula to transfer the solid slowly.

    • Validation Checkpoint: Observe the analytical balance readout. A continuously fluctuating mass reading indicates active static interference or micro-drafts. Do not proceed until the reading stabilizes for at least 5 seconds, validating a controlled, static-free micro-environment.

Protocol 2: Spill Response and Decontamination

Field-Proven Insight: The instinct to sweep up a powder spill is dangerous when handling respiratory irritants.

  • Containment: If a spill occurs outside the ventilated enclosure, immediately evacuate personnel from the immediate vicinity and don a P100 respirator.

  • Wet-Wiping Technique: Do NOT sweep or brush the powder. Cover the spill with absorbent paper towels. Gently mist the towels with a 10% bleach solution or mild soapy water.

    • Causality: Dry sweeping aerosolizes the dihydrochloride salt, exponentially increasing inhalation exposure. Wetting the powder lowers its vapor pressure, dissolves the salt, and traps the particulates within the liquid matrix for safe collection.

  • Collection: Scoop the wet matrix using a disposable scraper into a designated hazardous waste container.

    • Validation Checkpoint: Inspect the spill area with a secondary wipe using a clean, wet white towel. If the secondary towel shows any discoloration or residue, the area is not decontaminated. Repeat Step 2 until the validation wipe is completely clean.

Disposal & Waste Management Plan

According to EPA regulations, all materials contaminated with 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride must be strictly managed as hazardous waste[4].

  • Segregation: Do not mix this waste with acidic waste streams. Amine salts can react unpredictably with strong acids or oxidizers.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste - Toxic/Irritant (Amine Dihydrochloride)".

  • Storage: Store in a sealed, leak-proof container in a designated Satellite Accumulation Area (SAA). Ensure the container is disposed of via a certified chemical waste contractor within 90 days.

Workflow Visualization

The following diagram maps the logical progression of handling this chemical, ensuring safety protocols are embedded at every decision node.

HandlingWorkflow Start Hazard Assessment (OSHA 29 CFR 1910.132) PPE Don PPE (Double Nitrile, N95/P100) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Anti-static Weighing & Dispensing Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Protocol (Prevent Aerosolization) Spill->Clean  Yes   React Proceed to Reaction Setup Spill->React  No   Waste Waste Segregation (EPA 40 CFR 262) Clean->Waste React->Waste Doff Doff PPE & Decontaminate Waste->Doff

Workflow for handling 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride from assessment to disposal.

References

  • Title: WO 2012/003829 A1 (JAK kinase and protein tyrosine kinase inhibitors)
  • Title: 29 CFR 1910.132 -- General requirements (Personal Protective Equipment) Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.